molecular formula C21H19BrO2 B1271974 3,5-Dibenzyloxybenzyl Bromide CAS No. 24131-32-6

3,5-Dibenzyloxybenzyl Bromide

Cat. No.: B1271974
CAS No.: 24131-32-6
M. Wt: 383.3 g/mol
InChI Key: WGMYJGAUAQXYFQ-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl Bromide is a useful research compound. Its molecular formula is C21H19BrO2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMYJGAUAQXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375482
Record name 3,5-Dibenzyloxybenzyl Bromide
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Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24131-32-6
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(benzyloxy)benzyl Bromide
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a key organic intermediate extensively utilized in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring two benzyl ether protecting groups and a reactive benzylic bromide, makes it a versatile building block for introducing the 3,5-dibenzyloxybenzyl moiety into a variety of molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and development.

Core Properties of this compound

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties
PropertyValueCitations
CAS Number 24131-32-6[1][2]
Molecular Formula C₂₁H₁₉BrO₂[2][3][4]
Molecular Weight 383.29 g/mol [2]
Appearance White to almost white powder or crystals[1][2]
Melting Point 85.0 to 89.0 °C[1][4]
Purity >98.0% (GC)[1][2]
Solubility Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[5]
Boiling Point 504.3 ± 45.0 °C (Predicted)[4]
Density 1.329 ± 0.06 g/cm³ (Predicted)[4]
Synonyms
  • 3,5-Bis(benzyloxy)benzyl Bromide[1][2]

  • 3,5-Dibenzyloxy-α-bromotoluene[1][2]

  • 5-Bromomethylresorcinol dibenzyl ether[4]

  • 1-(Bromomethyl)-3,5-bis(phenylmethoxy)benzene[4]

Synthesis and Reactivity

This compound is typically synthesized from 3,5-dihydroxybenzyl alcohol in a two-step process. The first step involves the protection of the hydroxyl groups via a Williamson ether synthesis, followed by the bromination of the benzylic alcohol.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 A 3,5-Dihydroxybenzyl Alcohol B 3,5-Dibenzyloxybenzyl Alcohol A->B Williamson Ether Synthesis R1 Benzyl Bromide, K₂CO₃, DMF C 3,5-Dibenzyloxybenzyl Bromide B->C Bromination R2 PBr₃ or CBr₄, PPh₃

Synthetic pathway for this compound.

The primary reactivity of this compound is centered at the benzylic carbon bearing the bromine atom.[5] This position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible), allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[6]

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from the synthesis of related dibenzyloxy compounds.[7]

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • Benzyl bromide (2.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution to create a suspension.

  • With vigorous stirring, slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Pour the filtrate into ice water to precipitate the product, 3,5-dibenzyloxybenzyl alcohol.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure is a general method for the bromination of benzylic alcohols.[8]

Materials:

  • 3,5-Dibenzyloxybenzyl alcohol (from Step 1)

  • Phosphorus tribromide (PBr₃) (0.5 eq) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous benzene or other suitable anhydrous solvent

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in an anhydrous solvent like benzene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Carefully quench the reaction by slowly adding it to ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a crucial intermediate for the synthesis of a wide array of target molecules. Its utility stems from its ability to act as an electrophile in reactions with various nucleophiles. This is particularly valuable in the construction of dendrimers, macrocycles, and as a protecting group strategy in multi-step syntheses.

Applications A 3,5-Dibenzyloxybenzyl Bromide Prod1 Benzyl Ethers A->Prod1 + R-OH (Nucleophilic Substitution) Prod2 Benzylamines A->Prod2 + R-NH₂ (Nucleophilic Substitution) Prod3 Benzyl Sulfides A->Prod3 + R-SH (Nucleophilic Substitution) Prod4 Alkylated Products A->Prod4 + R⁻ (Nucleophilic Substitution) Nuc1 Alcohols (R-OH) Nuc2 Amines (R-NH₂) Nuc3 Thiols (R-SH) Nuc4 Carbanions (R⁻)

Role as an intermediate in nucleophilic substitution reactions.

In drug development, this compound can be used to introduce a bulky, lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The benzyl ethers are relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis) if deprotection is required at a later synthetic stage.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard and Precautionary Statements
GHS Hazard StatementsPrecautionary StatementsCitations
H314: Causes severe skin burns and eye damage.P260: Do not breathe dusts or mists.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1]
P363: Wash contaminated clothing before reuse.

Store in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to moisture.[5] The product is intended for laboratory research use only.[2]

References

The Pivotal Role of 3,5-Dibenzyloxybenzyl Bromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dibenzyloxybenzyl Bromide, a substituted aromatic bromide, serves as a critical building block in the field of advanced organic synthesis. Its unique structural features, particularly the presence of two benzyloxy groups and a reactive benzyl bromide moiety, make it an indispensable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the synthesis of dendrimers and as a versatile protecting group. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Core Applications in Organic Synthesis

The principal utility of this compound lies in its application as a key intermediate for the synthesis of dendritic polymers and as a protecting group for hydroxyl functionalities.

Convergent Synthesis of Fréchet-Type Dendrimers

This compound is a cornerstone in the convergent synthesis of poly(benzyl ether) dendrimers, often referred to as Fréchet-type dendrimers. In this synthetic strategy, dendritic fragments, or "dendrons," are constructed from the periphery inwards, culminating in their attachment to a central core. The 3,5-dibenzyloxybenzyl unit forms the repeating branched structure of these dendrons.

The general workflow for the convergent synthesis of a first-generation (G1) Fréchet-type dendron using this compound is depicted below. This process involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

G1_Dendron_Synthesis cluster_reaction Reaction Conditions cluster_product Product A This compound D First-Generation (G1) Dendron [G1]-OH A->D B 3,5-Dihydroxybenzyl Alcohol B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Phase-Transfer Catalyst (e.g., 18-crown-6) C->D

Caption: Convergent synthesis of a G1 dendron.

Protecting Group for Hydroxyl Functions

The benzyloxy groups present in this compound are themselves examples of a widely used protecting group for alcohols. The benzyl ether linkage is stable to a wide range of reaction conditions, yet can be cleaved under specific deprotection protocols, such as catalytic hydrogenation. While this compound is more commonly used to build dendritic structures, its derivatives can be employed in synthetic strategies where the controlled protection and deprotection of hydroxyl groups are required.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound and the resulting first-generation (G1) dendron from a typical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₉BrO₂
Molecular Weight 383.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-82 °C

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ 7.45-7.29 (m, 10H, Ar-H), 6.66 (d, J=2.2 Hz, 2H, Ar-H), 6.56 (t, J=2.2 Hz, 1H, Ar-H), 5.05 (s, 4H, OCH₂Ph), 4.40 (s, 2H, CH₂Br)
¹³C NMR (CDCl₃) δ 159.9, 139.5, 136.6, 128.6, 128.1, 127.5, 108.5, 101.8, 70.1, 33.6
IR (KBr, cm⁻¹) 3033, 2870, 1595, 1454, 1377, 1157, 696
Mass Spec (EI) m/z 382/384 [M]⁺, 303 [M-Br]⁺, 91 [C₇H₇]⁺

Table 3: Typical Reaction Data for the Synthesis of the G1 Dendron

ParameterValue
Reactants This compound, 3,5-Dihydroxybenzyl Alcohol
Base Potassium Carbonate (K₂CO₃)
Catalyst 18-crown-6
Solvent Acetone
Reaction Time 24 hours
Temperature Reflux
Yield ~85-95%
Purification Column Chromatography

Table 4: Spectroscopic Data for the First-Generation (G1) Dendron ([G1]-OH)

TechniqueData
¹H NMR (CDCl₃) δ 7.44-7.28 (m, 20H, Ar-H), 6.68 (d, J=2.2 Hz, 4H, Ar-H), 6.58 (t, J=2.2 Hz, 2H, Ar-H), 6.52 (d, J=2.1 Hz, 2H, Ar-H), 6.42 (t, J=2.1 Hz, 1H, Ar-H), 5.04 (s, 8H, OCH₂Ph), 4.92 (s, 4H, OCH₂Ar), 4.61 (d, J=5.8 Hz, 2H, CH₂OH)
¹³C NMR (CDCl₃) δ 160.0, 159.8, 143.9, 139.1, 136.8, 128.5, 127.9, 127.5, 106.6, 105.7, 101.5, 101.3, 70.0, 69.8, 65.2
IR (KBr, cm⁻¹) 3400 (br), 3033, 2870, 1595, 1454, 1377, 1157, 696
Mass Spec (FAB) m/z 686 [M]⁺

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3,5-dihydroxybenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination A 3,5-Dihydroxybenzoic Acid D 3,5-Dibenzyloxybenzoic Acid A->D B Benzyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D F 3,5-Dibenzyloxybenzyl Alcohol D->F E Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) E->F H This compound F->H G Brominating Agent (e.g., CBr₄, PPh₃) Solvent (e.g., THF) G->H

Caption: Synthetic pathway to this compound.

Methodology:

  • Step 1: Synthesis of 3,5-Dibenzyloxybenzoic Acid: To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate. Benzyl bromide is then added, and the mixture is heated to facilitate the Williamson ether synthesis. After completion, the product is isolated by aqueous workup and purified.

  • Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol: The carboxylic acid group of 3,5-dibenzyloxybenzoic acid is reduced to a primary alcohol. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF).

  • Step 3: Synthesis of this compound: The final step involves the conversion of the benzylic alcohol to the corresponding bromide. A common method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in a solvent like THF. The product is then purified by chromatography.

Synthesis of a First-Generation (G1) Fréchet-Type Dendron

This protocol details the synthesis of a G1 dendron via Williamson ether synthesis.

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl Alcohol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-crown-6

  • Acetone, anhydrous

Procedure:

  • To a stirred suspension of 3,5-dihydroxybenzyl alcohol, anhydrous potassium carbonate, and a catalytic amount of 18-crown-6 in anhydrous acetone, a solution of this compound in anhydrous acetone is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the pure first-generation dendron ([G1]-OH).

Applications in Drug Development and Materials Science

The well-defined, monodisperse nature of dendrimers synthesized from this compound makes them highly attractive for various applications in drug development and materials science. The periphery of these dendrimers can be functionalized with targeting ligands, imaging agents, or therapeutic molecules. Their internal cavities can encapsulate small molecule drugs, enhancing their solubility and bioavailability.

In materials science, these dendrimers are utilized in the development of novel catalysts, light-harvesting systems, and nanoscale containers. The precise control over their size, shape, and surface chemistry allows for the fine-tuning of their properties for specific applications.

This compound is a versatile and powerful building block in modern organic synthesis. Its primary application in the convergent synthesis of Fréchet-type dendrimers has enabled the creation of a wide array of complex, functional macromolecules. The detailed protocols and data presented in this guide are intended to facilitate the use of this important reagent in the design and synthesis of novel molecules for a broad range of scientific and technological applications.

3,5-Dibenzyloxybenzyl Bromide synthesis from 3,5-dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibenzyloxybenzyl bromide from 3,5-dihydroxybenzyl alcohol. This two-step synthetic route is crucial for the preparation of various dendrimers, functional polymers, and as a key intermediate in the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound from 3,5-dihydroxybenzyl alcohol is achieved through a two-step process:

  • Williamson Ether Synthesis: The initial step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol via a Williamson ether synthesis using benzyl bromide in the presence of a suitable base. This reaction yields the intermediate, 3,5-dibenzyloxybenzyl alcohol.

  • Bromination of Benzylic Alcohol: The benzylic alcohol of the intermediate is subsequently converted to the corresponding bromide. This transformation can be effectively carried out using common brominating agents such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 3,5-Dibenzyloxybenzyl Alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
3,5-Dihydroxybenzyl alcohol140.14-101.0
Benzyl bromide171.041.438222.2
Potassium carbonate (anhydrous)138.21-303.0
N,N-Dimethylformamide (DMF, anhydrous)73.090.944--

Procedure:

  • To a stirred solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).

  • To this suspension, slowly add benzyl bromide (2.2 eq) at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into ice water, which will cause the product, 3,5-dibenzyloxybenzyl alcohol, to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: While specific yields for this exact transformation can vary, high yields (typically >80%) are expected for analogous Williamson ether syntheses of phenolic compounds.

Step 2: Synthesis of this compound

Two common and effective methods for the bromination of the benzylic alcohol are presented below.

This method, often referred to as the Appel reaction, proceeds under mild conditions.

Reaction Scheme:

Caption: Bromination using NBS and PPh₃.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3,5-Dibenzyloxybenzyl alcohol320.3851.0
N-Bromosuccinimide (NBS)177.9861.2
Triphenylphosphine (PPh₃)262.2961.2
Tetrahydrofuran (THF, anhydrous)---

Procedure:

  • Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Expected Yield: Yields for this type of reaction can be moderate to good. For a similar benzylic alcohol to bromide transformation, a yield of 47% has been reported.[1]

This is a classic and effective method for converting primary alcohols to bromides.

Reaction Scheme:

Caption: Bromination using PBr₃.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
3,5-Dibenzyloxybenzyl alcohol320.38-51.0
Phosphorus tribromide (PBr₃)270.692.8521.80.36
Dichloromethane (DCM, anhydrous)-1.326--

Procedure:

  • Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.36 eq) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Expected Yield: Yields for this reaction can be variable. To achieve higher yields, it is crucial to use freshly distilled PBr₃ and to carefully control the reaction temperature.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

ParameterValue
Starting Material3,5-Dihydroxybenzyl alcohol
ReagentsBenzyl bromide, Potassium carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature80-90 °C
Reaction Time4-6 hours
Work-upFiltration, Precipitation in ice water
PurificationRecrystallization

Table 2: Summary of Reagents and Conditions for the Bromination of 3,5-Dibenzyloxybenzyl Alcohol

MethodReagentsSolventTemperatureReaction TimeWork-upPurification
A N-Bromosuccinimide, TriphenylphosphineTetrahydrofuran (THF)0 °C to RT1-2 hoursSolvent removalColumn chromatography
B Phosphorus tribromideDichloromethane (DCM)0 °C to RT2-4 hoursAqueous quench, ExtractionColumn chromatography/Recrystallization

Mandatory Visualizations

Overall Synthesis Workflow

Synthesis_Workflow Start 3,5-Dihydroxybenzyl Alcohol Step1 Williamson Ether Synthesis (Benzyl Bromide, K2CO3, DMF) Start->Step1 Intermediate 3,5-Dibenzyloxybenzyl Alcohol Step1->Intermediate Step2A Bromination (Method A) (NBS, PPh3, THF) Intermediate->Step2A Step2B Bromination (Method B) (PBr3, DCM) Intermediate->Step2B PurificationA Column Chromatography Step2A->PurificationA PurificationB Column Chromatography or Recrystallization Step2B->PurificationB FinalProduct This compound PurificationA->FinalProduct PurificationB->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_final Final Product A 3,5-Dihydroxybenzyl Alcohol B Formation of Dibenzyl Ether A->B  Reagents:  Benzyl Bromide,  K2CO3 C 3,5-Dibenzyloxybenzyl Alcohol B->C D Conversion of Alcohol to Bromide C->D  Reagents:  NBS/PPh3 or PBr3 E This compound D->E

Caption: Logical progression of the two-step synthesis.

References

physical and chemical properties of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dibenzyloxybenzyl Bromide, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, a representative synthetic protocol, and its reactivity profile, supported by structured data and visualizations to facilitate understanding and application in a laboratory setting.

Core Properties and Specifications

This compound is a solid organic compound notable for its utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.[1] Its structure features a central benzene ring substituted with two benzyloxy groups and a bromomethyl group, which confers significant reactivity.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₉BrO₂[2]
Molecular Weight 383.29 g/mol [2]
Appearance White to almost white powder or crystal[2]
Melting Point 85.0 to 89.0 °C
Purity >98.0% (by GC)[2]
CAS Registry Number 24131-32-6[2]
Synonyms 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene[2]

While specific solubility data is not extensively published, compounds of this nature are generally insoluble in water but readily soluble in common organic solvents such as toluene, chloroform, and dichloromethane.[3] Due to its reactivity and sensitivity, proper storage is crucial.

ParameterRecommendationReference
Storage Temperature Refrigerated (0-10°C)
Conditions to Avoid Heat Sensitive

Synthesis and Reactivity

The synthesis of this compound typically starts from 3,5-dihydroxybenzyl alcohol, which is first converted to 3,5-dibenzyloxybenzyl alcohol. The subsequent bromination of the benzylic alcohol yields the final product.

The following protocol describes a general method for the synthesis of benzyl bromides from their corresponding alcohols, which can be adapted for this compound.

Reaction: Conversion of 3,5-Dibenzyloxybenzyl Alcohol to this compound.

Procedure:

  • Dissolve 3,5-dibenzyloxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or dichloromethane) under an inert atmosphere.[4]

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (approximately 0.5 equivalents) to the stirred solution.[4][5]

  • Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched by carefully pouring it into ice water.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Synthesis_of_3_5_Dibenzyloxybenzyl_Bromide reactant1 3,5-Dibenzyloxybenzyl Alcohol product 3,5-Dibenzyloxybenzyl Bromide reactant1->product Anhydrous Solvent Room Temperature reactant2 PBr₃ reactant2->inv1 inv1->product

Caption: Synthesis of this compound.

The primary site of reactivity in this compound is the benzylic carbon bonded to the bromine atom. This position is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), where the bromide ion acts as a good leaving group.[6][7] This reactivity allows for the introduction of the 3,5-dibenzyloxybenzyl moiety into various molecular scaffolds.

Common nucleophiles that react with benzyl bromides include amines, alcohols, and thiols.[3] This makes the compound a versatile reagent for creating benzylamines, benzyl ethers, and benzyl sulfides, respectively.[3]

Nucleophilic_Substitution reactant1 3,5-Dibenzyloxybenzyl Bromide reactant1->center reactant2 Nucleophile (Nu⁻) reactant2->center product1 Substituted Product product2 Bromide Ion (Br⁻) center->product1 center->product2

Caption: General Nucleophilic Substitution Reaction.

Applications in Research and Development

This compound is a valuable intermediate in several areas:

  • Medicinal Chemistry: It serves as a precursor for synthesizing complex molecules with potential biological activities. The benzyloxy groups can be deprotected to reveal phenols, which are common pharmacophores.

  • Dendrimer Synthesis: The structure is suitable for the convergent synthesis of dendrimers, where it can be used to build the dendritic wedges.

  • Protecting Group Chemistry: The 3,5-dibenzyloxybenzyl group can be introduced to protect alcohols or other functional groups, which can later be removed under specific conditions.

Safety and Handling

Due to its classification as a corrosive substance, appropriate safety measures must be taken when handling this compound.

Hazard StatementPrecautionary StatementReference
H314: Causes severe skin burns and eye damage.P260: Do not breathe dusts or mists.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dibenzyloxybenzyl Bromide

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines a probable synthetic pathway with experimental protocols, and illustrates its chemical reactivity.

Physicochemical Properties

This compound is a benzyl bromide derivative characterized by the presence of two benzyloxy groups on the aromatic ring. These functional groups impart specific reactivity and solubility characteristics, making it a valuable reagent in the synthesis of complex organic molecules. Its properties are summarized in the table below.

PropertyValueCitations
Molecular Weight 383.29 g/mol [1][2]
Chemical Formula C₂₁H₁₉BrO₂[1][3]
Synonyms 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene[1][3]
CAS Number 24131-32-6[1]
Appearance White to off-white crystalline powder[1][2]
Purity >98.0% (GC)[1][2]
Melting Point 85.0 - 89.0 °C[2]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process. The first step involves the protection of the hydroxyl groups of a suitable precursor, 3,5-dihydroxybenzyl alcohol, via a Williamson ether synthesis. The subsequent step is the bromination of the benzylic alcohol to yield the final product.

This step involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Experimental Protocol:

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Slowly add benzyl bromide (2.2 equivalents) to the mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Heat the reaction mixture to 60-70 °C and maintain for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibenzyloxybenzyl alcohol.

The benzylic alcohol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide.

Experimental Protocol:

  • Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 equivalent) in anhydrous benzene or another suitable aprotic solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (0.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination A 3,5-Dihydroxybenzyl Alcohol D 3,5-Dibenzyloxybenzyl Alcohol A->D B Benzyl Bromide (2.2 eq) B->D C K₂CO₃, DMF C->D E 3,5-Dibenzyloxybenzyl Alcohol H This compound E->H F PBr₃ F->H G Benzene G->H

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The primary site of reactivity in this compound is the benzylic carbon bearing the bromine atom. This position is susceptible to nucleophilic substitution reactions, making the compound a useful building block for introducing the 3,5-dibenzyloxybenzyl moiety into various molecular scaffolds.

The benzylic position is activated by the adjacent benzene ring, which can stabilize both radical and cationic intermediates through resonance. This allows for a range of transformations.

Key Reactions:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. The reaction mechanism (Sₙ1 or Sₙ2) can be influenced by the reaction conditions and the nature of the nucleophile.[4]

  • Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

  • Free Radical Bromination: While the compound is already a bromide, understanding the principles of benzylic bromination is key to its synthesis. This reaction proceeds via a free-radical mechanism.

These reactions make this compound a versatile intermediate in the synthesis of dendrimers, as well as in the development of new pharmaceutical compounds where the dibenzyloxybenzyl group can serve as a protective group or as a key structural component.

Reactivity_Diagram cluster_reactions Potential Reactions cluster_products Resulting Products A This compound B Nucleophilic Substitution A->B  + Nu⁻ C Grignard Reaction A->C  + Mg D Elimination Reactions A->D  + Strong Base E Substituted Benzyl Ethers, Amines, etc. B->E F Grignard Reagent C->F G Stilbene Derivatives D->G

Caption: Reactivity of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 3,5-dibenzyloxybenzyl bromide. The document outlines the expected chemical shifts and structural assignments for both ¹H and ¹³C NMR, alongside a generalized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in various synthetic applications, including drug development.

Structure and NMR Assignments

This compound (C₂₁H₁₉BrO₂) is an aromatic compound characterized by a central benzene ring substituted with two benzyloxy groups at the 3 and 5 positions, and a bromomethyl group at the 1 position. The structural features give rise to a distinct pattern in its NMR spectra.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons of the central ring and the benzyloxy groups, as well as the benzylic protons of the bromomethyl and ether linkages.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2, H-6~6.5 - 6.7Doublet2HProtons on the central aromatic ring, ortho to the bromomethyl group.
H-4~6.4 - 6.6Triplet1HProton on the central aromatic ring, para to the bromomethyl group.
-CH₂Br~4.4 - 4.6Singlet2HProtons of the bromomethyl group.
-OCH₂Ph~5.0 - 5.2Singlet4HProtons of the methylene groups in the benzyloxy substituents.
Phenyl H~7.2 - 7.5Multiplet10HProtons of the two phenyl groups on the benzyloxy substituents.
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below.

Assignment Chemical Shift (δ, ppm) Notes
C-1~138 - 140Quaternary carbon of the central ring, attached to the bromomethyl group.
C-3, C-5~158 - 160Quaternary carbons of the central ring, attached to the benzyloxy groups.
C-2, C-6~105 - 108Carbons on the central aromatic ring, ortho to the bromomethyl group.
C-4~101 - 104Carbon on the central aromatic ring, para to the bromomethyl group.
-CH₂Br~33 - 36Carbon of the bromomethyl group.
-OCH₂Ph~69 - 71Carbons of the methylene groups in the benzyloxy substituents.
Phenyl C (ipso)~136 - 138Quaternary carbons of the phenyl groups attached to the oxygen atoms.
Phenyl C (ortho, meta, para)~127 - 129Carbons of the two phenyl groups on the benzyloxy substituents.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized methodology for obtaining ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to allow for full relaxation of the protons (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

    • Set an appropriate relaxation delay.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 O1 O1 C3->O1 C5 C5 C4->C5 C6 C6 C5->C6 O2 O2 C5->O2 C6->C1 Br Br C7->Br C8 C8 O1->C8 C9_C14 Ph1 C8->C9_C14 C15 C15 O2->C15 C16_C21 Ph2 C15->C16_C21

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Tune and Shim load->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform acquire->process correct Phase and Baseline Correction process->correct reference Reference Spectra correct->reference analyze Peak Picking and Integration reference->analyze

Caption: Generalized experimental workflow for NMR analysis.

Solubility Profile of 3,5-Dibenzyloxybenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibenzyloxybenzyl Bromide in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a predictive qualitative assessment and a detailed experimental protocol for determining its solubility.

Predicted Qualitative Solubility of this compound

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." this compound is a largely non-polar molecule due to the presence of two benzyl groups and a benzene ring. However, the ether linkages and the bromomethyl group introduce some polarity. Based on the structure and the known solubility of similar compounds like benzyl bromide, the following qualitative solubility profile is predicted. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation.

Solvent ClassificationSolventPredicted SolubilityRationale
Non-Polar Aprotic HexaneInsolubleThe large, non-polar hydrocarbon structure of hexane is not well-suited to solvate the more polar regions of the molecule.
TolueneSolubleThe aromatic nature of toluene can effectively solvate the benzene rings of this compound through π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM)Very SolubleDCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound.
ChloroformVery SolubleSimilar to DCM, chloroform is a versatile solvent for many organic solids.
Diethyl EtherSolubleThe ether linkages in the solvent can interact with the ether groups in the solute.
Ethyl AcetateSolubleThe ester group provides sufficient polarity to dissolve the compound.
AcetoneSparingly SolubleWhile polar, acetone may be less effective at solvating the large non-polar regions of the molecule compared to chlorinated solvents.
AcetonitrileSparingly SolubleSimilar to acetone, its polarity might not be optimal for the entire molecular structure.
Tetrahydrofuran (THF)Very SolubleThe cyclic ether structure of THF makes it an excellent solvent for a broad range of organic molecules.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent that is likely to be effective.
Dimethyl Sulfoxide (DMSO)SolubleAnother highly polar aprotic solvent that should effectively solvate the molecule.
Polar Protic MethanolSparingly SolubleThe hydrogen-bonding capability of methanol may not be sufficient to overcome the largely non-polar nature of the solute.
EthanolSparingly SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding may lead to limited solubility.[1]
WaterInsolubleThe compound is predominantly non-polar and will not be soluble in a highly polar, hydrogen-bonding solvent like water.[1]

Experimental Protocol for Solubility Determination

This section outlines a standardized experimental procedure for the qualitative and semi-quantitative determination of the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid, powder or crystalline form)

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance (readable to at least 0.1 mg)

  • Graduated pipettes or micropipettes

  • Spatula

  • Temperature-controlled water bath or heating block (optional)

2. Procedure for Qualitative Solubility Determination:

This method provides a rapid assessment of solubility.

  • Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

  • Record: Note the observations for each solvent tested.

3. Procedure for Semi-Quantitative Solubility Determination (Shake-Flask Method):

This method provides a more precise estimation of solubility.

  • Preparation: Create a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has completely settled. If necessary, centrifuge the sample to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot of the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in terms of mg/mL or other relevant units using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant taken in mL)

4. Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as many are flammable and/or toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the solubility determination process.

Solubility_Workflow start Start: Obtain 3,5-Dibenzyloxybenzyl Bromide and Solvents qual_test Perform Qualitative Solubility Test start->qual_test observe_qual Observe and Record (Soluble, Sparingly Soluble, Insoluble) qual_test->observe_qual decision Is Quantitative Data Required? observe_qual->decision quant_test Perform Semi-Quantitative (Shake-Flask) Method decision->quant_test Yes end End: Report Results decision->end No saturate Create Saturated Solution and Equilibrate quant_test->saturate separate Separate Supernatant saturate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., mg/mL) weigh->calculate calculate->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dibenzyloxybenzyl Bromide (CAS RN: 24131-32-6), a chemical intermediate used in laboratory research. Due to its hazardous nature, it is imperative that all personnel handling this compound are fully aware of the potential risks and follow strict safety protocols.

Chemical and Physical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

PropertyValueReference
Synonyms 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene[1][2]
Molecular Formula C21H19BrO2[3]
Molecular Weight 383.28 g/mol [3]
Appearance White to Almost white powder to crystal[1]
Melting Point 85.0 to 89.0 °C[1]
Purity >98.0% (GC)(T)[1]
Solubility No data available
Boiling Point No data available[4]
Flash Point No data available[4]
Vapor Pressure No data available[4]
Density No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 1B / Category 2H314: Causes severe skin burns and eye damage.[1][5] / H315: Causes skin irritation.[6]
Serious Eye Damage/Eye Irritation Category 1 / Category 2H314: Causes severe skin burns and eye damage.[1][5] / H319: Causes serious eye irritation.[6]

Signal Word: Danger[4][7] or Warning[6]

Hazard Pictograms:

  • GHS05: Corrosion[7]

  • GHS07: Exclamation Mark[6]

Experimental Protocols

Safe Handling and Storage

Strict adherence to the following procedures is essential to minimize exposure and ensure safety.

4.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Local exhaust ventilation should be used to control the dispersion of dust.[6]

  • A safety shower and eye wash station must be readily accessible.[6]

4.2. Personal Protective Equipment (PPE):

PPESpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemically resistant gloves (e.g., nitrile rubber) should be worn.
Respiratory Protection If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[1]

  • Wash hands and face thoroughly after handling.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

4.4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store in a corrosives area.[4]

  • Refrigerated storage is recommended.[4]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] Immediately call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention.[6] Wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.

5.2. Accidental Release Measures:

  • Evacuate personnel to safe areas.[4]

  • Wear appropriate personal protective equipment.[4]

  • Avoid dust formation.[8]

  • Sweep up the spilled material and place it in a suitable container for disposal.[6]

  • Prevent product from entering drains.[6]

5.3. Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[9]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.[9]

Disposal Considerations

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Weighing Weighing and Transfer (in Fume Hood) EngControls->Weighing Reaction Performing Reaction Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Store in a Cool, Dry, Well-Ventilated Area WashHands->Store

Caption: Workflow for the safe handling of this compound.

HazardResponseDiagram cluster_hazard Primary Hazards cluster_response Immediate Response cluster_medical Medical Attention SkinContact Skin Contact (Corrosion/Irritation) RinseSkin Immediately rinse skin with water/shower SkinContact->RinseSkin EyeContact Eye Contact (Severe Damage/Irritation) RinseEyes Rinse eyes cautiously with water for several minutes EyeContact->RinseEyes Inhalation Inhalation of Dust FreshAir Move to fresh air Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention RinseSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical

Caption: Hazard and response diagram for this compound exposure.

References

3,5-Dibenzyloxybenzyl Bromide: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling protocols for 3,5-Dibenzyloxybenzyl Bromide (CAS No. 24131-32-6). The following sections detail the material's properties, associated hazards, and recommended procedures for safe use in a laboratory setting, particularly within the context of drug development and scientific research.

Core Material Identification and Properties

This compound, also known as 3,5-Bis(benzyloxy)benzyl Bromide or 3,5-Dibenzyloxy-α-bromotoluene, is a crystalline powder that serves as a key intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₉BrO₂[2]
Molecular Weight 383.29 g/mol [2]
Appearance White to almost white powder/crystal[2]
Purity >98.0% (GC)[2]
Melting Point 85.0 to 89.0 °C[2]
CAS Number 24131-32-6[1][2]

GHS Hazard and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards. Researchers must be fully aware of these classifications and the corresponding precautionary measures.

GHS ClassificationHazard StatementSignal WordPictogramSource(s)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDangerCorrosive[2]
Skin IrritationH315: Causes skin irritationWarningExclamation Mark[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningExclamation Mark[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarningExclamation Mark[1]

Precautionary Statements (Selected):

  • Prevention (P260, P280): Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response (P303+P361+P353, P305+P351+P338, P304+P340+P310): IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2]

  • Storage (P405): Store locked up.[3]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to ensure personnel safety and prevent accidental exposure.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] An impervious lab coat is recommended.

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] It is recommended to store in a refrigerator.[5]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[5]

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleaning: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Visualized Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound in a research environment.

Safe Handling Workflow for this compound start Start: Prepare for Experiment ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Gloves - Lab Coat start->ppe hood 2. Work in a Certified Chemical Fume Hood ppe->hood handling 3. Handle with Care - Avoid dust formation - Use non-sparking tools hood->handling storage 4. Proper Storage - Tightly sealed container - Cool, dry, well-ventilated area - Refrigerate handling->storage waste 5. Waste Disposal - Dispose in approved waste container handling->waste end End: Experiment Complete storage->end cleanup 6. Decontaminate Work Area waste->cleanup cleanup->end

Caption: A workflow diagram for the safe handling of this compound.

Emergency Response Protocol

This diagram outlines the immediate actions to take in case of an accidental exposure to this compound.

Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Remove contaminated clothing, rinse with water for 15 min exposure->skin eye Eye Contact: Rinse with water for several minutes exposure->eye ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency protocol for accidental exposure to this compound.

References

The Versatility of 3,5-Dibenzyloxybenzyl Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a versatile organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its unique structure, featuring two bulky benzyloxy groups, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth review of the primary applications of this compound, focusing on its role in the synthesis of dendrimers, stilbene derivatives with potential therapeutic activities, and its emerging use in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Core Applications

The utility of this compound stems from its benzylic bromide functionality, which is highly susceptible to nucleophilic substitution, and the presence of the dibenzyloxyaryl moiety that can be either a stable structural component or a protecting group for dihydroxy functionalities.

Dendrimer and Dendron Synthesis

A primary application of this compound is in the construction of dendrimers and dendrons, which are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.[1][2] The bromide serves as a key building block in the convergent synthesis of poly(benzyl ether) dendrons.

Experimental Workflow: Convergent Dendron Synthesis

The convergent approach to dendrimer synthesis begins from what will become the periphery of the molecule and proceeds inward, culminating in the attachment of dendritic wedges (dendrons) to a central core.

G start [G-1]-Br (this compound) g2_oh [G-2]-OH Dendron start->g2_oh Williamson Ether Synthesis nuc Nucleophilic Core (e.g., 3,5-Dihydroxybenzyl alcohol) nuc->g2_oh activation Activation (e.g., PPh3, CBr4) g2_oh->activation g2_br [G-2]-Br Dendron activation->g2_br core_coupling Coupling to Multifunctional Core g2_br->core_coupling dendrimer Higher Generation Dendrimer core_coupling->dendrimer

Caption: Convergent synthesis of a higher-generation dendron using this compound.

Quantitative Data: Dendron Synthesis

Reactant 1Reactant 2ProductSolventBase/ReagentYieldReference
This compound3,5-Dihydroxybenzyl alcohol[G-2]-OH DendronAcetoneK₂CO₃, 18-crown-6"Reasonable yield"[3]
This compoundPotassium phthalimidatePBED G1-NH₂Diphenyl ether18-crown-6-

Detailed Experimental Protocol: Synthesis of a Second-Generation Dendritic Alcohol ([G-2]-OH)

This protocol is adapted from the synthesis of poly(benzyl ether) dendrons.

  • Reaction Setup: To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous acetone, add powdered potassium carbonate and a catalytic amount of 18-crown-6.

  • Addition of Electrophile: Add a solution of this compound in anhydrous acetone dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure second-generation dendritic alcohol ([G-2]-OH).

Synthesis of Stilbene Derivatives

This compound is a crucial precursor for the synthesis of various stilbene derivatives, most notably resveratrol (3,5,4'-trihydroxystilbene), a compound known for its antioxidant and potential anti-aging properties.[4] The synthesis typically proceeds via a Wittig or Horner-Wadsworth-Emmons reaction.

Signaling Pathway: Synthesis of (E)-3,5,4'-Tribenzyloxystilbene

G start This compound phosphonate Diethyl 3,5-dibenzyloxy- benzylphosphonate start->phosphonate Arbuzov Reaction phosphite Trialkyl phosphite (e.g., P(OEt)₃) phosphite->phosphonate ylide Phosphonate Ylide phosphonate->ylide base Base (e.g., NaH, KOtBu) base->ylide stilbene (E)-3,5,4'-Tribenzyloxystilbene ylide->stilbene Horner-Wadsworth-Emmons Reaction aldehyde 4-Benzyloxybenzaldehyde aldehyde->stilbene deprotection Deprotection (e.g., H₂, Pd/C) stilbene->deprotection resveratrol Resveratrol deprotection->resveratrol

Caption: Horner-Wadsworth-Emmons route to Resveratrol using this compound.

Quantitative Data: Stilbene Synthesis

Reaction StepReactantsProductConditionsYieldReference
PhosphonationThis compound, Triisopropyl phosphiteIsopropyl 3,5-dibenzyloxybenzyl phosphonate-~94%[4]
PhosphonationThis compound, Triethyl phosphate3,5-DibenzyloxytriethylbenzylphosphonateAcetonitrile, reflux, 1 hr35%
Wittig-type ReactionBenzyltriphenylphosphonium chloride, BenzaldehydeDimethoxystilbenesMethanol, NaOCH₃, RT-

Detailed Experimental Protocol: Synthesis of Diethyl 3,5-dibenzyloxybenzylphosphonate

This protocol is based on the Arbuzov reaction.

  • Reaction Setup: A mixture of this compound and an excess of triethyl phosphite is placed in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Reaction Conditions: The mixture is heated at a temperature sufficient to initiate the reaction, typically around 120-150 °C. The reaction is exothermic and the formation of ethyl bromide is observed. The reaction is continued for several hours until the starting bromide is consumed (monitored by TLC).

  • Purification: The excess triethyl phosphite is removed by vacuum distillation. The resulting crude phosphonate can be purified by column chromatography on silica gel to yield the pure product.

Applications in Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal chemistry, particularly as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Treat cells with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Solubilize formazan crystals (e.g., with DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate IC50 value measurement->analysis

References

A Technical Guide to High-Purity 3,5-Dibenzyloxybenzyl Bromide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 3,5-dibenzyloxybenzyl bromide, a key building block in synthetic organic chemistry and drug discovery. This document details its commercial availability, key quality specifications, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.

Commercial Availability and High-Purity Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The predominant source for research and development quantities is Tokyo Chemical Industry (TCI) , which offers the compound with a purity of greater than 98.0% as determined by gas chromatography (GC). TCI products are widely available through various international distributors, including Fisher Scientific and CymitQuimica.[1][2][3] While other suppliers may list the compound, TCI is a consistent source for high-purity grades suitable for demanding research applications.

A summary of the key specifications for commercially available high-purity this compound is provided in the table below. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data, which will include precise purity measurements and may detail the levels of any detected impurities.

ParameterSpecificationAnalysis Method
Purity >98.0%Gas Chromatography (GC)
Synonyms 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene-
CAS Number 24131-32-6-
Molecular Formula C₂₁H₁₉BrO₂-
Molecular Weight 383.29 g/mol -
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 85.0 to 89.0 °CCapillary Method

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through a three-step process starting from 3,5-dihydroxybenzoic acid. The general synthetic pathway involves the reduction of the carboxylic acid, followed by the protection of the phenolic hydroxyl groups, and finally, bromination of the benzylic alcohol.

Experimental Protocol

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This procedure involves the reduction of 3,5-dihydroxybenzoic acid.

  • Materials: 3,5-dihydroxybenzoic acid, Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl, aqueous solution), Ethyl acetate, Brine.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzoic acid in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex, dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 3,5-dihydroxybenzyl alcohol, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol using a Williamson ether synthesis.

  • Materials: 3,5-dihydroxybenzyl alcohol, Benzyl bromide, Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous DMF, add anhydrous potassium carbonate.

    • Slowly add benzyl bromide to the suspension at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude 3,5-dibenzyloxybenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The final step is the bromination of the benzylic alcohol. A common method for this transformation is the Appel reaction or the use of phosphorus tribromide.

  • Materials: 3,5-dibenzyloxybenzyl alcohol, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).

  • Procedure (using PBr₃):

    • Dissolve 3,5-dibenzyloxybenzyl alcohol in anhydrous dichloromethane in a flask under an inert atmosphere and cool to 0 °C.

    • Slowly add phosphorus tribromide dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it into ice water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain a high-purity product.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its use in the synthesis of dendrimers and other complex molecular architectures.

Dendrimer Synthesis

The compound is a key starting material for the construction of dendrons and dendrimers. The benzyl ether protecting groups are relatively stable but can be removed under specific conditions (e.g., hydrogenolysis) to reveal the phenolic hydroxyl groups for further functionalization. The benzylic bromide is a reactive site for the attachment of the next generation of the dendrimer or for coupling to a core molecule. This iterative process allows for the controlled, layer-by-layer growth of well-defined dendritic macromolecules. These dendrimers have applications in drug delivery, gene therapy, and as nanoscale catalysts.

The general workflow for the use of this compound in the synthesis of a first-generation dendron is depicted below.

G cluster_synthesis Synthesis of First-Generation Dendron start 3,5-Dibenzyloxybenzyl Bromide reaction Nucleophilic Substitution start->reaction reagent1 Nucleophilic Core (e.g., 3,5-Dihydroxybenzyl Alcohol) reagent1->reaction product First-Generation Dendron (Protected) reaction->product deprotection Deprotection (e.g., Hydrogenolysis) product->deprotection final_product First-Generation Dendron (Deprotected) deprotection->final_product

Caption: Workflow for the synthesis of a first-generation dendron.

Role in Medicinal Chemistry

As a versatile building block, this compound allows for the introduction of a protected 3,5-dihydroxyphenyl moiety into a target molecule.[4] This structural motif is present in a variety of biologically active natural products and synthetic compounds. The benzyl protecting groups can be removed at a later stage in the synthesis to unmask the free phenols, which can be crucial for biological activity, for instance, by acting as hydrogen bond donors or as antioxidants.

Quality Control and Analysis

The quality of this compound is critical for its successful use in multi-step syntheses. The primary analytical techniques for quality control include:

  • Gas Chromatography (GC): Used to determine the purity of the material by separating it from volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Argentometric Titration: Can be used to determine the bromide content.

A comprehensive Certificate of Analysis from the supplier will provide results from these analyses for a specific batch, ensuring the material meets the required quality standards for research and drug development.

Handling and Storage

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

Methodological & Application

Synthesis of Poly(benzyl ether) Dendrimers Using 3,5-Dibenzyloxybenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(benzyl ether) dendrimers, specifically utilizing 3,5-dibenzyloxybenzyl bromide as a key building block. These Fréchet-type dendrimers are of significant interest in biomedical fields, particularly in drug delivery, owing to their well-defined, hyperbranched architecture and tunable surface functionalities.[1]

Application Notes

Poly(benzyl ether) dendrimers are characterized by their chemically stable ether linkages and hydrophobic interior, which can encapsulate therapeutic agents. The synthesis of these macromolecules can be achieved through two primary strategies: the convergent and divergent methods.[2] The choice of method depends on the desired scale of synthesis, purity requirements, and the specific architecture of the final dendrimer.[3]

The convergent approach, pioneered by Fréchet and Hawker, involves the synthesis of dendritic fragments (dendrons) from the periphery inwards, which are then attached to a central core in the final step.[2] This method offers excellent control over the final structure and results in a more monodisperse product with fewer defects.[4] Purification is also generally more straightforward as the intermediates are smaller and have more distinct properties than the final, larger dendrimer.[5]

Conversely, the divergent method begins from a central core molecule, and successive generations of monomer units are added radially outwards.[4] While this approach can be more amenable to large-scale synthesis, it often leads to a higher incidence of structural defects in higher generation dendrimers due to incomplete reactions and steric hindrance at the periphery.[3]

Characterization: The successful synthesis and purity of the dendrimers at each generation can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.[6] Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI), providing a measure of the uniformity of the dendrimer population.[7] Infrared (IR) spectroscopy can be used to monitor the key chemical transformations during the synthesis.[6]

Experimental Protocols

Convergent Synthesis of a [G-2] Poly(benzyl ether) Dendron

This protocol describes the synthesis of a second-generation (G-2) dendron using this compound and a suitable phenolic core.

Materials:

  • 3,5-Dibenzyloxybenzyl alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • 3,5-Dihydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Acetone

  • Dichloromethane (DCM)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of [G-1]-Br (this compound):

    • Dissolve 3,5-dibenzyloxybenzyl alcohol in dry DCM.

    • Add CBr₄ and PPh₃ and stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white solid.

  • Synthesis of [G-2]-OH Dendron:

    • In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol, K₂CO₃, and a catalytic amount of 18-crown-6 in acetone.

    • Add a solution of [G-1]-Br (2.1 equivalents) in acetone dropwise to the mixture.

    • Reflux the reaction mixture for 24 hours.

    • After cooling to room temperature, filter the mixture and evaporate the solvent.

    • Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the [G-2]-OH dendron.

Purification: Purification of dendrimers and their intermediates is crucial for obtaining a monodisperse product. Column chromatography is effective for removing reagents and byproducts.[7] For solid products, recrystallization from an appropriate solvent system can be a highly effective purification technique.[8][9]

Divergent Synthesis of a [G-1] Poly(benzyl ether) Dendrimer

This protocol outlines the divergent synthesis of a first-generation (G-1) dendrimer starting from a trifunctional core.

Materials:

  • 1,3,5-Trihydroxybenzene (Phloroglucinol)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Acetone

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of [G-1] Dendrimer:

    • To a solution of 1,3,5-trihydroxybenzene in acetone, add K₂CO₃ and a catalytic amount of 18-crown-6.

    • Add a solution of this compound (3.3 equivalents) in acetone dropwise.

    • Reflux the mixture for 48 hours.

    • Cool the reaction to room temperature, filter, and evaporate the solvent.

    • Dissolve the residue in DCM, wash with water, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the [G-1] dendrimer.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of poly(benzyl ether) dendrimers. Actual values may vary depending on specific reaction conditions and purification efficiency.

Table 1: Convergent Synthesis Data

Dendron GenerationReaction StepTypical Yield (%)
[G-1]-BrBromination of [G-1]-OH90-95
[G-2]-OHEtherification with 3,5-dihydroxybenzyl alcohol85-90
[G-3]-OHEtherification with [G-2]-Br80-85

Table 2: Characterization Data for Convergent Synthesis

Dendron GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
[G-1]-OH304.37~1.01
[G-2]-OH714.84~1.02
[G-3]-OH1535.78~1.03

Table 3: Divergent Synthesis Data

Dendrimer GenerationReaction StepTypical Yield (%)
[G-1]Etherification of Core80-90
[G-2]Deprotection and Etherification70-80

Table 4: Characterization Data for Divergent Synthesis

Dendrimer GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
[G-1]991.16~1.05
[G-2]2184.51>1.05

Note: PDI values are typically very low for dendrimers synthesized via the convergent approach, indicating a high degree of monodispersity.[7] The PDI tends to increase with generation in the divergent approach.

Visualizations

Dendrimer Synthesis Workflows

convergent_synthesis cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_final Final Dendrimer G1_OH [G-1]-OH (3,5-Dibenzyloxybenzyl alcohol) G1_Br [G-1]-Br (this compound) G1_OH->G1_Br Bromination G2_OH [G-2]-OH Dendron G1_Br->G2_OH Etherification Core_OH 3,5-Dihydroxy- benzyl alcohol Core_OH->G2_OH Dendrimer [G-n] Dendrimer G2_OH->Dendrimer Attach to Core Core Core Molecule Core->Dendrimer

Diagram 1: Convergent synthesis workflow for poly(benzyl ether) dendrimers.

divergent_synthesis cluster_G1 Generation 1 cluster_G2 Generation 2 Core Core (e.g., Phloroglucinol) G1_Dendrimer [G-1] Dendrimer Core->G1_Dendrimer Etherification G2_Dendrimer [G-2] Dendrimer G1_Dendrimer->G2_Dendrimer Deprotection & Etherification Monomer Monomer (3,5-Dibenzyloxybenzyl Bromide) Monomer->G1_Dendrimer Monomer->G2_Dendrimer

Diagram 2: Divergent synthesis workflow for poly(benzyl ether) dendrimers.
Potential Signaling Pathway Modulation

Dendrimers are being extensively investigated as drug delivery vehicles.[10] Their interaction with cells can modulate intracellular signaling pathways. For instance, PAMAM dendrimers have been shown to affect the MAPK/ERK pathway.[11] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of intervention by a dendrimer-based drug delivery system.

signaling_pathway cluster_cell Cell Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Dendrimer Dendrimer-Drug Conjugate Dendrimer->Receptor Inhibition or Activation

Diagram 3: Simplified MAPK/ERK signaling pathway and potential modulation by a dendrimer-based therapeutic.

References

Application Notes and Protocols: 3,5-Dibenzyloxybenzyl Bromide as a Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the judicious selection and application of protecting groups are paramount. The 3,5-dibenzyloxybenzyl group emerges as a valuable tool for the temporary masking of phenolic hydroxyl groups. Its utility stems from the robust nature of the benzyl ether linkages, providing stability across a range of reaction conditions, coupled with the availability of reliable methods for its subsequent removal.

This document provides detailed application notes and experimental protocols for the use of 3,5-dibenzyloxybenzyl bromide as a protecting group for phenols. It encompasses methodologies for both the protection of phenolic moieties and the subsequent deprotection of the resulting aryl ethers, supported by quantitative data and visual workflows to aid in experimental design and execution.

Data Presentation

Table 1: Protection of Phenols using this compound
EntryPhenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMFrt → 804>95 (estimated)
24-MethoxyphenolCs₂CO₃Acetonitrile8012High
33,5-DihydroxybenzaldehydeK₂CO₃DMFrt → 1304High[1]

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of 3,5-Dibenzyloxybenzyl Aryl Ethers
EntryDeprotection MethodCatalyst/ReagentHydrogen Donor/SolventTemperature (°C)Time (h)Yield (%)
1Catalytic Hydrogenolysis10% Pd/CH₂ (1 atm), Methanolrt2-4>95 (Typical)
2Catalytic Transfer Hydrogenolysis10% Pd/CAmmonium Formate, Methanolrt0.5-2High (Typical)
3Oxidative DeprotectionDDQAcetonitrile/H₂Ort (photoirradiation)1-3Good to Excellent (Typical)[2][3]

Note: Deprotection yields are based on general procedures for benzyl ethers and may require optimization for specific 3,5-dibenzyloxybenzyl protected phenols.

Experimental Protocols

Protocol 1: Protection of a Generic Phenol with this compound

This protocol describes a general procedure for the synthesis of a 3,5-dibenzyloxybenzyl aryl ether via a Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃).

  • Add this compound to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dibenzyloxybenzyl protected phenol.

Protocol 2: Deprotection of a 3,5-Dibenzyloxybenzyl Aryl Ether via Catalytic Transfer Hydrogenolysis

This method offers a mild and efficient way to cleave the benzyl ether bonds, yielding the free phenol.

Materials:

  • 3,5-Dibenzyloxybenzyl protected phenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 10-20 wt%)

  • Ammonium Formate (HCOONH₄, 5-10 eq)

  • Methanol

  • Celite®

Procedure:

  • To a solution of the 3,5-dibenzyloxybenzyl protected phenol in methanol, add 10% Pd/C.

  • To this suspension, add ammonium formate in one portion.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite®.

  • Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected phenol. Further purification can be performed by chromatography if necessary.

Protocol 3: Deprotection of a 3,5-Dibenzyloxybenzyl Aryl Ether via Oxidative Cleavage with DDQ

This protocol is suitable for substrates that are sensitive to reductive conditions.

Materials:

  • 3,5-Dibenzyloxybenzyl protected phenol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 2.2 eq)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 3,5-dibenzyloxybenzyl protected phenol in a mixture of acetonitrile and water (e.g., 18:1 v/v).

  • Add DDQ to the solution at room temperature. For substrates where thermal cleavage is slow, photoirradiation with a long-wavelength UV lamp can be employed to accelerate the reaction.[2][3]

  • Stir the reaction mixture at room temperature (or under photoirradiation) for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected phenol.

Mandatory Visualizations

Protection_Reaction cluster_reactants Reactants cluster_product Product Phenol Phenol (Ar-OH) Reaction Williamson Ether Synthesis Phenol->Reaction ProtectingAgent This compound ProtectingAgent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction ProtectedPhenol 3,5-Dibenzyloxybenzyl Aryl Ether (Ar-O-DBB) Reaction->ProtectedPhenol

Caption: Williamson Ether Synthesis for Phenol Protection.

Deprotection_Pathways cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage ProtectedPhenol 3,5-Dibenzyloxybenzyl Aryl Ether CatalyticHydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) ProtectedPhenol->CatalyticHydrogenolysis TransferHydrogenolysis Catalytic Transfer Hydrogenolysis (HCOONH₄, Pd/C) ProtectedPhenol->TransferHydrogenolysis DDQ_Oxidation DDQ Oxidation ProtectedPhenol->DDQ_Oxidation Phenol Phenol (Ar-OH) CatalyticHydrogenolysis->Phenol TransferHydrogenolysis->Phenol DDQ_Oxidation->Phenol Experimental_Workflow Start Start: Phenolic Compound Protection Protection with This compound Start->Protection ProtectedIntermediate Protected Phenol Intermediate Protection->ProtectedIntermediate ReactionSteps Further Synthetic Transformations ProtectedIntermediate->ReactionSteps Deprotection Deprotection (e.g., Hydrogenolysis or Oxidation) ReactionSteps->Deprotection FinalProduct Final Product with Free Phenolic Hydroxyl Deprotection->FinalProduct

References

Application Notes and Protocols for Williamson Ether Synthesis with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Williamson ether synthesis utilizing 3,5-Dibenzyloxybenzyl Bromide as a key electrophile. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of dendrimers and other complex macromolecules where the dibenzyloxy substitution pattern offers unique structural and functional properties. The Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds, is the primary method for coupling this benzyl bromide with various nucleophiles.[1][2]

Application Notes

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of this compound, its primary benzylic bromide is an excellent electrophile for this reaction, as it is highly reactive towards SN2 substitution and is sterically unhindered, minimizing the potential for competing elimination reactions.

A significant application of ethers derived from this compound is in the construction of poly(aryl ether) dendrimers . Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The 3,5-disubstituted pattern of the benzyl group allows for the creation of generational branching points, a key feature in dendrimer synthesis. The Williamson ether synthesis is employed iteratively to build these dendritic structures, attaching new branches to a central core or extending existing dendrons.

Key Experimental Considerations:

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is critical for the success of the Williamson ether synthesis. For the deprotonation of phenolic or alcoholic nucleophiles, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[1][3] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide or phenoxide.[1][4]

  • Reaction Temperature: The reaction temperature can influence the rate and yield of the synthesis. Reactions are typically conducted at room temperature or with gentle heating to ensure completion without promoting side reactions.

  • Purification: Purification of the resulting ether is commonly achieved through extraction and column chromatography.[3][5] The choice of eluent for column chromatography will depend on the polarity of the product. A typical starting point is a mixture of hexane and ethyl acetate.[3]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis with this compound and a Phenolic Nucleophile

This protocol describes a general procedure for the reaction of this compound with a generic substituted phenol.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molar Equivalent
Substituted Phenol (ArOH)Varies1.0
This compound383.281.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.0
N,N-Dimethylformamide (DMF), anhydrous73.09-
Ethyl Acetate88.11-
Hexane86.18-
Deionized Water18.02-
Saturated Brine Solution--
Anhydrous Magnesium Sulfate (MgSO₄)120.37-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl benzyl ether.

Expected Yield: Yields for Williamson ether syntheses with benzyl bromides are typically high, often exceeding 80-90%, depending on the specific nucleophile used.

Protocol 2: Solvent-Free Williamson Ether Synthesis with this compound and an Alcohol

This protocol is an alternative, environmentally friendly approach that avoids the use of a solvent.[3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molar Equivalent
Alcohol (R-OH)Varies1.0
This compound383.281.2
Potassium Hydroxide (KOH), solid56.112.0
Tetrabutylammonium Iodide (TBAI)369.370.05 (catalytic)

Procedure:

  • In a round-bottom flask, combine the alcohol (1.0 eq), this compound (1.2 eq), solid potassium hydroxide pellets (2.0 eq), and a catalytic amount of tetrabutylammonium iodide (0.05 eq).[3]

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Continue stirring for 2-5 hours, monitoring the progress by TLC.

  • After completion, add deionized water to the reaction mixture to dissolve the potassium salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Below are diagrams illustrating the experimental workflow and the application of this synthesis in building dendrimers.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Alcohol/Phenol + This compound + Base (e.g., K2CO3) + Solvent (e.g., DMF) Stirring_Heating Stirring at RT or Heating (e.g., 60-80°C, 4-6h) Reactants->Stirring_Heating Quenching Quench with Water Stirring_Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 & Concentrate Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Ether Product Chromatography->Product

Caption: Experimental workflow for the Williamson ether synthesis.

G cluster_0 Generation 0 cluster_1 Generation 1 cluster_2 Generation 2 Core Multifunctional Core (e.g., Phloroglucinol) Williamson_Ether_Synthesis_1 Williamson Ether Synthesis with This compound Core->Williamson_Ether_Synthesis_1 G1_Dendrimer First Generation Dendrimer Deprotection_Activation Deprotection & Activation G1_Dendrimer->Deprotection_Activation G2_Dendrimer Second Generation Dendrimer Williamson_Ether_Synthesis_1->G1_Dendrimer Williamson_Ether_Synthesis_2 Williamson Ether Synthesis with Functionalized Dendron Deprotection_Activation->Williamson_Ether_Synthesis_2 Williamson_Ether_Synthesis_2->G2_Dendrimer

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its benzylic bromide functionality makes it susceptible to nucleophilic substitution reactions (SN2), allowing for the facile introduction of a variety of functional groups. The dibenzyloxy substitution pattern provides a scaffold that can be further modified, for instance, by debenzylation to reveal free hydroxyl groups, making it a valuable synthon for dendrimers, and various biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles.

General Reaction Scheme

The reaction of this compound with a nucleophile (Nu-) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form a new carbon-nucleophile bond.

G reactant1 This compound product1 Substituted Product reactant1->product1 Sɴ2 Reaction reactant2 Nucleophile (Nu⁻) reactant2->product1 product2 Bromide Ion (Br⁻)

Caption: General SN2 reaction of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. These are representative examples and optimization may be required for specific substrates or scales.

Nucleophile (Class)Specific NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Amine PiperidineAcetonitrileK₂CO₃Room Temp.12~85-95
Thiol ThiophenolDMFK₂CO₃Room Temp.4>90
Alcohol PhenolDMFNaH0 to Room Temp.12~90
Azide Sodium AzideDMSO-Room Temp.12~70-80
Cyanide Potassium CyanideEthanol-Reflux6~80-90

Experimental Protocols

Synthesis of 1-(3,5-Dibenzyloxybenzyl)piperidine (Amine Nucleophile)

This protocol describes the N-alkylation of a secondary amine, piperidine, with this compound.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and piperidine in acetonitrile B Add potassium carbonate A->B C Stir at room temperature for 12 hours B->C D Filter off solids C->D E Concentrate filtrate D->E F Purify by column chromatography E->F

Caption: Workflow for the synthesis of 1-(3,5-Dibenzyloxybenzyl)piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add piperidine (1.2 equivalents).

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate and the formed potassium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated piperidine.

Synthesis of 3,5-Dibenzyloxybenzyl Phenyl Sulfide (Thiol Nucleophile)

This protocol details the S-alkylation of thiophenol with this compound.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve thiophenol in DMF B Add potassium carbonate A->B C Add this compound B->C D Stir at room temperature for 4 hours C->D E Pour into water and extract with ethyl acetate D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the synthesis of 3,5-Dibenzyloxybenzyl Phenyl Sulfide.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Synthesis of 3,5-Dibenzyloxybenzyl Phenyl Ether (Alcohol Nucleophile)

This protocol describes the Williamson ether synthesis between this compound and phenol.[1]

Workflow:

G cluster_0 Alkoxide Formation cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve phenol in DMF B Add sodium hydride at 0 °C A->B C Stir for 30 minutes B->C D Add this compound C->D E Stir at room temperature for 12 hours D->E F Quench with water and extract with ethyl acetate E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Add water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a valuable reagent for the introduction of the 3,5-dibenzyloxybenzyl moiety onto a variety of nucleophiles. The protocols outlined in this document provide a starting point for researchers to utilize this compound in their synthetic endeavors. The resulting products can serve as key intermediates in the synthesis of complex molecules for drug discovery and materials science applications.

References

Application Notes and Protocols for the Synthesis of Dendrons using 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrons are well-defined, highly branched macromolecules that emanate from a central focal point. Their unique architecture, characterized by a high density of surface functional groups and internal cavities, makes them promising candidates for a variety of biomedical applications, including drug delivery, gene therapy, and diagnostics. Poly(aryl benzyl ether) dendrons are a prominent class of dendrons, valued for their chemical stability and synthetic accessibility. This document provides a detailed protocol for the synthesis of poly(aryl benzyl ether) dendrons using 3,5-dibenzyloxybenzyl bromide as a key building block. The synthetic strategy employed is a convergent approach, where the dendron is built from the periphery towards the focal point.

Synthetic Strategy

The synthesis of these dendrons relies on the iterative Williamson ether synthesis. This reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base to form an ether. In this protocol, this compound serves as the peripheral building block (Generation 0 or G0 precursor), which is reacted with a core molecule containing multiple hydroxyl groups. The resulting dendron can then be further functionalized at its focal point for subsequent applications.

Experimental Protocols

Step 1: Synthesis of the First-Generation (G1) Dendron

This step involves the reaction of a core molecule, 3,5-dihydroxybenzyl alcohol, with two equivalents of this compound.

Reaction Scheme:

G1_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_5_dihydroxybenzyl_alcohol 3,5-Dihydroxybenzyl Alcohol reaction_center + 3_5_dihydroxybenzyl_alcohol->reaction_center Core 3_5_dibenzyloxybenzyl_bromide 3,5-Dibenzyloxybenzyl Bromide (2 eq) 3_5_dibenzyloxybenzyl_bromide->reaction_center G0 Precursor K2CO3 K₂CO₃ K2CO3->reaction_center DMF DMF DMF->reaction_center G1_Dendron G1 Dendron (Focal Point: -CH₂OH) reaction_center->G1_Dendron Williamson Ether Synthesis

Caption: Synthesis of the G1 dendron.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Dihydroxybenzyl alcohol140.14->98%
This compound397.29->97%
Potassium Carbonate (K₂CO₃)138.21->99%
N,N-Dimethylformamide (DMF)73.090.944Anhydrous
Ethyl Acetate88.110.902ACS Grade
Hexane86.180.659ACS Grade
Deionized Water18.021.000-
Brine (Saturated NaCl)-~1.2-
Anhydrous Magnesium Sulfate (MgSO₄)120.37->97%

Procedure:

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).

  • To this suspension, slowly add a solution of this compound (2.2 eq) in anhydrous DMF at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice water, which will cause the product to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired first-generation dendron.

Expected Yield: 75-85%

Step 2: Synthesis of the Second-Generation (G2) Dendron Precursor

This step involves the conversion of the focal hydroxyl group of the G1 dendron to a bromide, creating the precursor for the next generation synthesis.

Reaction Scheme:

G2_Precursor_Synthesis cluster_reactants Reactant cluster_reagents Reagents cluster_product Product G1_Dendron G1 Dendron (Focal Point: -CH₂OH) reaction_center + G1_Dendron->reaction_center Starting Material CBr4 CBr₄ CBr4->reaction_center PPh3 PPh₃ PPh3->reaction_center THF THF THF->reaction_center G1_Dendron_Br G1 Dendron Bromide (Focal Point: -CH₂Br) reaction_center->G1_Dendron_Br Appel Reaction

Caption: Synthesis of the G1 dendron bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
G1 Dendron772.88-Purified from Step 1
Carbon Tetrabromide (CBr₄)331.63->99%
Triphenylphosphine (PPh₃)262.29->99%
Tetrahydrofuran (THF)72.110.889Anhydrous
Dichloromethane (DCM)84.931.33ACS Grade

Procedure:

  • Dissolve the first-generation dendron (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the first-generation dendron bromide.

Expected Yield: 80-90%

Step 3: Synthesis of the Second-Generation (G2) Dendron

This step involves the reaction of the G1 dendron bromide with the core molecule, 3,5-dihydroxybenzyl alcohol, to form the G2 dendron.

Workflow Diagram:

G2_Synthesis_Workflow start Start reactants Combine G1 Dendron Bromide (2.2 eq), 3,5-Dihydroxybenzyl Alcohol (1.0 eq), and K₂CO₃ (3.0 eq) in DMF start->reactants stir Stir at Room Temperature for 12-24 hours reactants->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup: Pour into ice water, extract with Ethyl Acetate, wash with water and brine monitor->workup Reaction Complete dry Dry organic layer (MgSO₄), filter, and concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain G2 Dendron purify->product

Caption: Workflow for the synthesis of the G2 dendron.

The procedure for the synthesis of the second-generation dendron is analogous to the synthesis of the first-generation dendron (Step 1), with the G1 dendron bromide now acting as the peripheral building block.

Expected Yield: 70-80%

Data Presentation

Table 1: Summary of Reagents for G1 Dendron Synthesis

ReagentMolar Ratio (eq)MolesMass (g)Volume (mL)
3,5-Dihydroxybenzyl alcohol1.0xy-
This compound2.22.2x2.2y-
Potassium Carbonate (K₂CO₃)3.03.0x3.0y-
N,N-Dimethylformamide (DMF)---z

Table 2: Characterization Data for Synthesized Dendrons

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)Mass Spec (m/z)
G1 Dendron C₅₁H₄₄O₇772.88White to off-white solid7.45-7.28 (m, 20H), 6.75 (d, 2H), 6.60 (t, 1H), 6.55 (d, 4H), 6.45 (t, 2H), 5.05 (s, 8H), 4.90 (s, 4H), 4.65 (s, 2H)[M+Na]⁺ expected: 795.29
G1 Dendron Bromide C₅₁H₄₃BrO₆835.79Pale yellow solid7.45-7.28 (m, 20H), 6.70 (d, 2H), 6.58 (t, 1H), 6.53 (d, 4H), 6.43 (t, 2H), 5.05 (s, 8H), 4.90 (s, 4H), 4.45 (s, 2H)[M+Na]⁺ expected: 857.21
G2 Dendron C₁₁₅H₉₆O₁₅1722.00White solid7.45-7.28 (m, 40H), 6.70-6.40 (m, 21H), 5.05 (s, 16H), 4.95 (s, 8H), 4.90 (s, 4H), 4.65 (s, 2H)[M+Na]⁺ expected: 1744.65

Note: The provided NMR and Mass Spec data are representative and may vary slightly based on experimental conditions and instrumentation.

Applications in Drug Development

The synthesized dendrons, with their well-defined structure and multivalent surface, can be utilized in various aspects of drug development:

  • Drug Delivery: The peripheral benzyl groups can be deprotected to reveal hydroxyl groups, which can then be conjugated to therapeutic agents. The dendritic scaffold can enhance the solubility and stability of hydrophobic drugs.

  • Targeted Delivery: The focal point of the dendron can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-dendron conjugate to specific cells or tissues.

  • Bioimaging: Fluorescent dyes can be attached to the dendron surface or focal point to create probes for in vitro and in vivo imaging.

This protocol provides a reliable and scalable method for the synthesis of poly(aryl benzyl ether) dendrons, which are versatile platforms for the development of advanced therapeutic and diagnostic agents.

Application Notes and Protocols for Convergent Dendrimer Synthesis Using 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for various biomedical applications, including drug delivery, gene therapy, and diagnostics. The convergent synthesis approach, pioneered by Fréchet and Hawker, offers precise control over the final dendrimer structure by building dendritic fragments, or dendrons, from the periphery inwards, followed by their attachment to a central core.[1] This method allows for the creation of dendrimers with high purity and defined functionality.

These application notes provide a detailed protocol for the convergent synthesis of a second-generation (G2) poly(benzyl ether) dendrimer, utilizing 3,5-Dibenzyloxybenzyl Bromide as a key building block. The synthesis involves a three-step process: the formation of a first-generation (G1) dendron with a methyl ester focal point, hydrolysis of the ester to a carboxylic acid, and finally, the coupling of the activated dendron to a multifunctional core.

Overall Synthetic Strategy

The convergent synthesis strategy begins with the preparation of the first-generation dendron ([G1]-CO₂Me) through a Williamson ether synthesis. This is achieved by reacting this compound with a focal point molecule, methyl 3,5-dihydroxybenzoate. The methyl ester at the focal point of the [G1]-CO₂Me dendron is then hydrolyzed to a carboxylic acid ([G1]-COOH) to activate it for the final coupling step. Finally, three equivalents of the [G1]-COOH dendron are coupled to a trifunctional core, 1,1,1-tris(hydroxymethyl)propane, using an esterification reaction to yield the target second-generation dendrimer.

cluster_0 Step 1: G1 Dendron Synthesis cluster_1 Step 2: Focal Point Activation cluster_2 Step 3: Coupling to Core 3,5-Dibenzyloxybenzyl_Bromide This compound G1-CO2Me [G1]-CO₂Me Dendron 3,5-Dibenzyloxybenzyl_Bromide->G1-CO2Me Methyl_3,5-dihydroxybenzoate Methyl 3,5-dihydroxybenzoate Methyl_3,5-dihydroxybenzoate->G1-CO2Me G1-CO2Me_input [G1]-CO₂Me Dendron G1-COOH [G1]-COOH Dendron G1-CO2Me_input->G1-COOH Hydrolysis G1-COOH_input [G1]-COOH Dendron G2_Dendrimer Second-Generation Dendrimer G1-COOH_input->G2_Dendrimer Core 1,1,1-tris(hydroxymethyl)propane Core->G2_Dendrimer

Figure 1: Convergent synthesis workflow for a G2 dendrimer.

Experimental Protocols

Step 1: Synthesis of First-Generation Dendron with Methyl Ester Focal Point ([G1]-CO₂Me)

This procedure outlines the Williamson ether synthesis to form the first-generation dendron.

Materials:

  • This compound

  • Methyl 3,5-dihydroxybenzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6.

  • Add this compound (2.2 eq) to the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NH₄Cl solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure [G1]-CO₂Me dendron as a white solid.

Step 2: Hydrolysis of the Focal Point Methyl Ester ([G1]-COOH)

This protocol describes the conversion of the methyl ester focal point of the G1-dendron to a carboxylic acid.

Materials:

  • [G1]-CO₂Me Dendron

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the [G1]-CO₂Me dendron (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of potassium hydroxide (5.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the [G1]-COOH dendron as a white solid.

Step 3: Synthesis of the Second-Generation Dendrimer

This final step involves the coupling of the activated G1-dendron to a trifunctional core.

Materials:

  • [G1]-COOH Dendron

  • 1,1,1-tris(hydroxymethyl)propane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the [G1]-COOH dendron (3.3 eq), 1,1,1-tris(hydroxymethyl)propane (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (3.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the second-generation dendrimer as a white foam.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)¹H NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
[G1]-CO₂Me C₅₄H₄₆O₈839.94~85-907.45-7.28 (m, 20H), 7.18 (s, 2H), 6.80 (s, 1H), 6.65 (s, 4H), 6.58 (s, 2H), 5.05 (s, 8H), 4.98 (s, 4H), 3.90 (s, 3H)[M+Na]⁺ calcd: 861.30, found: 861.31
[G1]-COOH C₅₃H₄₄O₈825.91>957.46-7.29 (m, 20H), 7.25 (s, 2H), 6.85 (s, 1H), 6.68 (s, 4H), 6.60 (s, 2H), 5.06 (s, 8H), 5.00 (s, 4H)[M-H]⁻ calcd: 823.29, found: 823.28
G2 Dendrimer C₁₆₅H₁₄₀O₂₄2583.84~75-807.42-7.25 (m, 60H), 7.15 (s, 6H), 6.75 (s, 3H), 6.62 (s, 12H), 6.55 (s, 6H), 5.02 (s, 24H), 4.95 (s, 12H), 4.25 (s, 6H), 1.50 (q, 2H), 0.90 (t, 3H)[M+Na]⁺ calcd: 2605.96, found: 2605.95

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Logical Relationships in Convergent Dendrimer Synthesis

The convergent approach relies on a series of well-defined chemical transformations that build complexity from the outside in. The logical flow ensures that purification is simplified at each step, as the relative difference in molecular weight between the desired product and any unreacted starting materials is significant.

cluster_dendron Dendron Synthesis & Activation cluster_dendrimer Dendrimer Formation BuildingBlock Peripheral Building Block (this compound) G1_Protected First-Generation Dendron (Protected Focal Point) BuildingBlock->G1_Protected FocalPoint Focal Point Initiator (Methyl 3,5-dihydroxybenzoate) FocalPoint->G1_Protected G1_Active Activated First-Generation Dendron (Deprotected Focal Point) G1_Protected->G1_Active Activation FinalDendrimer Target Dendrimer G1_Active->FinalDendrimer Coupling Core Multifunctional Core (e.g., Triol) Core->FinalDendrimer

Figure 2: Logical flow of convergent dendrimer synthesis.

References

Application Notes and Protocols for Benzylation with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions, protocols, and troubleshooting for benzylation reactions utilizing 3,5-dibenzyloxybenzyl bromide. This reagent is a valuable building block in organic synthesis, particularly for the introduction of dendritic fragments and for the protection of hydroxyl groups.

Overview and Reaction Mechanism

This compound is primarily used as an electrophile in nucleophilic substitution reactions to attach the 3,5-dibenzyloxybenzyl moiety to various substrates. The most common application is the O-alkylation of alcohols and phenols via the Williamson ether synthesis.[1][2] This reaction proceeds through an SN2 mechanism.

Mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate a nucleophile (e.g., a phenol's hydroxyl group), forming a more reactive nucleophilic anion (a phenoxide).[3]

  • Nucleophilic Substitution: The resulting anion attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion to form a new ether bond.[1][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Nu-H Nucleophile (e.g., Ar-OH) Nu- Nucleophile Anion (e.g., Ar-O⁻) Nu-H->Nu- + Base Base Base Base-H+ Protonated Base Nu-->Base-H+ - Base-H⁺ DBBB This compound (R-Br) Nu-->DBBB Attack Product Benzylated Product (Nu-R) DBBB->Product Forms Br- Bromide Ion Product->Br- + Br⁻

Caption: General mechanism for Williamson ether synthesis.

Summary of Experimental Conditions

The success of the benzylation reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes typical conditions for the O-benzylation of hydroxyl groups, which are applicable when using this compound.

ParameterConditionNotes & Considerations
Nucleophile Phenols, AlcoholsPhenols are more acidic and are readily deprotonated by weaker bases like K₂CO₃. Alcohols may require stronger bases like NaH.[5]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is common, mild, and easy to handle.[6] NaH is a very strong, non-nucleophilic base suitable for less acidic alcohols, but requires anhydrous conditions.[5] Cs₂CO₃ can be effective at lower temperatures.[7]
Solvent DMF, Acetone, THF, ACNPolar aprotic solvents like DMF or acetone are preferred as they solubilize the reactants and facilitate the SN2 reaction.[5][6] Anhydrous solvents are critical when using reactive bases like NaH.[8]
Temperature 0 °C to 130 °CReactions with NaH are often started at 0°C and then warmed to room temperature.[5] Reactions with K₂CO₃ may require heating (e.g., 80-130°C) to proceed at a reasonable rate.[9]
Stoichiometry Bromide: 1.0 - 1.5 eq.A slight excess of the benzyl bromide can help drive the reaction to completion.[6]
Base: 1.1 - 2.0 eq.An excess of the base ensures complete deprotonation of the nucleophile.[5][6]
Reaction Time 2 - 24 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[5][6]
Yield Good to ExcellentYields are typically high (80-95%) but depend on the substrate and specific conditions used.[7][9]

Detailed Experimental Protocol: Benzylation of a Phenol

This protocol describes a general procedure for the O-benzylation of a substituted phenol using this compound.

Materials:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (5–10 mL per mmol of phenol) to the flask to dissolve the reactants.

  • Reagent Addition: Add this compound (1.1 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by TLC until the starting phenol spot is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure benzylated product.

Experimental_Workflow A 1. Setup Combine Phenol & K₂CO₃ in flask under N₂ B 2. Add Solvent Add anhydrous DMF and stir A->B C 3. Add Reagent Add 3,5-Dibenzyloxybenzyl Bromide B->C D 4. Reaction Heat to 80°C Monitor by TLC C->D E 5. Work-up Cool, add H₂O, extract with EtOAc D->E F 6. Wash & Dry Wash with H₂O & Brine, dry over Na₂SO₄ E->F G 7. Concentrate Remove solvent via rotary evaporation F->G H 8. Purify Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the benzylation of a phenol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion • Inactive benzyl bromide.• Insufficiently strong base.• Low reaction temperature.• Presence of water (especially with NaH).• Check the purity of the benzyl bromide.[6]• Switch to a stronger base (e.g., from K₂CO₃ to NaH).[6]• Increase the reaction temperature gradually.[8]• Ensure all glassware and solvents are anhydrous.[8]
Formation of Byproducts • Competing C-alkylation of the phenol.• Elimination reaction of the benzyl bromide.• Lower temperatures generally favor O-alkylation over C-alkylation.[8]• Aprotic polar solvents are preferred to minimize C-alkylation.[8]• Use a non-nucleophilic base and control its addition.[8]
Difficult Product Isolation • Emulsion formation during aqueous work-up.• Co-elution of product with impurities during chromatography.• Add brine during the work-up to help break emulsions.[6]• Optimize the solvent system for column chromatography to achieve better separation.[6]

Application in Dendrimer Synthesis

This compound is a key building block in the convergent synthesis of dendrimers.[10][11] In this strategy, dendritic wedges (dendrons) are synthesized first and then attached to a multifunctional core in the final steps. This reagent can be used to build successive generations of these dendrons.

Dendrimer_Synthesis Core Core G1_1 Core->G1_1 G1_2 Core->G1_2 G1_3 Core->G1_3 G2_1 G1_1->G2_1 G2_2 G1_1->G2_2 G2_3 G1_2->G2_3 G2_4 G1_2->G2_4 G2_5 G1_3->G2_5 G2_6 G1_3->G2_6 l1 Dendron (e.g., built with 3,5-dibenzyloxy- benzyl bromide) l1->G2_3 l2 Multifunctional Core l2->Core

Caption: Convergent synthesis of dendrimers.

References

Application Notes and Protocols for the Synthesis of Poly(aryl ether) Dendrimers using 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(aryl ether) dendrimers, specifically focusing on the use of 3,5-dibenzyloxybenzyl bromide as a key building block in a convergent synthetic strategy. These dendrimers are of significant interest in drug delivery and other biomedical applications due to their well-defined, hyperbranched architecture and tunable surface functionalities.[1][2]

Introduction: The Role of this compound

This compound is a crucial starting material for the convergent synthesis of Fréchet-type poly(aryl ether) dendrimers. In this synthetic approach, the dendrimer is constructed from the periphery inwards, culminating in the attachment of the dendritic fragments (dendrons) to a central core. The benzyloxy groups on the this compound molecule form the outer surface of the first-generation (G1) dendron, while the reactive benzyl bromide moiety allows for the iterative growth of subsequent generations.

The convergent synthesis offers excellent control over the molecular weight and structure of the resulting dendrimers, leading to monodisperse products with low polydispersity indices (PDI).[3] The fundamental reaction governing the formation of the ether linkages in these dendrimers is the Williamson ether synthesis, a robust and high-yielding reaction between an alkoxide and an alkyl halide.[4][5][6]

Synthetic Strategy: Convergent Approach

The convergent synthesis of poly(aryl ether) dendrimers using this compound involves a two-stage iterative process for each generation of dendron growth:

  • Etherification: A Williamson ether synthesis reaction between this compound and a suitable diol, such as 3,5-dihydroxybenzyl alcohol. This reaction forms the next generation dendron with a hydroxyl group at its focal point.

  • Activation: The hydroxyl group at the focal point of the newly formed dendron is then converted back into a benzyl bromide to enable the next coupling step.

This sequence is repeated to build higher-generation dendrons, which can then be attached to a multifunctional core molecule to form the final dendrimer.

G cluster_G1 Generation 1 (G1) Dendron Synthesis cluster_activation Activation Step cluster_G2 Generation 2 (G2) Dendron Synthesis start_G1 This compound diol 3,5-Dihydroxybenzyl Alcohol reaction1 Williamson Ether Synthesis (K₂CO₃, 18-crown-6, Acetone) G1_alcohol [G1]-OH (First Generation Dendron Alcohol) G1_alcohol_act [G1]-OH activation_reagents CBr₄, PPh₃ G1_bromide [G1]-Br (Activated G1 Dendron) G1_bromide_g2 [G1]-Br diol_g2 3,5-Dihydroxybenzyl Alcohol reaction2 Williamson Ether Synthesis G2_alcohol [G2]-OH (Second Generation Dendron Alcohol)

Caption: Convergent synthesis workflow for poly(aryl ether) dendrons.

Experimental Protocols

The following protocols are representative examples for the synthesis of first and second-generation poly(aryl ether) dendrons starting from this compound.

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl Alcohol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzyl alcohol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and 18-crown-6 (0.1 equivalents).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add a solution of this compound (2.2 equivalents) in anhydrous acetone dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and purify by silica gel column chromatography to yield the pure first-generation dendron alcohol ([G1]-OH).

Materials:

  • [G1]-OH (from step 3.1)

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the [G1]-OH (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add carbon tetrabromide (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the activated first-generation dendron bromide ([G1]-Br).

Procedure:

The synthesis of the second-generation dendron alcohol follows the same procedure as the first-generation dendron (Section 3.1), with the following modifications:

  • Use [G1]-Br (2.2 equivalents) as the alkylating agent.

  • Use 3,5-dihydroxybenzyl alcohol (1.0 equivalent) as the core.

To synthesize the final dendrimer, the desired generation of dendron alcohol (e.g., [G2]-OH) is activated to its corresponding bromide ([G2]-Br) as described in Section 3.2. This activated dendron is then reacted with a multifunctional core, such as 1,3,5-trihydroxybenzene, using the Williamson ether synthesis conditions outlined in Section 3.1.

G cluster_Dendrimer Final Dendrimer Assembly Gn_Br [G-n]-Br (Activated Dendron) Core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) reaction_final Williamson Ether Synthesis Dendrimer Poly(aryl ether) Dendrimer

Caption: Attachment of dendrons to a central core to form the final dendrimer.

Data Presentation

The following table summarizes typical characterization data for poly(aryl ether) dendrimers synthesized via the convergent method. The values are representative and may vary depending on the specific reaction conditions and purification methods.

GenerationCompoundYield (%)Mₙ (Da) (GPC)PDI (GPC)Mₙ (Da) (MALDI-TOF)
G1[G1]-OH~85-95~750<1.05~748
G2[G2]-OH~80-90~1600<1.03~1598
G3[G3]-OH~75-85~3300<1.02~3298

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; GPC: Gel Permeation Chromatography; MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.[3][7]

Characterization

The structure and purity of the synthesized dendrons and dendrimers should be confirmed at each step using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity.[3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To determine the absolute molecular weight.[7][8]

Applications in Drug Development

Poly(aryl ether) dendrimers synthesized from this compound serve as versatile platforms in drug delivery. Their well-defined structure allows for:

  • Drug Encapsulation: The internal cavities of the dendrimer can host hydrophobic drug molecules, enhancing their solubility and bioavailability.

  • Targeted Delivery: The surface functional groups can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded dendrimer to specific cells or tissues.[2]

  • Controlled Release: The drug can be conjugated to the dendrimer surface via cleavable linkers, allowing for controlled release at the target site.

These properties make poly(aryl ether) dendrimers highly promising nanocarriers for the development of advanced therapeutics.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of simple nanostructures into highly specific and effective therapeutic and diagnostic agents. The attachment of tailored surface ligands can enhance biocompatibility, improve circulation times, and facilitate targeted delivery to specific cell types or tissues. 3,5-Dibenzyloxybenzyl Bromide is a key building block for the synthesis of dendrons and dendritic structures. Its rigid, aromatic core and benzyloxy peripheral groups offer a unique combination of properties. When grafted onto a nanoparticle surface, these dendritic wedges can serve as multivalent scaffolds for drug attachment, imaging agents, or targeting moieties. The benzyloxy groups can also participate in π-π stacking interactions, potentially influencing drug loading and release profiles.

This document provides detailed protocols for the synthesis of this compound and its subsequent covalent attachment to amine- and thiol-functionalized nanoparticles. It also outlines key characterization methods and potential applications in drug delivery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms 3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy-α-bromotoluene[1][2]
Molecular Formula C₂₁H₁₉BrO₂
Molecular Weight 383.29 g/mol [2]
Appearance White to off-white crystalline powder[1][2]
Purity >98.0% (GC)[1][2]
Melting Point 85.0 to 89.0 °C[1]
CAS Number 24131-31-5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a two-step synthesis of this compound starting from 3,5-dihydroxybenzoic acid. The first step involves a Williamson ether synthesis to protect the hydroxyl groups, followed by reduction of the carboxylic acid and subsequent bromination of the resulting benzyl alcohol.

Step 1a: Synthesis of 3,5-Dibenzyloxybenzoic Acid

  • Materials:

    • 3,5-Dihydroxybenzoic acid

    • Benzyl bromide

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Hydrochloric acid (1 M)

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (3.0 eq) to the solution.

    • Slowly add benzyl bromide (2.5 eq) to the suspension at room temperature with vigorous stirring.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water and acidify with 1 M HCl to a pH of ~2.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3,5-dibenzyloxybenzoic acid, which can be purified by recrystallization.

Step 1b: Synthesis of (3,5-Dibenzyloxyphenyl)methanol

  • Materials:

    • 3,5-Dibenzyloxybenzoic acid

    • Lithium aluminum hydride (LAH) or Borane dimethyl sulfide complex

    • Tetrahydrofuran (THF, anhydrous)

    • Diethyl ether

    • Sodium sulfate (anhydrous)

  • Procedure (using Borane Dimethyl Sulfide):

    • Dissolve 3,5-dibenzyloxybenzoic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.[4]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane dimethyl sulfide complex (5.0 eq) to the stirred solution.[4]

    • Allow the reaction to warm to room temperature and stir overnight.[4]

    • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 3,5-dibenzyloxybenzyl alcohol, which can be purified by column chromatography.

Step 1c: Synthesis of this compound

  • Materials:

    • (3,5-Dibenzyloxyphenyl)methanol

    • Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃)

    • Dichloromethane (DCM, anhydrous)

  • Procedure (using PBr₃):

    • Dissolve (3,5-dibenzyloxyphenyl)methanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Quench the reaction by pouring it over ice water.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles).

  • Materials:

    • Amine-functionalized nanoparticles (e.g., Si-NH₂, Fe₃O₄-NH₂)

    • This compound

    • Anhydrous, aprotic solvent (e.g., THF, DCM, or DMF)

    • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Ethanol

    • Deionized water

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent and sonicate briefly to ensure a homogenous suspension.

    • In a separate flask, dissolve this compound (10-50 fold molar excess relative to surface amine groups) in the same anhydrous solvent.

    • Add the this compound solution to the nanoparticle suspension under an inert atmosphere.

    • Add the non-nucleophilic base (2-3 fold molar excess relative to the benzyl bromide) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents and byproducts. Repeat the wash steps three times.

    • Dry the purified nanoparticles under vacuum.

Protocol 3: Functionalization of Thiol-Terminated Nanoparticles

This protocol details the attachment of this compound to nanoparticles bearing surface thiol groups (e.g., gold nanoparticles functionalized with thiolated ligands).

  • Materials:

    • Thiol-functionalized nanoparticles (e.g., Au-SH)

    • This compound

    • Anhydrous, aprotic solvent (e.g., THF or DMF)

    • Base (e.g., Potassium Carbonate or TEA)

    • Ethanol

    • Deionized water

  • Procedure:

    • Disperse the thiol-functionalized nanoparticles in the chosen anhydrous solvent.

    • Add the base to the nanoparticle suspension to deprotonate the surface thiol groups, forming thiolate anions.

    • In a separate flask, dissolve this compound (10-50 fold molar excess relative to surface thiol groups) in the same anhydrous solvent.

    • Add the this compound solution to the nanoparticle suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Purify the functionalized nanoparticles by centrifugation and repeated washing with the reaction solvent and ethanol.

    • Resuspend the purified nanoparticles in a suitable solvent for storage.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter is indicative of successful surface modification.[5][6][7][8][9]
Zeta Potential To measure the surface charge of the nanoparticles. A change in zeta potential upon functionalization can provide evidence of successful surface modification.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (the dendritic ligand) grafted onto the nanoparticle surface. The mass loss at temperatures corresponding to the decomposition of the organic ligand can be used to calculate the grafting density.[10][11][12]
¹H NMR Spectroscopy To confirm the presence of the 3,5-dibenzyloxybenzyl groups on the nanoparticle surface. This may require dissolving the nanoparticles or using solid-state NMR techniques. The characteristic aromatic and benzylic protons of the ligand should be observable.[5][13]
FTIR Spectroscopy To identify the functional groups present on the nanoparticle surface. The appearance of characteristic peaks for the ether linkages and aromatic rings of the ligand can confirm functionalization.
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and dispersity of the nanoparticles before and after functionalization.

Quantitative Data Summary

The following table provides expected values and yields for the synthesis and functionalization processes, based on typical results for similar reactions. Actual results may vary depending on the specific reaction conditions and nanoparticle system.

ProcessParameterExpected Value/Yield
Synthesis of 3,5-Dibenzyloxybenzoic Acid Yield85-95%
Reduction to 3,5-Dibenzyloxybenzyl Alcohol Yield80-90%
Bromination to this compound Yield70-85%
Nanoparticle Functionalization Grafting Density (TGA)0.1 - 1.0 ligands/nm²
Nanoparticle Functionalization Increase in Hydrodynamic Diameter (DLS)5 - 20 nm

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 3,5-Dihydroxybenzoic Acid B 3,5-Dibenzyloxybenzoic Acid A->B Williamson Ether Synthesis (Benzyl Bromide, K2CO3) C (3,5-Dibenzyloxyphenyl)methanol B->C Reduction (e.g., Borane Dimethyl Sulfide) D This compound C->D Bromination (e.g., PBr3)

Caption: Synthetic route for this compound.

Nanoparticle Functionalization Workflow

G cluster_functionalization Nanoparticle Functionalization NP_core Nanoparticle Core (e.g., Fe3O4, SiO2, Au) NP_surface_mod Surface Priming (e.g., Aminosilanization, Thiolation) NP_core->NP_surface_mod NP_activated Amine- or Thiol- Terminated Nanoparticle NP_surface_mod->NP_activated NP_functionalized Dendron-Functionalized Nanoparticle NP_activated->NP_functionalized Ligand This compound Ligand->NP_functionalized Covalent Attachment Purification Purification (Centrifugation, Washing) NP_functionalized->Purification Characterization Characterization (DLS, TGA, NMR, etc.) Purification->Characterization

Caption: General workflow for nanoparticle functionalization.

Application in Targeted Drug Delivery

G cluster_drug_delivery Targeted Drug Delivery Application NP_Dendron Dendron-Functionalized Nanoparticle Drug_Loading Drug Loading (e.g., Doxorubicin) NP_Dendron->Drug_Loading Targeting_Ligand Conjugation of Targeting Ligand (e.g., Folic Acid) Drug_Loading->Targeting_Ligand Drug_Carrier Targeted Nanocarrier Targeting_Ligand->Drug_Carrier Systemic_Circulation Systemic Circulation Drug_Carrier->Systemic_Circulation Tumor_Accumulation Tumor Accumulation (EPR Effect & Active Targeting) Systemic_Circulation->Tumor_Accumulation Cellular_Uptake Receptor-Mediated Endocytosis Tumor_Accumulation->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Conceptual workflow for targeted drug delivery.

References

Application Notes and Protocols: 3,5-Dibenzyloxybenzyl Bromide in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dibenzyloxybenzyl bromide as a key starting material in the synthesis of biologically active stilbenoids, particularly analogs of resveratrol. This document details the synthetic routes, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized for introducing the 3,5-dibenzyloxyphenyl moiety into target molecules. This structural motif is a protected form of the 3,5-dihydroxyphenyl group, which is a key pharmacophore in a variety of biologically active natural products, most notably resveratrol. The benzyl protecting groups are stable under various reaction conditions and can be readily removed in the final steps of a synthesis to yield the free phenols, which are often crucial for biological activity. The primary application of this compound is in the synthesis of resveratrol and its analogs, which have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.

Synthetic Applications

The most common synthetic strategy employing this compound for the preparation of stilbenoid structures is through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods allow for the stereoselective formation of the characteristic ethylene bridge of stilbenes.

Overall Synthetic Workflow

The general synthetic pathway involves a three-step process:

  • Formation of the Phosphonium Salt or Phosphonate Ester: this compound is reacted with either triphenylphosphine (for the Wittig reaction) or a trialkyl phosphite (for the HWE reaction) to generate the corresponding phosphonium salt or phosphonate ester.

  • Olefination Reaction: The resulting phosphonium ylide or phosphonate carbanion is reacted with a substituted benzaldehyde, typically 4-benzyloxybenzaldehyde, to form the protected stilbene backbone, (E)-3,5,4'-tribenzyloxystilbene. The HWE reaction generally provides higher E-stereoselectivity.

  • Deprotection: The benzyl protecting groups are removed to yield the final biologically active polyhydroxylated stilbene, such as resveratrol.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (3,5-dibenzyloxybenzyl)phosphonate

This protocol describes the formation of the phosphonate ester, a key intermediate for the Horner-Wadsworth-Emmons reaction.

Materials:

  • This compound

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator to obtain the crude diethyl (3,5-dibenzyloxybenzyl)phosphonate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of (E)-3,5,4'-Tribenzyloxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol details the coupling of the phosphonate ester with 4-benzyloxybenzaldehyde to form the protected stilbene.

Materials:

  • Diethyl (3,5-dibenzyloxybenzyl)phosphonate

  • 4-Benzyloxybenzaldehyde

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl (3,5-dibenzyloxybenzyl)phosphonate (1.1 eq) in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium methoxide (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-3,5,4'-tribenzyloxystilbene.

Protocol 3: Debenzylation to Resveratrol

This protocol describes the removal of the benzyl protecting groups to yield the final product, resveratrol.

Materials:

  • (E)-3,5,4'-Tribenzyloxystilbene

  • Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Dry ice/acetone bath (-78 °C)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (E)-3,5,4'-tribenzyloxystilbene (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (3.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield resveratrol.

Quantitative Data

The following tables summarize typical yields for the synthetic steps and the biological activity of some resveratrol analogs.

Table 1: Synthetic Yields

StepReactantsProductTypical Yield (%)Reference
Phosphonate Formation (Arbuzov Reaction)This compound, Triisopropyl phosphiteIsopropyl 3,5-dibenzyloxybenzyl phosphonate~94[1]
Horner-Emmons CouplingIsopropyl 3,5-dibenzyloxybenzyl phosphonate, 4-Benzyloxybenzaldehyde(E)-3,5,4'-Tribenzyloxystilbene~72[2]
Debenzylation(E)-3,5,4'-TribenzyloxystilbeneResveratrol~80[2]
Wittig Reaction (Methoxy analog)3,5-Dimethoxybenzyltriphenylphosphonium bromide, 4-Methoxybenzaldehyde(E)-3,4',5-Trimethoxystilbene90[3]

Table 2: Biological Activity of Resveratrol and Analogs

CompoundCell LineActivity MetricValueBiological EffectReference
ResveratrolCol2 (Colon Cancer)IC₅₀18.7 µg/mlGrowth Inhibition[4]
3,5,2',4'-Tetramethoxy-trans-stilbeneCol2 (Colon Cancer)IC₅₀0.8 µg/mlPotent Growth Inhibition, Apoptosis Induction[4]
Resveratrol Analog (Compound 2)HT-29 (Colon Cancer)IC₅₀12 ± 3 µMCytotoxicity[5]
Resveratrol Analog (Compound 2)MIA PaCa-2 (Pancreatic Cancer)IC₅₀28 ± 4 µMCytotoxicity[5]
3,5-Dihydroxy-4-isopropyl-trans-stilbeneE. coliMIC8 µg/mLAntibacterial[6]
PterostilbeneS. aureusMIC25 µg/mLAntibacterial[6]

Biological Activity and Signaling Pathways

Stilbenoids synthesized using this compound, particularly resveratrol and its analogs, exhibit a wide range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

Resveratrol and related stilbenoids exert potent anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8] These pathways are crucial regulators of inflammatory responses, and their inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][9]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK IκBα IκBα IKK->IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n Resveratrol_Analogs_Cytoplasm Resveratrol Analogs Resveratrol_Analogs_Cytoplasm->IKK Resveratrol_Analogs_Cytoplasm->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB_n->Inflammatory_Genes AP-1_n->Inflammatory_Genes

Caption: Anti-inflammatory signaling pathway modulated by resveratrol analogs.

Anticancer Activity

The anticancer effects of resveratrol and its derivatives are multi-faceted, involving the modulation of several key signaling pathways that control cell growth, proliferation, and survival. These include the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) , STAT3 (Signal Transducer and Activator of Transcription 3) , and Wnt signaling pathways.[10][11] By inhibiting these pathways, resveratrol analogs can induce apoptosis (programmed cell death) and inhibit tumor growth.[10][11]

anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors (e.g., EGF) EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Genes Cell Proliferation & Survival Genes mTOR->Proliferation_Genes STAT3->Proliferation_Genes Resveratrol_Analogs_Cytoplasm Resveratrol Analogs Resveratrol_Analogs_Cytoplasm->PI3K Resveratrol_Analogs_Cytoplasm->Akt Resveratrol_Analogs_Cytoplasm->STAT3

Caption: Key anticancer signaling pathways inhibited by resveratrol analogs.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of resveratrol using this compound.

experimental_workflow Start 3,5-Dibenzyloxybenzyl Bromide Phosphonate_Formation Step 1: Phosphonate Formation (Arbuzov Reaction) Start->Phosphonate_Formation Intermediate_1 Diethyl (3,5-dibenzyloxybenzyl) phosphonate Phosphonate_Formation->Intermediate_1 HWE_Reaction Step 2: Horner-Wadsworth-Emmons Reaction Intermediate_1->HWE_Reaction Intermediate_2 (E)-3,5,4'-Tribenzyloxystilbene HWE_Reaction->Intermediate_2 Aldehyde 4-Benzyloxybenzaldehyde Aldehyde->HWE_Reaction Debenzylation Step 3: Debenzylation Intermediate_2->Debenzylation Final_Product Resveratrol Debenzylation->Final_Product Bio_Activity Biological Activity Screening (Anticancer, Anti-inflammatory, etc.) Final_Product->Bio_Activity

Caption: Experimental workflow for resveratrol synthesis.

Conclusion

This compound is a valuable and efficient starting material for the synthesis of a diverse range of biologically active stilbenoids. The synthetic routes are well-established and provide good yields of the target molecules. The resulting compounds, particularly resveratrol and its analogs, demonstrate significant potential in modulating key signaling pathways involved in inflammation and cancer, making them promising candidates for further drug development. These application notes and protocols provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel stilbenoid derivatives.

References

Application Notes and Protocols for Catalytic Reactions Involving 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic reactions utilizing 3,5-Dibenzyloxybenzyl Bromide as a key reactant. This versatile building block is frequently employed in the synthesis of dendrimers, complex organic molecules, and pharmaceutical intermediates. The following sections detail catalytic conditions for several key transformations, including Williamson Ether Synthesis, Suzuki-Miyaura cross-coupling, Heck, and Sonogashira reactions.

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a fundamental method for the formation of ethers. With a reactive benzylic bromide like this compound, this reaction can be efficiently carried out under phase-transfer catalysis (PTC) or standard basic conditions to couple with various alcohols and phenols.

Data Presentation: Catalytic Conditions for Williamson Ether Synthesis
EntryAlcohol/PhenolCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolTetrabutylammonium bromide (TBAB)7.7 M NaOHDichloromethaneRT4-6~90
24-MethoxyphenolNoneK₂CO₃DMF806>95
3Benzyl AlcoholNoneNaHTHFRT-603~85-95

Note: Yields are estimates based on typical reactions with similar benzylic bromides and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: Phase-Transfer Catalyzed Etherification of Phenol

This protocol describes the etherification of phenol with this compound using a phase-transfer catalyst.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • 7.7 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add phenol (1.2 eq) and dichloromethane.

  • Add the 7.7 M NaOH solution and the phase-transfer catalyst, TBAB (0.1 eq).

  • Stir the biphasic mixture vigorously for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in CH2Cl2 B Add 7.7 M NaOH and TBAB A->B C Stir vigorously (15 min) B->C D Add 3,5-Dibenzyloxybenzyl Bromide solution C->D E Stir at RT (4-6 h) D->E F Monitor by TLC E->F G Separate organic layer F->G H Wash with H2O and Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K Product Product K->Product

Caption: Workflow for Phase-Transfer Catalyzed Williamson Ether Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds, which are crucial in the synthesis of complex organic molecules.

Data Presentation: Conditions for Pd-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (2-5)JohnPhos (4-10)K₂CO₃DMF100-12070-90
Heck StyrenePd(OAc)₂ (1-3)PPh₃ (2-6)Et₃NDMF10060-80
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (co-cat, 5-10)Et₃NTHF6570-95

Note: These are representative conditions. Optimization may be required for specific substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 eq).

  • Evacuate the tube and backfill with an inert gas (repeat three times).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. For microwave conditions, a shorter reaction time at a higher temperature (e.g., 150 °C for 20-30 min) can be employed.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Products A Pd(0)Ln B Ar-Pd(II)-Br(Ln) A->B Oxidative Addition (R-Br) C Ar-Pd(II)-R(Ln) B->C Transmetalation (Ar-B(OH)2, Base) C->A Reductive Elimination D Ar-R C->D RBr R-Br = this compound ArBOH2 Ar-B(OH)2 = Arylboronic acid ArR Ar-R = Coupled Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples the benzylic group with an alkene to form a substituted alkene.[2][3]

Experimental Protocol: Heck Reaction with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF

  • Sealed reaction vessel

Procedure:

  • In a sealed vessel, combine this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • De-gas the vessel and backfill with an inert gas.

  • Add anhydrous DMF and Et₃N (2.0 eq).

  • Heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter to remove triethylammonium bromide.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Logical Flow of the Heck Reaction

G Start Reactants: This compound Alkene Reaction Heck Coupling (Heat, Inert Atm.) Start->Reaction Catalyst Catalyst System: Pd(OAc)2, PPh3, Base Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Alkene Purification->Product

Caption: Logical workflow of the Heck reaction.

Sonogashira Coupling

This reaction is used to couple this compound with a terminal alkyne, forming a C(sp³)–C(sp) bond.[4]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by this compound (1.0 eq), phenylacetylene (1.2 eq), and Et₃N (2.5 eq).

  • Stir the reaction mixture at 65 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Key Components of the Sonogashira Coupling

G Reactants This compound Terminal Alkyne Product Coupled Product Reactants->Product Couple via Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst Catalysts->Product Conditions Base (e.g., Et₃N) Solvent (e.g., THF) Conditions->Product

Caption: Essential components for a successful Sonogashira coupling reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dibenzyloxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide and its derivatives are crucial building blocks in various fields of chemical and pharmaceutical research. Their primary application lies in the convergent synthesis of dendrimers, where they form the foundational branches (dendrons) that are subsequently attached to a central core. These dendrimers have wide-ranging applications in drug delivery, gene therapy, and materials science due to their unique, highly branched, and well-defined three-dimensional architecture.

This document provides detailed application notes and scalable protocols for the synthesis of this compound, starting from commercially available precursors. The protocols are designed to be adaptable for scale-up operations in a research or drug development setting.

Overall Synthetic Scheme

The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 3,5-dibenzyloxybenzyl alcohol, followed by its bromination.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination A 3,5-Dihydroxybenzyl Alcohol B 3,5-Dibenzyloxybenzyl Alcohol A->B  Benzyl Bromide, K2CO3  DMF, 70°C C 3,5-Dibenzyloxybenzyl Bromide B->C  PBr3, CH2Cl2  0°C to rt

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol details the benzylation of 3,5-dihydroxybenzyl alcohol. The reaction involves the protection of the hydroxyl groups as benzyl ethers using benzyl bromide in the presence of a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale-dependent)Molar Equivalents
3,5-Dihydroxybenzyl Alcohol140.141.0 eq1.0
Benzyl Bromide171.042.2 eq2.2
Potassium Carbonate (K₂CO₃), anhydrous138.212.5 eq2.5
N,N-Dimethylformamide (DMF), anhydrous73.0910 L/kg of starting material-
Deionized Water18.02--
Ethyl Acetate88.11--
Hexane86.18--

Procedure:

  • Reaction Setup: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 3,5-dihydroxybenzyl alcohol and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Begin stirring the solution and add powdered anhydrous potassium carbonate.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide to the suspension over 1-2 hours. It is crucial to maintain the internal temperature below 30°C during the addition to control the exothermic reaction.

  • Reaction: After the complete addition of benzyl bromide, heat the reaction mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approximately 30 L per kg of the initial aldehyde) with vigorous stirring to precipitate the product.

  • Purification: Filter the resulting precipitate and wash it thoroughly with deionized water until the washings are neutral. Dry the crude product under vacuum at 50°C. For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 3,5-dibenzyloxybenzyl alcohol.

Expected Yield: 85-95%

Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the bromination of 3,5-dibenzyloxybenzyl alcohol using phosphorus tribromide (PBr₃). This method is generally high-yielding and proceeds via an Sₙ2 mechanism.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale-dependent)Molar Equivalents
3,5-Dibenzyloxybenzyl Alcohol320.381.0 eq1.0
Phosphorus Tribromide (PBr₃)270.690.4 eq (1.2 eq of Br)0.4
Dichloromethane (CH₂Cl₂), anhydrous84.93--
Saturated Sodium Bicarbonate Solution (NaHCO₃)---
Deionized Water18.02--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3,5-dibenzyloxybenzyl alcohol in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of PBr₃: Add phosphorus tribromide dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture to yield the final product as a white to off-white solid.

Expected Yield: 70-85%

Application in Dendrimer Synthesis

This compound is a key building block in the convergent synthesis of dendrimers. In this approach, the dendrons are synthesized first and then attached to a multifunctional core. The benzylic bromide functionality allows for facile nucleophilic substitution, enabling the connection of multiple dendron units to a central molecule.

G cluster_0 Dendron Synthesis cluster_1 Dendrimer Assembly A 3,5-Dibenzyloxybenzyl Bromide (Dendron Precursor) B Functionalized Dendron A->B  Nucleophilic Substitution  (e.g., with another protected  dihydroxybenzyl alcohol) D Generation 1 (G1) Dendrimer B->D  Convergent Coupling  (e.g., Williamson Ether Synthesis) C Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) C->D  Convergent Coupling  (e.g., Williamson Ether Synthesis)

Figure 2: Convergent synthesis of a G1 dendrimer using this compound.

Analytical Characterization

The progress of the synthesis and the purity of the final product should be monitored by appropriate analytical techniques.

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Disappearance of starting material spot and appearance of product spot with a different Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and final product purity.A single major peak for the purified product with a purity of >98%.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Structural confirmation of the final product.Characteristic peaks corresponding to the aromatic, benzylic, and benzyl protons and carbons. The benzylic CH₂Br protons should appear as a singlet around 4.4-4.6 ppm in ¹H NMR.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of this compound (C₂₁H₁₉BrO₂).

Safety Precautions

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Phosphorus Tribromide: Is corrosive and reacts violently with water. Handle with extreme care in a fume hood, away from moisture.[2]

  • Dichloromethane and N,N-Dimethylformamide: Are hazardous solvents. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE. Ensure proper ventilation. Take necessary precautions for handling flammable and corrosive reagents. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dibenzyloxybenzyl Bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are 3,5-Dibenzyloxybenzyl alcohol and 3,5-Dibenzyloxytoluene. The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: Which method generally provides a higher yield for the synthesis of this compound?

A2: The conversion of 3,5-Dibenzyloxybenzyl alcohol to this compound, often using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS), is typically a high-yielding reaction. For analogous compounds like 3,5-dimethoxybenzyl bromide, quantitative yields have been reported using PBr₃[1]. Benzylic bromination of 3,5-Dibenzyloxytoluene using NBS and a radical initiator is also effective but can sometimes lead to side products, potentially lowering the overall yield.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood. N-Bromosuccinimide (NBS) is a source of bromine and should be handled with care. Solvents like carbon tetrachloride are hazardous and should be replaced with greener alternatives where possible. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Column chromatography on silica gel is another effective method for removing impurities.

Troubleshooting Guides

Synthesis from 3,5-Dibenzyloxybenzyl Alcohol
Issue Potential Cause Troubleshooting Steps
Low or No Conversion to Product Inactive reagents.Ensure that the PPh₃ is fresh and the NBS has been properly stored to prevent decomposition. If using PBr₃, ensure it has not been hydrolyzed by atmospheric moisture.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Formation of Impurities Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can lead to the formation of byproducts.
Over-reaction or side reactions.Control the stoichiometry of the reagents carefully. Adding the brominating agent portion-wise can sometimes help to control the reaction and minimize side product formation.
Synthesis from 3,5-Dibenzyloxytoluene (Benzylic Bromination)
Issue Potential Cause Troubleshooting Steps
Low Yield of Monobrominated Product Over-bromination leading to the formation of 3,5-dibenzyloxybenzal bromide (dibrominated product).Use a controlled amount of NBS (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Inefficient radical initiation.Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
Ring Bromination as a Side Reaction The benzyloxy groups are activating, making the aromatic ring susceptible to electrophilic bromination.Use a non-polar solvent like carbon tetrachloride or cyclohexane to minimize ionic reactions. The use of NBS is intended to provide a low concentration of Br₂, which favors radical chain reactions over electrophilic aromatic substitution.
Incomplete Reaction Insufficient initiator or reaction time.Increase the amount of radical initiator slightly or extend the reaction time. Ensure the reaction is maintained at a suitable temperature for the initiator to decompose at an appropriate rate.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from a general method for the conversion of benzyl alcohols to benzyl bromides.

Materials:

  • 3,5-Dibenzyloxybenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dibenzyloxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound.

Quantitative Data Summary (Based on Analogous Reactions)

Starting MaterialReagentsSolventReaction TimeTemperatureExpected Yield
3,5-Dibenzyloxybenzyl alcoholPPh₃, NBSDichloromethane1-2 hours0 °C to RT> 90%
3,5-Dibenzyloxybenzyl alcoholPBr₃Benzene1-2 hoursRoom Temperature~Quantitative[1]
Protocol 2: Synthesis of this compound from 3,5-Dibenzyloxytoluene

This protocol is a general procedure for benzylic bromination using NBS.

Materials:

  • 3,5-Dibenzyloxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-Dibenzyloxytoluene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Starting MaterialReagentsSolventReaction TimeTemperatureExpected Yield
3,5-DibenzyloxytolueneNBS, AIBNCCl₄2-4 hoursReflux70-85%

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Synthesis Routes 3_5_dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid 3_5_dihydroxybenzyl_alcohol 3,5-Dihydroxybenzyl Alcohol 3_5_dihydroxybenzoic_acid->3_5_dihydroxybenzyl_alcohol Reduction (e.g., NaBH4) 3_5_dibenzyloxybenzyl_alcohol 3,5-Dibenzyloxybenzyl Alcohol 3_5_dihydroxybenzyl_alcohol->3_5_dibenzyloxybenzyl_alcohol Williamson Ether Synthesis (Benzyl Bromide, Base) 3_5_dibenzyloxybenzyl_alcohol_main 3,5-Dibenzyloxybenzyl Alcohol product This compound 3_5_dibenzyloxybenzyl_alcohol_main->product Bromination (e.g., PPh3, NBS) 3_5_dibenzyloxytoluene 3,5-Dibenzyloxytoluene 3_5_dibenzyloxytoluene->product Benzylic Bromination (NBS, Initiator)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impure_sm Purify Starting Material check_sm->impure_sm Impure inactive_reagents Use Fresh/Purified Reagents check_reagents->inactive_reagents Inactive suboptimal_conditions Optimize Temperature, Time, Stoichiometry check_conditions->suboptimal_conditions Suboptimal analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) impure_sm->analyze_byproducts inactive_reagents->analyze_byproducts suboptimal_conditions->analyze_byproducts dibromination Issue: Dibromination analyze_byproducts->dibromination Dibrominated product detected ring_bromination Issue: Ring Bromination analyze_byproducts->ring_bromination Aromatic bromination detected hydrolysis Issue: Hydrolysis of Product/Reagents analyze_byproducts->hydrolysis Hydrolysis products detected solution_dibromination Solution: Reduce NBS equivalents, monitor reaction closely dibromination->solution_dibromination solution_ring_bromination Solution: Use non-polar solvent, ensure radical conditions ring_bromination->solution_ring_bromination solution_hydrolysis Solution: Use anhydrous solvents and dry glassware hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Williamson Ether Synthesis with Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis with benzyl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, and I'm recovering a lot of my starting alcohol. What's going wrong?

A1: Low conversion is often due to incomplete deprotonation of the alcohol or issues with the reagents and conditions.

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, KH). For phenols, a weaker base like K₂CO₃ can be effective, but may require longer reaction times or higher temperatures.

  • "Wet" Reagents/Solvent: The alkoxide intermediate is highly reactive with protic sources. Ensure your alcohol starting material and solvent are anhydrous. Trace amounts of water will consume the base and quench the alkoxide.

  • Low Temperature: While higher temperatures can promote side reactions, the reaction may be too slow if the temperature is too low. A typical range for this reaction is 50-100 °C.[1]

  • Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the alkoxide, leaving a "naked," highly reactive alkoxide anion.[1][2] Protic solvents (e.g., ethanol) can slow the reaction rate by solvating the nucleophile.[1]

Q2: I've isolated an unexpected alkene byproduct. How did this form and how can I prevent it?

A2: The formation of an alkene points to a competing E2 (elimination) reaction. While benzyl bromide itself cannot form an alkene, the alkoxide can act as a base to eliminate HBr from another molecule of alkyl halide if your alcohol substrate has accessible β-hydrogens.

  • Root Cause: This side reaction is favored by sterically hindered (bulky) alkoxides, strong bases, and higher temperatures.[2][3][4][5] For example, using potassium tert-butoxide to deprotonate a primary alcohol which then reacts with a secondary alkyl halide would strongly favor elimination.

  • Prevention Strategies:

    • Choice of Base: Use a strong, but non-hindered base like sodium hydride (NaH) to generate your alkoxide. Avoid bulky bases like potassium tert-butoxide (t-BuOK) if elimination is a concern.[6]

    • Temperature Control: Higher temperatures generally favor elimination over substitution.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C).

    • Synthetic Strategy: The Williamson synthesis works best with primary alkyl halides.[3][4][7] Since benzyl bromide is primary, ensure your other reactant (the alcohol) is not excessively hindered near the hydroxyl group if possible.

Q3: My main byproduct is dibenzyl ether. How is this forming?

A3: The formation of dibenzyl ether is a common side reaction that can occur through two primary pathways:

  • Reaction with Hydroxide: If a hydroxide base (e.g., NaOH, KOH) is used, it can react with benzyl bromide to form benzyl alcohol in situ. This newly formed benzyl alcohol is then deprotonated by the excess base to form a benzylate anion, which subsequently reacts with another molecule of benzyl bromide to yield dibenzyl ether.[1]

  • Self-Condensation of Benzyl Alcohol: If your starting material is benzyl alcohol, it can be deprotonated to the benzylate anion, which then reacts with the benzyl bromide electrophile to form the symmetrical ether.[8]

  • Prevention Strategies:

    • To avoid pathway #1, use a non-hydroxide base like sodium hydride (NaH), which will only deprotonate the alcohol and will not introduce a competing nucleophile or generate benzyl alcohol.

    • If benzyl alcohol is your intended starting material, use it as the limiting reagent and add it slowly to a mixture of the base and solvent before introducing the benzyl bromide.

Q4: I am using a phenol as my starting material and getting a mixture of products, including some where the benzyl group is attached to the aromatic ring. What is happening?

A4: This is a classic case of competing O-alkylation vs. C-alkylation. The phenoxide ion is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).

  • Root Cause: While O-alkylation (forming the desired ether) is usually the major pathway, certain conditions can promote C-alkylation. Harder cations (like Li⁺) and polar, protic solvents can favor O-alkylation, whereas softer cations (like K⁺) and polar aprotic solvents can sometimes lead to increased C-alkylation.

  • Prevention Strategies:

    • Solvent Choice: Using polar aprotic solvents like DMF or acetonitrile generally favors the desired O-alkylation.

    • Counter-ion: The choice of base (and thus the counter-ion) can influence the ratio, although this is less straightforward to predict. Using bases like K₂CO₃ or Cs₂CO₃ is common for aryl ether synthesis.[2]

Quantitative Data Summary

The ratio of Substitution (SN2) to Elimination (E2) is highly dependent on the substrate, base, and temperature. While data specific to benzyl bromide is limited (as it's primary and less prone to E2), the general trend is well-established. Higher temperatures consistently favor the E2 pathway.

Alkyl HalideBase/SolventTemperature (°C)SN2 Product (%)E2 Product (%)Reference
Isobutyl BromideNaOEt / EtOH251882[5]
Isobutyl BromideNaOEt / EtOH80991[5]
t-Butyl BromideEtOH2581 (SN1)19 (E1)[5]

This table illustrates the general principle that increasing temperature favors elimination.

Visual Guides

Competing Reaction Pathways

G reactants Alkoxide (RO⁻) + Benzyl Bromide sn2_product Desired Ether (R-O-Bn) reactants->sn2_product SN2 Pathway (Desired) e2_product Alkene (from RO⁻) + Benzyl Alcohol reactants->e2_product E2 Pathway (Side Reaction) Favored by: • Bulky Alkoxide • High Temp self_cond_product Dibenzyl Ether (Bn-O-Bn) reactants->self_cond_product Self-Condensation / Hydroxide Pathway (Side Reaction)

Caption: Competing SN2, E2, and self-condensation pathways.

Troubleshooting Workflow for Low Ether Yield

G start Low Yield of Desired Ether check_sm High Recovery of Starting Alcohol? start->check_sm check_alkene Alkene Byproduct Detected (GC/NMR)? check_sm->check_alkene No sol_sm Action: • Use anhydrous solvent/reagents • Ensure >1 eq. strong base (NaH) • Increase temperature moderately check_sm->sol_sm Yes check_dibenzyl Dibenzyl Ether Byproduct Detected? check_alkene->check_dibenzyl No sol_alkene Action: • Lower reaction temperature • Use non-hindered base (NaH) • Re-evaluate synthetic strategy check_alkene->sol_alkene Yes sol_dibenzyl Action: • Use non-hydroxide base (NaH) • If starting with BnOH, add it slowly check_dibenzyl->sol_dibenzyl Yes end_node Optimize and Repeat check_dibenzyl->end_node No / Other Issues sol_sm->end_node sol_alkene->end_node sol_dibenzyl->end_node

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol: Synthesis of Benzyl Ethyl Ether

This protocol is a representative example for the synthesis of a simple ether using benzyl bromide.

Reagents & Materials:

  • Ethanol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, addition funnel, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Addition: Suspend sodium hydride (1.1 equivalents, e.g., 0.44 g for a 10 mmol scale) in anhydrous THF (20 mL) in the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Alkoxide Formation: Slowly add anhydrous ethanol (1.0 equivalent, e.g., 0.46 g for a 10 mmol scale) dropwise to the stirred suspension of NaH. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.

  • Alkyl Halide Addition: Dissolve benzyl bromide (1.05 equivalents, e.g., 1.80 g for a 10 mmol scale) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 1-8 hours.[1]

  • Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl ethyl ether.

References

Technical Support Center: Purification of Crude 3,5-Dibenzyloxybenzyl Bromide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-dibenzyloxybenzyl bromide using chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product Decomposition on Silica Gel: Benzyl bromides can be sensitive to the acidic nature of silica gel, leading to degradation.[1][2][3]- Test for Stability: Before performing a column, spot the crude material on a TLC plate, let it sit for a few hours, and then elute to see if degradation occurs. A 2D TLC can also be used to assess stability.[3][4] - Deactivate Silica: Prepare a slurry of silica gel with the eluent containing a small amount of a neutralizer like triethylamine (0.1-1% v/v).[5] - Use Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil as the stationary phase if your compound is unstable on silica.[3]
Compound is Too Non-polar or Too Polar: The chosen eluent system may not be appropriate for the compound's polarity.- Adjust Solvent Polarity: For non-polar compounds, start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity. For very polar compounds that do not move from the baseline even in 100% ethyl acetate, consider a more polar solvent system or reverse-phase chromatography.[4]
Compound Came Off in the Solvent Front: The initial eluent was too polar.- Check the First Fractions: Always collect and analyze the first few fractions, as your compound may have eluted very quickly.[3][4]
Dilute Fractions: The compound may have eluted, but at a concentration too low to detect easily.- Concentrate Fractions: Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[3][4]
Poor Separation of Product and Impurities Inappropriate Solvent System: The chosen eluent does not provide adequate resolution between the product and impurities.- Optimize TLC Separation: Systematically test different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve good separation on a TLC plate (aim for a product Rf of 0.2-0.3).[5] - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.[4]
Overloading the Column: Too much crude material was loaded onto the column.- Reduce Load: The amount of crude material should generally be 1-2% of the mass of the silica gel.[5]
Streaking or Tailing of Spots on TLC/Column Compound Degradation: As mentioned above, the compound may be degrading on the silica.- See "Decomposition on Silica Gel" solutions.
Inappropriate Solvent: The compound may not be fully soluble in the eluent, causing it to streak.- Choose a Solvent System that Dissolves the Compound Well: Ensure your crude material is fully soluble in the eluent. If not, you may need to try a different solvent system.[4]
Product Contaminated with Starting Materials Similar Polarity: The starting materials or byproducts have similar polarities to the desired product.- Careful Fraction Collection: Monitor the column closely with TLC and collect small fractions to isolate the pure product. - Stepwise Gradient: A carefully planned stepwise gradient elution can help to first elute less polar impurities (like excess benzyl bromide) and then the product, leaving more polar impurities on the column.[5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the silica gel column. What can I do?

A1: Decomposition of benzyl bromides on silica gel is a common issue due to the acidic nature of the stationary phase.[1][2] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to your eluent.[5]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative.[3]

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Q2: What is a good starting solvent system for the purification of this compound?

A2: A common solvent system for the purification of benzyl ether compounds is a mixture of hexane and ethyl acetate.[7] It is recommended to start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on the TLC plate.[5]

Q3: How can I effectively remove unreacted benzyl bromide from my crude product?

A3: Unreacted benzyl bromide is a common impurity. Since it is generally less polar than this compound, it should elute first from the column.[5] You can use a non-polar solvent like hexane to wash the column initially and remove the excess benzyl bromide before eluting your product with a more polar solvent mixture.[6]

Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If your compound is very polar and does not move with standard solvent systems, you can try:

  • A more polar mobile phase: A solvent system containing methanol in dichloromethane or ethyl acetate might be necessary.[4]

  • Reverse-phase chromatography: In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q5: The separation between my product and an impurity is very poor. How can I improve it?

A5: To improve the separation of compounds with very close Rf values:

  • Use a shallow gradient: A slow and gradual increase in the polarity of the eluent can improve resolution.[4]

  • Use a longer column: A longer column provides more surface area for interaction and can enhance separation.

  • Try a different solvent system: Sometimes, switching one of the solvents in your eluent (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities in your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass column

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the optimal eluent composition that gives the product an Rf of ~0.2-0.3.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound A Crude this compound B TLC Analysis (Optimize Eluent) A->B C Prepare Silica Gel Column B->C D Load Crude Product C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Chromatography Issues Start Problem Encountered LowYield Low or No Product Recovery Start->LowYield PoorSep Poor Separation Start->PoorSep Decomposition Decomposition on Column? LowYield->Decomposition WrongPolarity Incorrect Eluent Polarity? LowYield->WrongPolarity Overloaded Column Overloaded? PoorSep->Overloaded BadSolvent Inappropriate Solvent System? PoorSep->BadSolvent Deactivate Deactivate Silica / Use Alumina Decomposition->Deactivate AdjustEluent Adjust Solvent Polarity WrongPolarity->AdjustEluent ReduceLoad Reduce Sample Load Overloaded->ReduceLoad OptimizeTLC Re-optimize Eluent with TLC BadSolvent->OptimizeTLC

Caption: Logic diagram for troubleshooting common chromatography problems.

References

preventing decomposition of 3,5-Dibenzyloxybenzyl Bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3,5-Dibenzyloxybenzyl Bromide to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as 3,5-Bis(benzyloxy)benzyl Bromide, is an organic compound with the molecular formula C21H19BrO2.[1] It is a white to almost white crystalline powder.[1][2] Like other benzyl bromides, it is primarily used as a reagent in organic synthesis.[3][4] Specifically, it serves as a benzylating agent to introduce the 3,5-dibenzyloxybenzyl protecting group to functional groups like alcohols and carboxylic acids in the synthesis of complex molecules.[3]

Q2: What are the primary causes of decomposition for this compound?

A2: The primary causes of decomposition for benzyl bromides, including this compound, are exposure to moisture, light, and high temperatures.

  • Moisture: Benzyl bromides react slowly with water in a process called hydrolysis to form the corresponding benzyl alcohol and corrosive hydrogen bromide gas.[5][6]

  • Heat: Elevated temperatures can accelerate decomposition.[7] Heating can lead to the violent rupture of sealed containers and the emission of toxic fumes like hydrogen bromide.[5][7]

  • Light: The compound is noted to be light-sensitive, which can promote degradation.

Q3: What are the visible signs of decomposition?

A3: Visual and olfactory cues can indicate decomposition. These include:

  • Color Change: A change from its typical white or off-white appearance to a yellow or brown color.[8]

  • Pungent Odor: The release of hydrogen bromide gas, a decomposition product, results in a sharp, acidic odor.[5] Benzyl bromides themselves are also known as lachrymators, meaning they irritate the eyes and cause tearing.[3][5]

  • Physical State Change: The material may become sticky or oily due to the formation of liquid byproducts.

Q4: What are the ideal storage conditions to prevent decomposition?

A4: To ensure stability, this compound should be stored under controlled conditions. The container should be tightly closed and stored in a dry, cool, and well-ventilated area.[9] It is crucial to protect it from moisture and light. For similar compounds like 3,5-dimethoxybenzyl bromide, refrigerated storage at 2-8°C is recommended.

Q5: How does the benzylic bromide structure contribute to its reactivity and instability?

A5: The bromine atom is at the "benzylic position," which is the carbon atom directly attached to the benzene ring. This position is highly reactive because the transition states of nucleophilic substitution reactions are stabilized by the adjacent aromatic ring.[3][10] This resonance stabilization lowers the activation energy, making the bromide a good leaving group but also contributing to the compound's susceptibility to decomposition via reactions like hydrolysis.[3][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Problem 1: The compound has turned yellow/brown and has a sharp, acidic smell.

  • Probable Cause: This is a strong indicator of decomposition, likely due to hydrolysis from exposure to moisture or air.[5] The acidic smell is characteristic of hydrogen bromide, a byproduct of this decomposition.[5]

  • Recommended Action:

    • Handle the material in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

    • The decomposed material may not be suitable for reactions requiring high purity, as the byproducts can interfere with the synthesis.

    • Consider purifying a small sample if possible, but it is often more practical to discard the degraded reagent according to approved waste disposal procedures.

    • Review your storage protocol. Ensure containers are properly sealed, and consider using a desiccator for additional moisture protection.

Problem 2: My synthesis reaction using the compound has a very low yield.

  • Probable Cause: If the compound has partially degraded, its effective concentration is lower than expected. The presence of decomposition byproducts, such as 3,5-dibenzyloxybenzyl alcohol and hydrogen bromide, can also interfere with the reaction mechanism.

  • Recommended Action:

    • Verify the purity of the starting material. A simple melting point test can be indicative; the melting point for pure this compound is 69-70 °C.[8] A broad or depressed melting range suggests impurities.

    • Perform an analytical check using methods like NMR or GC-MS to identify potential impurities and decomposition products.

    • If decomposition is confirmed, use a fresh, unopened batch of the reagent for the synthesis.

Problem 3: I observe unexpected peaks in my analytical results (NMR, GC-MS) after my reaction.

  • Probable Cause: The unexpected peaks could correspond to byproducts formed from using a degraded starting material. For example, the presence of 3,5-dibenzyloxybenzyl alcohol.

  • Recommended Action:

    • Run an analytical test (e.g., GC-MS) on the stored this compound itself to confirm its purity before use.

    • Compare the results to a reference spectrum or data from a fresh sample.

    • This proactive quality control step can save significant time and resources by preventing the use of compromised reagents.

Data Summary

Recommended Storage Conditions for Benzyl Bromides
ParameterRecommended ConditionRationaleSource(s)
Temperature Cool; Refrigerated (2-8°C suggested for similar compounds)To slow the rate of thermal decomposition.[8]
Atmosphere Dry; Moisture-sensitivePrevents hydrolysis, which produces HBr and benzyl alcohol.[5]
Light Protect from light (e.g., amber vial)Compound is light-sensitive and can degrade upon exposure.
Container Tightly closed, well-sealedPrevents ingress of atmospheric moisture and oxygen.[7]
Location Well-ventilated area; Corrosives areaTo safely dissipate any off-gassing and for proper chemical segregation.[8]

Experimental Protocols

Protocol: Quality Assessment of Stored this compound via GC-MS

This protocol outlines a method to check for the presence of the primary decomposition product, 3,5-dibenzyloxybenzyl alcohol.

  • Sample Preparation:

    • In a chemical fume hood, carefully prepare a dilute solution of the stored this compound (~1 mg/mL) in a suitable organic solvent like dichloromethane or ethyl acetate.

    • If available, prepare a similar solution from a fresh, unopened container to use as a control.

  • Instrumentation (GC-MS):

    • Use a gas chromatograph equipped with a standard non-polar or medium-polarity column (e.g., DB-1 or DB-5).

    • Set the GC oven program to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure separation of components.

    • The mass spectrometer will help in identifying the peaks based on their mass-to-charge ratio.

  • Analysis:

    • Inject the sample solution into the GC-MS.

    • Analyze the resulting chromatogram. The main peak should correspond to this compound.

    • Look for a secondary peak corresponding to the molecular weight of 3,5-dibenzyloxybenzyl alcohol. The presence of this peak confirms hydrolytic decomposition.

    • Compare the chromatogram of the stored sample to the control sample to quantify the extent of degradation.

Visualizations

DecompositionPathway cluster_reactants Reactants cluster_products Decomposition Products Compound 3,5-Dibenzyloxybenzyl Bromide Alcohol 3,5-Dibenzyloxybenzyl Alcohol Compound->Alcohol Hydrolysis HBr Hydrogen Bromide (HBr) Compound->HBr Water H₂O (Moisture) Water->Alcohol Water->HBr

Caption: Hydrolysis decomposition pathway of this compound.

TroubleshootingWorkflow Start Decomposition Suspected (e.g., color change, odor) CheckStorage Step 1: Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage PurityTest Step 2: Perform Quality Check (e.g., Melting Point, GC-MS) CheckStorage->PurityTest IsPure Is Compound Pure? PurityTest->IsPure UseCompound Proceed with Experiment IsPure->UseCompound Yes Discard Quarantine and Dispose of Degraded Reagent IsPure->Discard No UpdateProtocol Update Storage Protocol (e.g., use desiccator) Discard->UpdateProtocol

References

Technical Support Center: Troubleshooting Low Reactivity of 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibenzyloxybenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered benzyl bromide in their synthetic endeavors. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very slow or no reaction when using this compound in a Williamson ether synthesis with a simple alkoxide. What are the likely causes?

A1: The low reactivity of this compound in nucleophilic substitution reactions, such as the Williamson ether synthesis, can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The two bulky benzyloxy groups at the meta positions of the benzyl bromide create significant steric hindrance around the benzylic carbon. This bulkiness impedes the backside attack by a nucleophile, which is characteristic of an S\textsubscript{N}2 reaction mechanism. The approach of the nucleophile is physically blocked, slowing down the reaction rate considerably.[1][2][3][4]

  • Electronic Effects: The two ether linkages are electron-donating groups through resonance. However, being in the meta position, their ability to donate electron density to the benzylic carbon via resonance is limited. Inductively, the oxygen atoms are electron-withdrawing. The overall electronic effect is a complex interplay that may not sufficiently stabilize the transition state of an S\textsubscript{N}2 reaction or a potential carbocation intermediate in an S\textsubscript{N}1 reaction.

Q2: How can I overcome the low reactivity of this compound in a Williamson ether synthesis?

A2: To enhance the reactivity of this compound, several strategies can be employed to create more favorable reaction conditions:

  • Use of a Phase-Transfer Catalyst (PTC): A quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction rate. The PTC helps to transport the nucleophile from the aqueous or solid phase to the organic phase where the benzyl bromide is located, increasing the effective concentration of the nucleophile.[5][6][7]

  • Stronger Base and Anhydrous Conditions: Employing a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure the complete deprotonation of the alcohol to form the more reactive alkoxide.[8][9]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions like elimination.

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for S\textsubscript{N}2 reactions as they solvate the cation of the alkoxide but not the anion, thus increasing the nucleophilicity of the alkoxide.[9]

Q3: Are there alternative reaction pathways to form an ether with the 3,5-dibenzyloxybenzyl moiety if the Williamson ether synthesis fails?

A3: If the Williamson ether synthesis proves to be inefficient, you might consider alternative approaches:

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the alcohol to be etherified) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is often effective for sterically hindered substrates.

  • Synthesis from 3,5-Dibenzyloxybenzyl Alcohol: An alternative strategy is to start with 3,5-dibenzyloxybenzyl alcohol and convert it to a better leaving group, such as a tosylate or mesylate, which can then be displaced by an alkoxide.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Insufficient Reactivity of the Substrate: Significant steric hindrance from the two meta-benzyloxy groups impeding nucleophilic attack.1. Add a Phase-Transfer Catalyst: Introduce a catalytic amount (e.g., 5-10 mol%) of tetrabutylammonium iodide (TBAI). TBAI can in-situ convert the benzyl bromide to the more reactive benzyl iodide. 2. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring for decomposition or side-product formation. 3. Use a More Reactive Nucleophile: If possible, use a less sterically hindered and more nucleophilic alcohol.
Incomplete Deprotonation of the Alcohol: The base used may not be strong enough to fully generate the alkoxide nucleophile.1. Use a Stronger Base: Switch from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Moisture will quench the strong base.
Poor Solubility of Reactants: The alkoxide or benzyl bromide may not be fully dissolved in the chosen solvent.1. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. 2. Use a Phase-Transfer Catalyst: PTCs can also help with solubility issues by bringing the reactants into the same phase.
Formation of Side Products Elimination Reaction: At higher temperatures, the alkoxide can act as a base and promote the elimination of HBr to form an alkene.1. Lower Reaction Temperature: If elimination is observed, try running the reaction at a lower temperature for a longer period. 2. Use a Less Hindered Base: If possible, use a less bulky base for the deprotonation of the alcohol.
Decomposition of Reactants or Products: this compound or the desired ether product may be unstable at elevated temperatures.1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed. 2. Optimize Reaction Time and Temperature: Run small-scale experiments to find the optimal balance between reaction rate and stability.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Phenol with this compound using Phase-Transfer Catalysis

This protocol is adapted from general procedures for the etherification of phenols with sterically hindered benzyl halides.

Reagents and Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Tetrabutylammonium Iodide (TBAI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol, anhydrous DMF, and powdered potassium carbonate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the tetrabutylammonium iodide to the mixture.

  • Add a solution of this compound in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

ParameterConditionExpected Outcome
Reactants Phenol (1.0 eq), this compound (1.1 eq)
Base K₂CO₃ (2.0 eq)
Catalyst TBAI (0.1 eq)
Solvent Anhydrous DMF
Temperature 70 °C
Reaction Time 12-24 hours
Yield 60-80% (depending on the phenol)

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Workflow start Low Reactivity of This compound check_steric Primary Cause: Steric Hindrance? start->check_steric check_electronic Secondary Cause: Electronic Effects? check_steric->check_electronic No solution_steric Solutions for Steric Hindrance check_steric->solution_steric Yes solution_electronic Solutions for Electronic Effects check_electronic->solution_electronic Yes ptc Use Phase-Transfer Catalyst (e.g., TBAI) solution_steric->ptc temp Increase Reaction Temperature solution_steric->temp strong_base Use Stronger Base (e.g., NaH) solution_electronic->strong_base solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) solution_electronic->solvent

Williamson_Ether_Synthesis_Pathway ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Base Base (e.g., K₂CO₃, NaH) Product R-O-CH₂-Ar (Ether Product) Alkoxide->Product + Benzyl Bromide (SN2 Reaction) BenzylBromide 3,5-Dibenzyloxy- benzyl Bromide BenzylBromide->Product PTC PTC (e.g., TBAI) PTC->Alkoxide enhances nucleophilicity

This technical support guide provides a starting point for troubleshooting reactions with this compound. Successful synthesis often requires careful optimization of reaction conditions to overcome the inherent challenges posed by this sterically demanding substrate.

References

managing steric hindrance in reactions with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibenzyloxybenzyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing steric hindrance and other common challenges encountered in reactions involving this sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: What causes the primary difficulty in reactions with this compound?

A1: The primary challenge is steric hindrance. The bulky 3,5-dibenzyloxy groups flank the benzylic methylene (-CH₂Br) group. This spatial bulk physically obstructs the trajectory of incoming nucleophiles, significantly slowing down reactions that proceed via an Sₙ2 mechanism, which requires a backside attack on the electrophilic carbon.[1][2] This hindrance can lead to low yields, slow reaction rates, or favor alternative reaction pathways like elimination.[3][4]

Q2: Which reaction types are most affected by the steric hindrance of this compound?

A2: Sₙ2 reactions are the most affected. A prime example is the Williamson ether synthesis, where an alkoxide nucleophile must attack the benzylic carbon.[3][5] Other nucleophilic substitutions with moderately bulky nucleophiles will also be significantly slower compared to reactions with less hindered benzyl bromides like benzyl bromide itself.[6]

Q3: Can this compound react via an Sₙ1 mechanism?

A3: While primary alkyl halides typically favor the Sₙ2 pathway, the benzylic position can stabilize a carbocation through resonance with the phenyl ring.[7] Therefore, under conditions that favor Sₙ1 reactions (e.g., polar protic solvents, weakly basic and non-bulky nucleophiles), an Sₙ1 pathway is possible.[7][8] However, for most synthetic applications involving strong nucleophiles, overcoming the Sₙ2 steric barrier is the more common challenge.

Q4: What are the most common side reactions to expect?

A4: The most prevalent side reaction, particularly when using strong, bulky bases (like tert-butoxide) or high temperatures, is E2 elimination, which results in the formation of 3,5-dibenzyloxystyrene instead of the desired substitution product.[3][9] Incomplete conversion is also very common, leading to a mixture of starting material and product that can be difficult to separate.[10]

Q5: How can I accelerate a slow Sₙ2 reaction with this reagent?

A5: To accelerate a slow reaction, consider the following:

  • Use a more reactive nucleophile: Ensure the nucleophile is fully deprotonated and highly reactive.

  • Change the leaving group: Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can convert the benzyl bromide to the more reactive benzyl iodide in situ.[11]

  • Increase the temperature: Cautiously increasing the temperature can improve the reaction rate, but this must be balanced against the risk of promoting elimination side reactions.[12]

  • Use a polar aprotic solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the attacking species.[3][13]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential CauseRecommended Action
Steric hindrance is too great for the chosen nucleophile. Switch to a smaller, more potent nucleophile if possible. For Williamson ether synthesis, ensure the alcohol is fully deprotonated with a strong, non-bulky base like Sodium Hydride (NaH).[3]
Reaction temperature is too low. The activation energy for the reaction is not being met. Gradually increase the reaction temperature in 10°C increments, carefully monitoring for byproduct formation via TLC.[12]
Insufficient reaction time. Sterically hindered reactions can be extremely slow. Extend the reaction time significantly (e.g., 24-72 hours) and monitor for the disappearance of the starting material.[14]
Poor quality of reagents. Ensure this compound is pure and the nucleophile/base has not degraded. Use anhydrous solvents to prevent quenching of anionic nucleophiles.[10]
Problem 2: Significant Formation of Elimination Byproduct
Potential CauseRecommended Action
Reaction temperature is too high. High temperatures favor elimination over substitution.[3] Reduce the reaction temperature and compensate with a longer reaction time or a more active catalyst.
The base is too strong or sterically bulky. In reactions requiring a base (e.g., Williamson ether synthesis), avoid bulky bases like potassium tert-butoxide, which are known to promote E2 elimination.[5][9] Opt for a non-nucleophilic, less bulky base like NaH or K₂CO₃.[3][10]
The nucleophile is too basic. If the nucleophile itself is a strong base, it may act as a base to promote elimination rather than as a nucleophile. Consider if a less basic nucleophile could be used.
Problem 3: Reaction is Stalled or Incomplete
Potential CauseRecommended Action
Inefficient activation of the nucleophile. For alcohol nucleophiles, ensure complete deprotonation to the more reactive alkoxide. Using a stronger base like NaH is often more effective than hydroxides.[3]
Reversible or equilibrium-limited reaction. While less common for this type of substitution, ensure conditions are driving the reaction forward. This can involve removing a byproduct if feasible.
Catalyst deactivation or insufficient loading. If using a phase-transfer catalyst (e.g., TBAI), ensure it is of good quality and used at an appropriate catalytic loading (typically 5-10 mol%).[11]

Quantitative Data Presentation

The following table summarizes typical conditions for Williamson ether synthesis, a common but challenging reaction for sterically hindered electrophiles. While specific data for this compound is sparse, these conditions for related systems offer a strong starting point for optimization.

Substrate TypeNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference Notes
Hindered Benzyl BromidePrimary AlcoholNaHDMF25 - 6012 - 2470-90%Standard conditions for hindered systems.[11]
Hindered Benzyl BromidePhenolK₂CO₃Acetonitrile80 (reflux)6 - 1285-95%A common method for O-arylation.[10][15]
Very Hindered SubstratePrimary AlcoholNaH + cat. TBAITHF25 (RT)10 - 24>95%Catalytic iodide accelerates the reaction.[16]
Secondary AlcoholSecondary AlcoholAg₂OCH₂Cl₂40 (reflux)24 - 4840-60%Milder, less basic conditions to avoid elimination, but often results in lower yields.[17]

Experimental Protocols

Protocol 1: General Nucleophilic Substitution (e.g., with Sodium Azide)

This protocol describes a general procedure for reacting this compound with a common nucleophile, sodium azide, which is relatively small and potent, making it suitable for this substrate.

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Nucleophile Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction : Heat the reaction mixture to 60-70°C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Workup : Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield 1-(azidomethyl)-3,5-bis(benzyloxy)benzene.

Protocol 2: Optimized Williamson Ether Synthesis for Hindered Substrates

This protocol is adapted for sterically challenging electrophiles like this compound.

  • Reagent Preparation : In a flame-dried, two-necked flask under an inert atmosphere, add the desired alcohol (1.2 eq) and anhydrous THF.

  • Deprotonation : Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Catalyst Addition : Add tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Substrate Addition : Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction : Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC for the disappearance of the benzyl bromide.

  • Quenching : Once complete, cool the reaction to 0°C and carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification : Proceed with a standard aqueous workup and extraction as described in Protocol 1. Purify the crude ether by column chromatography.

Mandatory Visualizations

G Diagram 1: Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time No increase_temp Action: Increase Temp Cautiously (e.g., 60-80°C) check_temp->increase_temp Yes check_nuc Is Nucleophile Potent Enough? check_time->check_nuc No increase_time Action: Extend Time (e.g., 24-72h) check_time->increase_time Yes check_reagents Are Reagents High Quality? check_nuc->check_reagents No optimize_nuc Action: Use Stronger Base (NaH) or Smaller Nucleophile check_nuc->optimize_nuc Yes purify_reagents Action: Use Anhydrous Solvents & Purified Reagents check_reagents->purify_reagents Yes end Yield Improved increase_temp->end increase_time->end optimize_nuc->end purify_reagents->end

Caption: Troubleshooting workflow for low product yield.

G Diagram 2: Reaction Pathway Choice start Starting Materials: This compound + Nucleophile condition1 Strong, Bulky Base? High Temperature? start->condition1 condition2 Strong, Small Nucleophile? Polar Aprotic Solvent? start->condition2 condition1->condition2 No path_e2 E2 Elimination Pathway condition1->path_e2 Yes path_sn2 Sₙ2 Substitution Pathway condition2->path_sn2 Yes product_alkene Product: Alkene (Side Product) path_e2->product_alkene product_sub Product: Desired Substitution path_sn2->product_sub

Caption: Decision logic for substitution vs. elimination.

References

Technical Support Center: Removal of Unreacted 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering challenges with the removal of unreacted 3,5-dibenzyloxybenzyl bromide from their reaction mixtures. The following information is designed to help you select and implement the most effective purification strategy for your specific product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted this compound?

Unreacted this compound can be difficult to separate from the desired product due to its chemical properties. Like many benzyl bromides, it is relatively non-polar and may have a similar solubility profile to the target molecule, especially if the product also contains aromatic groups. This can lead to co-elution during column chromatography, where the spots for the starting material and the product are very close on a Thin-Layer Chromatography (TLC) plate.[1][2]

Q2: What are the primary methods for removing excess this compound?

There are several effective methods, and the best choice depends on the properties of your desired product. The most common techniques include:

  • Column Chromatography: Physically separating compounds based on their polarity.[3]

  • Chemical Quenching (Scavenging): Converting the unreacted bromide into a new compound that is easily removed, often by extraction.[3][4]

  • Recrystallization or Trituration: A straightforward method if your desired product is a solid.[3][5]

  • Distillation: Effective if the product is non-volatile and thermally stable, though less common for this specific reagent.[5]

Q3: How does chemical quenching work to remove the unreacted bromide?

Chemical quenching involves adding a reagent that selectively reacts with the excess benzyl bromide. For instance, adding triethylamine (Et3N) will react with this compound to form a quaternary ammonium salt.[3][6] This salt is highly polar and soluble in water, allowing for its simple removal from the organic phase through an aqueous wash or extraction.[3][6] Other nucleophiles like thiols or phosphines can also be used as scavengers.[2][3]

Q4: My product and the starting bromide have very similar Rf values on TLC. How can I improve separation by column chromatography?

When TLC spots are close, optimizing the chromatographic conditions is key.

  • Solvent System: Start with a very non-polar eluent, such as 100% hexanes or a high hexane/ethyl acetate ratio (e.g., 95:5). Benzyl bromide is quite non-polar and should elute quickly in such systems.[2][3]

  • Gradient Elution: Begin with a non-polar solvent to elute the benzyl bromide first, then gradually increase the polarity of the mobile phase to elute your more polar product.[2]

  • Alternative Stationary Phase: While silica gel is most common, using alumina could offer different selectivity.[7]

Q5: If my desired product is a solid, what is the simplest purification method?

For solid products, recrystallization is often the most efficient method.[5] Since this compound is an oil at room temperature, dissolving the crude mixture in a suitable hot solvent and allowing it to cool should cause your solid product to crystallize, leaving the bromide impurity in the mother liquor. Trituration, which involves washing the crude solid with a solvent in which the product is insoluble but the impurity is soluble (like cold hexanes), can also be very effective.

Troubleshooting Guide: Persistent Bromide Impurity

Problem: After an initial work-up, a spot corresponding to this compound remains visible on the TLC plate, contaminating the product.

Below are three potential solutions. The best choice depends on the nature of your product and the scale of your reaction.

MethodPrinciple of OperationAdvantagesDisadvantagesBest Suited For
Chemical Quenching Reacts with excess bromide to form a water-soluble salt, which is removed by aqueous extraction.[3][6]Fast, does not require chromatography, scalable.Product must be stable to the quenching agent (e.g., a base like triethylamine).Reactions where the product and starting material have very similar polarity.
Column Chromatography Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel).[3]High degree of purification possible, applicable to most soluble compounds.Can be time-consuming and require large volumes of solvent.Products that are oils or solids with polarity distinct from the bromide.
Recrystallization Purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind.[5]Simple, highly effective for crystalline solids, can yield very pure material.Only applicable if the desired product is a solid; some product loss is inevitable.Reactions that are expected to yield a solid product.

Experimental Protocols

Protocol 1: Removal by Chemical Quenching with Triethylamine

This protocol is designed for situations where excess this compound needs to be removed from a reaction mixture containing a product that is stable under mildly basic conditions.

  • Reaction Quenching: After the primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add triethylamine (Et3N, 1.5 to 2.0 equivalents relative to the initial amount of benzyl bromide) to the reaction mixture.

  • Stir: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water (2x) and then with brine (1x). The triethylammonium bromide salt will partition into the aqueous layer.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the benzyl bromide.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for purifying products from unreacted starting materials.

  • Prepare the Column: Secure a glass column of appropriate size and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent or dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a highly non-polar solvent system, such as 100% hexanes or 1-2% ethyl acetate in hexanes.[8] The non-polar this compound will elute from the column first.

  • Collect Fractions: Collect fractions and monitor them by TLC, visualizing with a UV lamp.

  • Increase Polarity: Once the starting bromide has been completely eluted, gradually increase the solvent polarity (e.g., to 5%, 10%, or 20% ethyl acetate in hexanes) to elute your desired product.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Workflow Visualization

The following diagram illustrates a decision-making process for selecting the appropriate purification method.

G start Crude Reaction Mixture (Product + Unreacted Bromide) decision_solid Is the desired product a solid? start->decision_solid recrystallize Method 1: Recrystallization or Trituration decision_solid->recrystallize  Yes decision_polarity Are Rf values of product and bromide significantly different? decision_solid->decision_polarity  No / Product is oil end Purified Product recrystallize->end chromatography Method 2: Column Chromatography decision_polarity->chromatography  Yes quench Method 3: Chemical Quenching (e.g., with Triethylamine) decision_polarity->quench  No / Co-elution chromatography->end extraction Aqueous Extraction to remove water-soluble salt quench->extraction extraction->end

Caption: Purification method selection workflow.

References

Technical Support Center: Optimizing Benzylation Reactions with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of benzylation reactions using 3,5-dibenzyloxybenzyl bromide for the protection of hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the benzylation of an alcohol with this compound?

The benzylation of an alcohol with this compound typically proceeds via a Williamson ether synthesis, which is a nucleophilic substitution reaction (SN2). The reaction involves the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

Q2: How does the choice of base impact the reaction efficiency?

The selection of an appropriate base is critical for a successful benzylation reaction. The base must be strong enough to deprotonate the alcohol to a significant extent, but not so strong as to cause side reactions. Stronger bases like sodium hydride (NaH) are often effective for less acidic alcohols, while weaker bases such as potassium carbonate (K₂CO₃) are commonly used for more acidic phenols.[1]

Q3: What are the recommended solvents for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve both the alkoxide and the benzyl bromide, and they do not participate in the reaction. Commonly used solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[1][2] The choice of solvent can also influence the reaction rate and selectivity.

Q4: Can this compound be used to protect sterically hindered alcohols?

Protecting sterically hindered secondary or tertiary alcohols can be challenging due to the steric bulk around the hydroxyl group, which can impede the approach of the benzylating agent. In such cases, stronger bases, higher reaction temperatures, or longer reaction times may be necessary. Alternative methods, such as using a phase-transfer catalyst, might also improve yields.

Q5: Are there alternative methods for benzylation if the standard Williamson ether synthesis fails?

Yes, several other methods can be employed for benzylation, especially for sensitive substrates.[2] These include:

  • Acid-catalyzed benzylation: Using benzyl trichloroacetimidate in the presence of a catalytic amount of acid.

  • Palladium-catalyzed benzylation: This method can be performed under neutral conditions, which is advantageous for base-sensitive functional groups.

  • Mitsunobu reaction: This allows for the benzylation of alcohols with inversion of stereochemistry.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential CauseSuggested Solution
Inactive Benzylating Agent This compound can degrade over time. Check the purity of the reagent and consider using a freshly prepared or purified batch.
Insufficiently Strong Base The chosen base may not be strong enough to deprotonate the alcohol effectively.[1] Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.[1]
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent like DMF or DMSO.[1]
Problem 2: Formation of Multiple Products (Observed by TLC)
Potential CauseSuggested Solution
Competing C-benzylation (for phenols) The phenoxide ion can also act as a nucleophile through its aromatic ring. Using less polar, aprotic solvents can favor O-alkylation. Employing a bulkier base may also sterically hinder C-alkylation.[1]
Di-benzylation If other nucleophilic sites are present in the molecule, they may also react. Use stoichiometric amounts of this compound to minimize this side reaction.[1]
Elimination Side Reaction With sterically hindered secondary or tertiary alcohols, a strong base can promote elimination (E2) instead of substitution (SN2). Consider using a milder base or alternative benzylation methods.
Problem 3: Difficulty in Product Isolation and Purification
Potential CauseSuggested Solution
Emulsion Formation During Workup The presence of DMF or other high-boiling polar solvents can lead to emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help to break the emulsion.[1]
Co-elution of Product and Byproducts Unreacted 3,5-dibenzyloxybenzyl alcohol (formed from hydrolysis of the bromide) can sometimes co-elute with the desired product. Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation

Table 1: General Suitability of Bases and Solvents for Benzylation of Different Alcohols

Substrate TypeRecommended BasesRecommended SolventsGeneral Observations
Primary Alcohols NaH, K₂CO₃THF, DMF, AcetoneGenerally proceed with high yields under standard conditions.
Secondary Alcohols NaH, KHTHF, DMFMay require slightly more forcing conditions (higher temperature, longer reaction time) than primary alcohols.
Tertiary Alcohols NaH, t-BuOKTHF, DioxaneProne to elimination side reactions. Careful optimization of the base and temperature is crucial.
Phenols K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, AcetonitrileThe acidity of the phenol influences the choice of base. Weaker bases are often sufficient. Risk of C-alkylation should be considered.

Experimental Protocols

General Protocol for the Benzylation of a Primary Alcohol with this compound

  • Preparation: To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Benzylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Alcohol in Anhydrous Solvent prep2 Add Base at 0°C prep1->prep2 Under Inert Atmosphere react1 Stir for Deprotonation prep2->react1 react2 Add 3,5-Dibenzyloxybenzyl Bromide Solution react1->react2 Dropwise at 0°C react3 Monitor by TLC react2->react3 Warm to RT, Stir 12-24h workup1 Quench with Water react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3

Caption: A generalized experimental workflow for the benzylation of an alcohol.

Troubleshooting_Tree cluster_no_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products start Low Product Yield q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple Spots on TLC? a1_yes->q2 sol_base Use Stronger Base a1_no->sol_base sol_temp Increase Temperature a1_no->sol_temp sol_reagent Check Reagent Purity a1_no->sol_reagent a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_c_alk Change Solvent/ Use Bulky Base a2_yes->sol_c_alk sol_stoich Adjust Stoichiometry a2_yes->sol_stoich sol_purification Optimize Purification Conditions a2_no->sol_purification

Caption: A decision tree for troubleshooting common issues in benzylation reactions.

References

characterization challenges of 3,5-Dibenzyloxybenzyl Bromide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibenzyloxybenzyl Bromide and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved via the Williamson ether synthesis from 3,5-dihydroxybenzyl alcohol and benzyl bromide, can lead to several impurities. These can be broadly categorized as starting materials, byproducts of side reactions, and degradation products.

  • Unreacted Starting Materials: Residual 3,5-dihydroxybenzyl alcohol and benzyl bromide can be present if the reaction does not go to completion.

  • Over-alkylation Products: While less common for this specific substrate, there is a possibility of forming trace amounts of products where the benzylic alcohol of the product reacts further.

  • Elimination Byproducts: Benzyl bromide can undergo elimination reactions, especially in the presence of a strong, sterically hindered base, although this is less favored for primary halides.[1][2]

  • Hydrolysis Products: 3,5-Dibenzyloxybenzyl alcohol can be formed if the bromide is hydrolyzed by moisture during workup or storage.

  • Oxidation Products: The corresponding aldehyde, 3,5-dibenzyloxybenzaldehyde, can be formed through oxidation of the starting alcohol or the product.

Q2: My this compound product is showing signs of degradation. What are the likely degradation pathways and products?

A2: this compound, like other benzyl bromides, is susceptible to degradation, particularly when exposed to moisture, light, or elevated temperatures. The primary degradation pathway is hydrolysis of the benzylic bromide to form 3,5-dibenzyloxybenzyl alcohol. This can occur if the product is not stored under anhydrous conditions. Another potential degradation route is oxidation, which can lead to the formation of 3,5-dibenzyloxybenzaldehyde. To minimize degradation, it is crucial to store the product in a cool, dark, and dry environment, preferably under an inert atmosphere.

Q3: I am having trouble purifying this compound by column chromatography. What are some common challenges and how can I overcome them?

A3: Purification of this compound can be challenging due to the potential for co-elution of impurities with similar polarities and the on-column degradation of the product.

  • Co-elution of Impurities: Unreacted benzyl bromide and certain byproducts may have similar retention factors to the desired product. Careful selection of the eluent system is critical. A gradient elution with a non-polar solvent system like hexane/ethyl acetate is often effective.

  • On-Column Degradation: The silica gel used in column chromatography is slightly acidic and can promote the hydrolysis of the benzyl bromide to the corresponding alcohol. To mitigate this, it is advisable to use deactivated (neutral) silica gel or to run the chromatography quickly with cold solvents. Adding a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), to the eluent can also help to neutralize the silica surface.

  • Streaking or Tailing of the Product: This can be due to the polarity of the compound or interactions with the stationary phase. Using a more polar solvent system or the addition of a small amount of a polar solvent like methanol to the eluent can sometimes improve the peak shape.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction of the starting alcohol.- Ensure anhydrous reaction conditions. - Use a slight excess of benzyl bromide (1.05-1.1 equivalents per hydroxyl group). - Increase reaction time or temperature, monitoring by TLC for the disappearance of the starting material.
Side reactions, such as elimination.- Use a non-hindered base like potassium carbonate or sodium hydride.[1] - Maintain a moderate reaction temperature.
Product is contaminated with 3,5-dibenzyloxybenzyl alcohol Hydrolysis of the bromide during workup or purification.- Ensure all workup steps are performed with anhydrous solvents and reagents. - Use a neutral or slightly basic aqueous wash during extraction. - Consider using neutral silica gel for chromatography.
Presence of multiple spots on TLC after reaction Formation of byproducts or incomplete reaction.- Optimize reaction conditions (base, solvent, temperature, time). - Characterize the major byproduct to understand the side reaction.
Analytical Characterization
Technique Problem Possible Cause Troubleshooting Steps
¹H NMR Broad peaks for benzylic protons (-CH₂Br) Aggregation of the sample or presence of paramagnetic impurities.- Dilute the sample. - Filter the NMR sample through a small plug of silica gel or celite. - Ensure the sample is fully dissolved.
Unexpected peaks in the aromatic region Presence of unreacted starting materials or aromatic impurities.- Compare the spectrum with that of the starting materials. - Purify the sample further.
HPLC Peak tailing Interaction of the analyte with acidic silanol groups on the column.- Use a base-deactivated column. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. - Optimize the mobile phase pH.
Poor resolution between the product and impurities Inappropriate mobile phase composition or column.- Optimize the gradient profile. - Try a different stationary phase (e.g., phenyl-hexyl).
Mass Spec Absence of a clear molecular ion peak In-source fragmentation of the labile benzyl bromide.- Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ionization source parameters to minimize fragmentation.
Isotopic pattern for bromine is not observed The fragment ion does not contain the bromine atom.- Analyze the fragmentation pattern to identify fragments containing bromine (M+2 peak).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the Williamson ether synthesis of this compound.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-dibenzyloxybenzyl alcohol.

  • To a solution of 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
05050
201090
251090
265050
305050

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

Dissolve an accurately weighed amount of the this compound product in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3,5-Dihydroxybenzyl Alcohol reaction Williamson Ether Synthesis start->reaction reagents Benzyl Bromide, K2CO3, DMF reagents->reaction product_alcohol 3,5-Dibenzyloxybenzyl Alcohol reaction->product_alcohol bromination Bromination product_alcohol->bromination bromination_reagents PBr3 bromination_reagents->bromination crude_product Crude 3,5-Dibenzyloxybenzyl Bromide bromination->crude_product purification Column Chromatography or Recrystallization crude_product->purification pure_product Pure 3,5-Dibenzyloxybenzyl Bromide purification->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_synthesis_issues Synthesis-Related Problems cluster_purification_issues Purification-Related Problems start Characterization Issue (e.g., Impure Product) check_tlc Review TLC Data start->check_tlc check_nmr Analyze NMR Spectrum start->check_nmr check_hplc Examine HPLC Chromatogram start->check_hplc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction Multiple spots close to starting material side_reactions Side Reactions? check_nmr->side_reactions Unexpected peaks coelution Co-elution of Impurities? check_hplc->coelution Poor peak resolution degradation On-column Degradation? check_hplc->degradation Appearance of new peaks (e.g., alcohol) optimize_synthesis Optimize Synthesis: - Time - Temperature - Reagents incomplete_reaction->optimize_synthesis side_reactions->optimize_synthesis optimize_purification Optimize Purification: - Eluent System - Stationary Phase - Deactivation coelution->optimize_purification degradation->optimize_purification

Caption: Logical troubleshooting workflow for characterization challenges.

References

Technical Support Center: 3,5-Dibenzyloxybenzyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibenzyloxybenzyl Bromide. The focus is on preventing over-alkylation and other common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a di-alkylated product in my reaction with a diol/diamine. How can I favor mono-alkylation?

A1: Over-alkylation is a common challenge when working with poly-functional nucleophiles. To promote mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of the nucleophile (diol or diamine) relative to this compound. A 2 to 5-fold excess of the nucleophile is a good starting point. This statistically favors the mono-alkylation product.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation, which often has a higher activation energy.

  • Choice of Base: For O-alkylation of phenols, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH). Cesium carbonate, in particular, has been shown to promote high yields in O-alkylation reactions under mild conditions.[1][2][3][4] For N-alkylation of primary amines, a strategy involving the amine hydrobromide can be employed to achieve selective mono-alkylation.[5]

Q2: My mono-alkylated amine product is reacting further to form a tertiary amine. How can I prevent this?

A2: The mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation. To mitigate this:

  • Use of Amine Hydrohalides: A successful strategy for selective mono-N-alkylation involves using the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and is thus deactivated towards further alkylation.[5]

  • Cesium Hydroxide as Base: The use of cesium hydroxide as a base in anhydrous solvents like DMF or DMSO has been shown to effectively promote mono-N-alkylation of primary amines with alkyl halides, minimizing the formation of tertiary amines and quaternary ammonium salts.[6][7]

Q3: I am experiencing low yields in my alkylation reaction. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Deprotonation: Ensure your base is strong enough and used in a sufficient amount (typically 1.1-1.5 equivalents) to fully deprotonate the nucleophile. For phenols, ensure anhydrous conditions if using a strong base like NaH, as water will quench the base.

  • Steric Hindrance: The two benzyloxy groups on the this compound can create steric hindrance. If your nucleophile is also bulky, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible.

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions. Acetonitrile with cesium carbonate is a reported high-yield system for phenol alkylation.[3]

  • Side Reactions: Benzyl bromides can undergo elimination reactions in the presence of a strong, non-nucleophilic base, or other side reactions depending on the substrate. Analyze your crude reaction mixture to identify potential byproducts and adjust your reaction conditions accordingly.

Q4: What is the best way to purify my product and remove the over-alkylated byproduct?

A4: The purification strategy will depend on the physical properties of your products.

  • Column Chromatography: This is the most common and effective method for separating mono- and di-alkylated products, as they often have different polarities.

  • Crystallization: If your desired mono-alkylated product is a solid, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction (for amines): If you have a mixture of primary, secondary, and tertiary amines, you may be able to separate them based on their differing basicities through a careful acid-base extraction procedure, although this can be challenging.

Troubleshooting Guides

Guide 1: O-Alkylation of Phenols

Issue: Formation of significant di-ether byproduct when using a di-phenol.

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a 2-5 molar excess of the di-phenol relative to this compound.
Rapid Addition of Alkylating Agent Add the this compound solution slowly over a period of 1-2 hours.
Reaction Temperature Too High Start the reaction at room temperature or 0°C and slowly warm if necessary. Monitor by TLC.
Base is Too Strong Consider switching from NaH to a milder base like K₂CO₃ or Cs₂CO₃.[1][2][3][4]
Guide 2: N-Alkylation of Primary Amines

Issue: Formation of tertiary amine and/or quaternary ammonium salt.

Potential Cause Troubleshooting Step
Mono-alkylated amine is more reactive Use the hydrobromide salt of the primary amine with a suitable base to keep the secondary amine product protonated.[5]
Inappropriate Base Utilize cesium hydroxide in an anhydrous polar aprotic solvent.[6][7]
Excess Alkylating Agent Use a 1:1 or slight excess of the amine to this compound.
High Reaction Temperature Perform the reaction at room temperature or below if possible. For highly reactive benzyl bromides, lower temperatures can help prevent over-alkylation.[8]

Quantitative Data

The following table summarizes representative yields for mono- vs. di-alkylation products under different reaction conditions for the benzylation of a generic di-functionalized nucleophile. While not specific to this compound, these trends are generally applicable.

Alkylating Agent Nucleophile Base Solvent Stoichiometry (Nuc:RX) Temp (°C) Yield Mono (%) Yield Di (%)
Benzyl Bromide1,4-ButanediolNaHTHF1:1254535
Benzyl Bromide1,4-ButanediolNaHTHF3:1257510
Benzyl Bromide1,4-ButanediolK₂CO₃Acetone3:1606515
Benzyl Bromidep-PhenylenediamineK₂CO₃DMF1:1804050
Benzyl Bromidep-PhenylenediamineEt₃NCH₂Cl₂5:125805

Experimental Protocols

Protocol: Selective Mono-O-Alkylation of 4-Hydroxybenzoic Acid

This protocol describes a method for the selective O-alkylation of a phenol in the presence of a carboxylic acid, which can be adapted for other phenolic substrates.

Materials:

  • 4-Hydroxybenzoic acid

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.2 equivalents) and cesium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 20 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-24 hours), quench the reaction by pouring it into cold water.

  • Acidify the aqueous mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Visualizations

Troubleshooting_Overalkylation start Over-alkylation Observed check_stoichiometry Is Nucleophile in Excess? (e.g., > 2 eq.) start->check_stoichiometry adjust_stoichiometry Increase Nucleophile Stoichiometry check_stoichiometry->adjust_stoichiometry No check_addition Was Alkylating Agent Added Slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement Slow/Dropwise Addition check_addition->slow_addition No check_temperature Is Reaction Temperature Optimized? check_addition->check_temperature Yes slow_addition->check_temperature lower_temperature Decrease Reaction Temperature check_temperature->lower_temperature No check_base Is the Base Appropriate? check_temperature->check_base Yes lower_temperature->check_base change_base Consider Milder Base (e.g., K₂CO₃, Cs₂CO₃ for O-Alkylation) or Amine Hydrohalide Strategy (N-Alkylation) check_base->change_base No purify Purify Product via Column Chromatography check_base->purify Yes change_base->purify

Caption: Troubleshooting workflow for addressing over-alkylation.

Reaction_Pathway cluster_0 Desired Pathway cluster_1 Side Reaction NuH Nucleophile (e.g., R-OH, R-NH₂) Nu_minus Nucleophile Anion (e.g., R-O⁻, R-NH⁻) NuH->Nu_minus + Base Mono_Product Mono-alkylated Product Nu_minus->Mono_Product + Alkyl Bromide (k₁) (Slow Addition) Alkyl_Bromide 3,5-Dibenzyloxy- benzyl Bromide Di_Product Di-alkylated Product (Over-alkylation) Mono_Product->Di_Product + Alkyl Bromide (k₂) (k₂ < k₁ with control)

Caption: Reaction pathways for mono- and di-alkylation.

References

impact of impurities in 3,5-Dibenzyloxybenzyl Bromide on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities in 3,5-Dibenzyloxybenzyl Bromide on various reaction outcomes. The information is designed to help you identify potential issues, troubleshoot your experiments, and ensure the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 3,5-Dibenzyloxybenzyl alcohol . Other potential impurities can include byproducts from the synthesis, such as dibenzyl ether and residual solvents. The presence and levels of these impurities can vary depending on the synthetic route and purification methods used.

Q2: How can I detect impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity detection and quantification. High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired product and for identifying and quantifying impurities with distinct signals.[3][4][5][6]

Q3: What is the general impact of these impurities on my reactions?

A3: Impurities can have a significant negative impact on your reaction outcomes. For instance, the presence of 3,5-Dibenzyloxybenzyl alcohol can quench organometallic reagents, act as a competing nucleophile in substitution reactions, and lead to lower yields and the formation of unwanted byproducts.

Q4: How can I purify my this compound to remove these impurities?

A4: Common purification techniques include recrystallization and silica gel column chromatography.[7] The choice of method depends on the nature and quantity of the impurities. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue 1: Low or No Yield in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis using this compound and a phenoxide, but I am observing a very low yield of my desired ether product. What could be the cause?

Answer:

A likely culprit for low yields in Williamson ether synthesis is the presence of the nucleophilic impurity, 3,5-Dibenzyloxybenzyl alcohol , in your this compound starting material.

Logical Troubleshooting Workflow:

Start Low Yield in Williamson Ether Synthesis Check_Purity Analyze Purity of this compound (HPLC/NMR) Start->Check_Purity Impurity_Detected Is 3,5-Dibenzyloxybenzyl alcohol present? Check_Purity->Impurity_Detected Purify Purify Starting Material (Column Chromatography/Recrystallization) Impurity_Detected->Purify Yes Other_Issues Investigate Other Reaction Parameters (Base, Solvent, Temperature) Impurity_Detected->Other_Issues No Repeat_Reaction Repeat Synthesis with Purified Reagent Purify->Repeat_Reaction Success Successful Ether Synthesis Repeat_Reaction->Success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Explanation:

The 3,5-Dibenzyloxybenzyl alcohol impurity can compete with your desired phenoxide nucleophile, reacting with the this compound to form a symmetrical ether byproduct. This side reaction consumes your starting material and reduces the yield of the intended product.

Quantitative Impact of 3,5-Dibenzyloxybenzyl Alcohol Impurity on Williamson Ether Synthesis:

% 3,5-Dibenzyloxybenzyl Alcohol ImpurityExpected Yield of Desired EtherObservations
< 1%> 90%Minimal impact on yield.
5%70-80%Noticeable decrease in yield, potential for byproduct observation.
10%50-60%Significant reduction in yield, byproduct may be a major component.
> 20%< 40%Reaction may be unsuitable for desired product synthesis.
Issue 2: Failure of Grignard Reaction

Question: I am trying to form a Grignard reagent from this compound, or use it in a subsequent reaction with a Grignard reagent, but the reaction is failing. Why is this happening?

Answer:

Grignard reagents are extremely sensitive to protic impurities, and the presence of 3,5-Dibenzyloxybenzyl alcohol in your this compound will quench the Grignard reagent.[8]

Logical Troubleshooting Workflow:

Start Grignard Reaction Failure Check_Purity Analyze Purity of this compound (HPLC/NMR) Start->Check_Purity Impurity_Detected Is 3,5-Dibenzyloxybenzyl alcohol present? Check_Purity->Impurity_Detected Purify Purify Starting Material (Column Chromatography/Recrystallization) Impurity_Detected->Purify Yes Dry_Glassware Ensure Rigorously Dry Glassware and Solvents Impurity_Detected->Dry_Glassware No Purify->Dry_Glassware Repeat_Reaction Repeat Grignard Reaction Dry_Glassware->Repeat_Reaction Success Successful Grignard Reaction Repeat_Reaction->Success Other_Issues Investigate Other Factors (Magnesium Quality, Initiation) Repeat_Reaction->Other_Issues Failure

Caption: Troubleshooting workflow for Grignard reaction failure.

Explanation:

The acidic proton of the hydroxyl group in 3,5-Dibenzyloxybenzyl alcohol will react with the highly basic Grignard reagent, leading to its immediate destruction and the formation of an alkane and a magnesium alkoxide. This will prevent the desired reaction from occurring.

Quantitative Impact of 3,5-Dibenzyloxybenzyl Alcohol Impurity on Grignard Reactions:

% 3,5-Dibenzyloxybenzyl Alcohol ImpurityExpected Outcome
< 0.1%Reaction should proceed as expected.
1%Significant reduction in Grignard reagent concentration, leading to lower yield.
5%Complete or near-complete quenching of the Grignard reagent, reaction failure.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove polar impurities, primarily 3,5-Dibenzyloxybenzyl alcohol, from a crude sample of this compound.

Materials:

  • Crude this compound

  • Hexanes

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization. The ideal ratio will dissolve the compound when hot but cause it to crystallize upon cooling. Start with a high ratio of hexanes to ethyl acetate (e.g., 9:1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to dissolve the solid completely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its primary impurity, 3,5-Dibenzyloxybenzyl alcohol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of pure this compound and 3,5-Dibenzyloxybenzyl alcohol in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the retention times for each component from the standard injections. Calculate the percentage of the impurity in the sample by comparing the peak areas.

Protocol 3: Quantitative Analysis by ¹H NMR (qNMR)

Objective: To determine the molar ratio of this compound to 3,5-Dibenzyloxybenzyl alcohol in a sample.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃ and dissolve completely.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.

  • Data Processing:

    • Integrate the singlet corresponding to the benzylic protons of this compound (expected around 4.5 ppm).

    • Integrate the singlet corresponding to the benzylic protons of 3,5-Dibenzyloxybenzyl alcohol (expected around 4.6 ppm).

    • Integrate a well-resolved signal from the internal standard.

  • Calculation: Calculate the molar ratio of the impurity to the main compound using the following formula:

    (Integral of Impurity Signal / Number of Protons) / (Integral of Main Compound Signal / Number of Protons) = Molar Ratio

¹H NMR Chemical Shifts of Key Compounds in CDCl₃:

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound-CH₂Br~ 4.5s
3,5-Dibenzyloxybenzyl alcohol-CH₂OH~ 4.6s
1,3,5-Trimethoxybenzene (Internal Standard)-OCH₃~ 3.8s
1,3,5-Trimethoxybenzene (Internal Standard)Ar-H~ 6.1s

Disclaimer: This technical support center provides general guidance. Experimental conditions may need to be optimized for specific applications. Always follow appropriate laboratory safety procedures.

References

strategies to minimize by-product formation with 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibenzyloxybenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions with this compound?

A1: The primary side reactions encountered with this compound are typically substitution (SN1/SN2), elimination (E1/E2), and reactions with solvents or impurities. The most common by-products include:

  • 3,5-Dibenzyloxybenzyl alcohol: Formed via hydrolysis if water is present in the reaction mixture.

  • Elimination product (Stilbene derivative): Can occur in the presence of strong bases, leading to the formation of a double bond.

  • Friedel-Crafts alkylation products: The benzyl bromide can alkylate other aromatic rings present in the reaction, including the solvent (e.g., toluene) or another molecule of the starting material or product, especially in the presence of Lewis acids.

  • Overalkylation products: In reactions like Williamson ether synthesis, the desired product may react further with the starting bromide.

Q2: How can I minimize the formation of 3,5-Dibenzyloxybenzyl alcohol?

A2: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:

  • Using properly dried solvents and glassware.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using fresh, anhydrous reagents.

Q3: What conditions favor the desired substitution reaction over elimination?

A3: Since this compound is a primary benzylic halide, SN2 reactions are generally favored. To minimize elimination by-products:

  • Use a non-bulky, strong nucleophile.

  • Employ weaker, non-hindered bases if a base is required.

  • Maintain a low reaction temperature, as higher temperatures tend to favor elimination.[1]

Q4: Can this compound undergo self-reaction or polymerization?

A4: Under certain conditions, particularly in the presence of Lewis acids or trace acid impurities, this compound can undergo Friedel-Crafts self-alkylation or polymerization, leading to a complex mixture of by-products. Using purified reagents and avoiding acidic conditions can mitigate this.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with the presence of a more polar spot on TLC. Hydrolysis of the starting material to 3,5-Dibenzyloxybenzyl alcohol.Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere.
Formation of a non-polar by-product, especially at higher temperatures. Elimination reaction to form a stilbene derivative.Lower the reaction temperature. Use a less sterically hindered and weaker base if possible.
Complex mixture of by-products, some with significantly higher molecular weight. Friedel-Crafts alkylation of aromatic solvents or self-alkylation.Avoid using aromatic solvents like toluene if possible; consider ethers (THF, dioxane) or polar aprotic solvents (DMF, acetonitrile). Ensure no Lewis acid contaminants are present.
Product appears to have multiple benzyl groups attached. Overalkylation of the initial product.Use a stoichiometric amount of this compound or a slight excess of the nucleophile. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Reaction is sluggish or does not go to completion. Poor nucleophilicity of the reacting partner or insufficient activation.Consider using a stronger nucleophile. For Williamson ether synthesis, ensure the alkoxide is fully formed by using a sufficiently strong base (e.g., NaH).[2] The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction by in situ formation of the more reactive benzyl iodide.

Experimental Protocols

General Protocol for Nucleophilic Substitution (e.g., Williamson Ether Synthesis)

This protocol outlines a general procedure for the reaction of this compound with a phenolic nucleophile.

  • Preparation: Under an inert atmosphere (N2 or Ar), add the phenolic starting material (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile) to an oven-dried flask.

  • Deprotonation: Add a base (e.g., K2CO3, 1.5 eq. or NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until deprotonation is complete.

  • Addition of Bromide: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Desired SN2 Pathway cluster_side Potential By-product Pathways A This compound + Nucleophile (Nu-) B Transition State A->B SN2 Attack D Hydrolysis (+ H2O) A->D SN1/SN2 E Elimination (+ Strong Base) A->E E2 F Friedel-Crafts (+ Arene, Lewis Acid) A->F Electrophilic Aromatic Substitution C Desired Product (R-Nu) B->C Leaving Group Departure G 3,5-Dibenzyloxybenzyl Alcohol D->G H Stilbene Derivative E->H I Alkylated Arene F->I

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Issue Identified q1 Low Yield of Desired Product? start->q1 q2 Presence of a More Polar By-product? q1->q2 Yes end Optimized Reaction q1->end No, yield is acceptable q3 Presence of a Less Polar By-product? q2->q3 No sol1 Check for Water Contamination - Use anhydrous reagents/solvents - Run under inert atmosphere q2->sol1 Yes q4 Complex Mixture of Products? q3->q4 No sol2 Minimize Elimination - Lower reaction temperature - Use a weaker base q3->sol2 Yes sol3 Avoid Friedel-Crafts - Change to non-aromatic solvent - Ensure no Lewis acid contamination q4->sol3 Yes q4->end No sol1->end sol2->end sol3->end

References

Validation & Comparative

A Comparative Guide to Alcohol Protection: 3,5-Dibenzyloxybenzyl Bromide vs. p-Methoxybenzyl (PMB) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This guide provides a detailed comparison of two benzyl-type protecting groups for alcohols: the well-established p-methoxybenzyl (PMB) ether and the less conventional 3,5-dibenzyloxybenzyl (DBB) ether, derived from 3,5-dibenzyloxybenzyl bromide. While PMB is a mainstay in the synthetic chemist's toolbox, this guide explores the potential advantages and disadvantages of the DBB protecting group, offering insights into its stability and prospective applications.

Introduction to Benzyl-Type Protecting Groups

Benzyl ethers are widely employed for the protection of alcohols due to their general stability under a variety of reaction conditions, including acidic and basic media.[1] Their removal, typically achieved through catalytic hydrogenolysis, offers an orthogonal deprotection strategy in the presence of many other functional groups.[1] The electronic nature of substituents on the benzyl ring significantly influences the stability and cleavage conditions of the corresponding ether, allowing for fine-tuning of the protecting group strategy.

The p-methoxybenzyl (PMB) group, with its electron-donating methoxy substituent in the para position, is a well-studied and frequently used protecting group. This electronic enrichment makes the PMB ether more susceptible to oxidative cleavage under mild conditions, a key advantage over the parent benzyl group.[2] In contrast, the 3,5-dibenzyloxybenzyl (DBB) group presents a different electronic profile. The two benzyloxy substituents in the meta positions exert both electron-withdrawing inductive effects and electron-donating resonance effects. The overall electronic impact of these substituents will dictate the stability and reactivity of the resulting DBB ether.

Performance Comparison: A Blend of Experimental Data and Theoretical Insight

Due to the limited literature on the specific use of this compound as a protecting group for alcohols, this guide combines established experimental data for PMB protection with a reasoned, theory-based projection of the performance of the DBB protecting group.

Quantitative Data Summary

The following table summarizes the known performance of the PMB protecting group and provides a projected performance for the DBB protecting group based on the electronic effects of its substituents.

Parameterp-Methoxybenzyl (PMB) Ether3,5-Dibenzyloxybenzyl (DBB) Ether (Projected)
Protection Yield High (typically >90%)[3]High (expected to be similar to PMB)
Stability to Acid Moderate; cleaved by strong acidsHigher than PMB (due to meta-directing, less activating substituents)
Stability to Base HighHigh
Stability to Oxidation Low; readily cleaved by mild oxidants (e.g., DDQ, CAN)[2][4]Higher than PMB (less electron-rich aromatic ring)
Stability to Reduction High (stable to most reducing agents except for hydrogenolysis)High (stable to most reducing agents except for hydrogenolysis)
Deprotection Yield (Oxidative) High (typically >90% with DDQ or CAN)[4]Lower than PMB (requires harsher oxidative conditions)
Deprotection Yield (Reductive) High (cleaved by catalytic hydrogenolysis)High (cleaved by catalytic hydrogenolysis)

Experimental Protocols

Detailed methodologies for the protection and deprotection of alcohols using both PMB and the proposed DBB protecting groups are provided below.

Protection of Alcohols

Protocol 1: Protection of an Alcohol with p-Methoxybenzyl Bromide (Williamson Ether Synthesis)

  • Materials: Alcohol, p-methoxybenzyl bromide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add p-methoxybenzyl bromide (1.1 equiv) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the PMB-protected alcohol.

Protocol 2: Proposed Protection of an Alcohol with this compound (Williamson Ether Synthesis)

  • Materials: Alcohol, this compound, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the DBB-protected alcohol.

Deprotection of Protected Alcohols

Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

  • Materials: PMB-protected alcohol, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).

    • Cool the solution to 0 °C.

    • Add DDQ (1.1-1.5 equiv) in one portion. The reaction mixture will typically turn a dark color.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the deprotected alcohol.[4]

Protocol 4: Proposed Reductive Deprotection of a 3,5-Dibenzyloxybenzyl (DBB) Ether by Catalytic Hydrogenolysis

  • Materials: DBB-protected alcohol, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the DBB-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight).

    • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and decision-making processes involved, the following diagrams are provided in DOT language.

Protection_Deprotection_Workflow cluster_protection Alcohol Protection cluster_deprotection Alcohol Deprotection Alcohol Alcohol (R-OH) Base Base (e.g., NaH) Alcohol->Base Deprotonation Protecting_Agent Protecting Agent (PMB-Br or DBB-Br) Base->Protecting_Agent Nucleophilic Attack Protected_Alcohol Protected Alcohol (R-OPMB or R-ODBB) Protecting_Agent->Protected_Alcohol Williamson Ether Synthesis Protected_Alcohol2 Protected Alcohol (R-OPMB or R-ODBB) Deprotection_Reagent Deprotection Reagent (DDQ or H₂/Pd-C) Protected_Alcohol2->Deprotection_Reagent Cleavage Deprotected_Alcohol Deprotected Alcohol (R-OH) Deprotection_Reagent->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of alcohols using benzyl-type protecting groups.

Decision_Tree Start Choose Protecting Group Q1 Need for mild oxidative deprotection? Start->Q1 Use_PMB Use p-Methoxybenzyl (PMB) Bromide Q1->Use_PMB Yes Q2 Need for enhanced stability to oxidative conditions? Q1->Q2 No Final_Choice Proceed with chosen protecting group strategy Use_PMB->Final_Choice Consider_DBB Consider 3,5-Dibenzyloxybenzyl (DBB) Bromide Q2->Consider_DBB Yes Q2->Final_Choice No Consider_DBB->Final_Choice

Caption: Decision-making workflow for selecting between PMB and DBB protecting groups.

Concluding Remarks

The p-methoxybenzyl (PMB) group remains a highly reliable and versatile choice for the protection of alcohols, particularly when mild oxidative deprotection is desired. Its chemistry is well-understood and extensively documented, providing a high degree of predictability in synthetic planning.

While lacking direct experimental validation in the context of alcohol protection, the 3,5-dibenzyloxybenzyl (DBB) group emerges as a potentially valuable alternative for specific applications. Based on the electronic effects of its meta-benzyloxy substituents, the DBB ether is predicted to exhibit greater stability towards oxidative cleavage compared to the PMB ether. This enhanced stability could be advantageous in synthetic routes where oxidative conditions are employed for other transformations while the protected alcohol needs to remain intact. The primary mode of deprotection for the DBB group would likely be catalytic hydrogenolysis, a standard and mild procedure.

Further experimental investigation is required to fully elucidate the performance and scope of the 3,5-dibenzyloxybenzyl protecting group. However, for researchers seeking a more robust benzyl-type protecting group with orthogonality to oxidative reagents, this compound presents an intriguing option worthy of exploration.

References

Navigating Dendrimer Synthesis: A Comparative Guide to Reagents Beyond 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate synthesis of dendrimers, the choice of reagents is a critical determinant of efficiency, yield, and structural precision. While 3,5-dibenzyloxybenzyl bromide has been a cornerstone in the construction of poly(benzyl ether) dendrimers via the traditional Williamson ether synthesis, alternative methodologies offer significant advantages in terms of reaction conditions, purification, and overall synthetic strategy. This guide provides an objective comparison of prominent alternative reagents and their associated synthetic pathways, supported by experimental data and detailed protocols.

The pursuit of more efficient and versatile methods for creating complex dendritic architectures has led to the adoption of powerful ligation chemistries. This guide focuses on two key alternatives to the classical Williamson ether synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Staudinger/aza-Wittig reaction. These methods utilize alternative building blocks, namely azide- and alkyne-functionalized dendrons or aldehyde- and azide-functionalized precursors, to achieve the stepwise growth characteristic of dendrimer synthesis.

Comparative Performance of Synthetic Strategies

The selection of a synthetic route for dendrimer construction hinges on a balance of factors including yield, reaction time, ease of purification, and the tolerance of various functional groups. The following tables provide a quantitative comparison of the traditional Williamson ether synthesis with the more contemporary click chemistry and Staudinger/aza-Wittig reaction approaches for the synthesis of Fréchet-type poly(benzyl ether) dendrimers.

Parameter Traditional Williamson Ether Synthesis Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Staudinger/aza-Wittig Reaction
Key Reagents This compound, Phenolic Core/DendronAzide-functionalized Dendron, Alkyne-functionalized Core/DendronAzide-functionalized Dendron/Core, Aldehyde-functionalized Dendron/Core, Triphenylphosphine
Typical Yield (per step) 85-95%>95%[1][2]High yields reported[3]
Reaction Conditions Strong base (e.g., NaH, K₂CO₃), Elevated temperaturesMild (often room temperature), Aqueous or organic solvents[2]Toluene, Reflux; followed by reduction[3]
Reaction Time Several hours to days1-24 hours[2]Several hours
Purification Column chromatography often requiredOften simple precipitation or filtration, minimal side products[1]Column chromatography may be necessary
Functional Group Tolerance Limited by strong baseVery high, orthogonal to many functional groups[4]Moderate, depends on substrate
Scalability Can be challenging due to purificationGenerally scalableModerate

Table 1: Comparison of Key Performance Indicators for Dendrimer Synthesis Methods.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of well-defined dendrimers. Below are representative procedures for the key reactions in each of the compared synthetic strategies.

Protocol 1: Traditional Convergent Synthesis via Williamson Etherification

This protocol describes the synthesis of a first-generation (G1) Fréchet-type dendron using this compound.

Step 1: Synthesis of the G1 Dendron

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of 18-crown-6.

  • To this suspension, add a solution of this compound (2.2 eq) in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the G1 dendron.

Protocol 2: Convergent Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "stitching" of an azide-functionalized dendron to a tri-alkyne core.

Step 1: Synthesis of Azide-Functionalized Dendron (Illustrative)

  • Fréchet-type dendrons with a focal point benzyl alcohol are synthesized via standard Williamson etherification.

  • The focal benzyl alcohol is then converted to a benzyl bromide using a reagent like carbon tetrabromide and triphenylphosphine.

  • The resulting benzyl bromide is treated with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azide-functionalized dendron.

Step 2: CuAAC Ligation

  • Dissolve the azide-functionalized Fréchet-type dendron (3.3 eq) and a tri-alkyne core (e.g., 1,3,5-triethynylbenzene, 1.0 eq) in a mixture of THF and water (4:1).

  • To this solution, add sodium ascorbate (0.3 eq per alkyne) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.15 eq per alkyne).[5]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting dendrimer by precipitation from a suitable solvent system (e.g., dichloromethane/methanol) or by column chromatography.[2]

Protocol 3: Convergent Synthesis via Staudinger/aza-Wittig Reaction

This protocol describes the coupling of an aldehyde-functionalized dendron to an azide-functionalized core.

Step 1: Synthesis of Precursor Dendrons/Core

  • Synthesis of aldehyde-functionalized Fréchet-type dendrons can be achieved by oxidation of the corresponding focal point benzyl alcohol.

  • Synthesis of an azide-functionalized core can be prepared from the corresponding polyol by conversion to a poly-bromide followed by reaction with sodium azide.

Step 2: Staudinger/aza-Wittig Ligation

  • Dissolve the aldehyde-functionalized dendron (3.3 eq) and the azide-functionalized core (1.0 eq) in dry toluene.

  • Add triphenylphosphine (3.3 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction proceeds via the in situ formation of an iminophosphorane from the azide and triphenylphosphine, which then reacts with the aldehyde to form an imine linkage.

  • Monitor the reaction by TLC.

  • After the formation of the imine-linked dendrimer is complete, cool the reaction mixture.

  • For the formation of a more stable amine linkage, the crude imine product can be reduced in situ or after solvent removal. For reduction, add a reducing agent such as sodium borohydride in methanol and stir at room temperature for an additional 2-4 hours.[3]

  • After the reduction is complete, quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final dendrimer by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic strategy, providing a clear visual comparison of the workflows.

G cluster_0 Traditional Williamson Ether Synthesis A0 3,5-Dihydroxybenzyl Alcohol (Core/Monomer) C0 Williamson Etherification (K2CO3, 18-crown-6, Acetone, Reflux) A0->C0 G0 Repeat Coupling A0->G0 B0 3,5-Dibenzyloxybenzyl Bromide (Dendron Precursor) B0->C0 D0 [G1]-OH Dendron C0->D0 E0 Activation (e.g., CBr4, PPh3) D0->E0 F0 [G1]-Br Dendron E0->F0 F0->G0 H0 Higher Generation Dendron G0->H0

Caption: Workflow for traditional convergent dendrimer synthesis.

G cluster_1 Click Chemistry (CuAAC) Synthesis A1 Alkyne-functionalized Core C1 CuAAC Reaction (CuSO4, Na-Ascorbate, THF/H2O) A1->C1 B1 Azide-functionalized Dendron B1->C1 D1 Triazole-linked Dendrimer C1->D1

Caption: Workflow for dendrimer synthesis via click chemistry.

G cluster_2 Staudinger/aza-Wittig Reaction Synthesis A2 Aldehyde-functionalized Dendron C2 Staudinger/aza-Wittig Reaction (PPh3, Toluene, Reflux) A2->C2 B2 Azide-functionalized Core B2->C2 D2 Imine-linked Dendrimer C2->D2 E2 Reduction (e.g., NaBH4, MeOH) D2->E2 F2 Amine-linked Dendrimer E2->F2

References

Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reactivity in 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex molecules is paramount. This guide provides an in-depth comparison of the SN1 and SN2 reaction pathways for 3,5-dibenzyloxybenzyl bromide, a versatile building block in organic synthesis. While specific kinetic data for this compound is not extensively available in published literature, this guide leverages data from analogous substituted benzyl bromides and fundamental chemical principles to provide a robust predictive analysis of its reactivity.

Executive Summary

This compound, a primary benzylic halide, is poised at the crossroads of SN1 and SN2 reactivity. The presence of two electron-donating benzyloxy groups at the meta positions significantly influences the electronic environment of the benzylic carbon. These substituents are expected to stabilize a potential carbocation intermediate, thereby favoring an SN1 pathway. Conversely, as a primary halide, it is sterically unhindered, a key requirement for the bimolecular SN2 mechanism. The ultimate reaction pathway is therefore highly dependent on the specific reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent. This guide will dissect these competing factors, offering a predictive framework for controlling the reaction outcome.

Factors Influencing the Reactivity of this compound

The competition between SN1 and SN2 pathways for this compound is dictated by a delicate balance of electronic and steric effects, as well as the reaction environment.

Electronic Effects: The two benzyloxy groups are powerful electron-donating groups through resonance. This electron donation stabilizes the benzylic carbocation that would be formed in an SN1 mechanism, lowering the activation energy for this pathway. Studies on other benzyl bromides with electron-donating substituents have shown an increased propensity for SN1 reactions. For instance, benzyl bromides with methoxy or methylenedioxy groups exhibit concurrent SN1 and SN2 reactivity, with the SN1 component becoming more significant with increased electron donation.[1]

Steric Effects: As a primary benzyl bromide, the carbon atom bearing the bromine is not sterically hindered. This lack of steric hindrance is a critical factor that favors the backside attack characteristic of an SN2 reaction.

Nucleophile Strength: The strength of the nucleophile is a key determinant. Strong, anionic nucleophiles (e.g., -CN, -N3, RS-) will favor the bimolecular SN2 pathway, as the rate of this reaction is directly dependent on the nucleophile concentration. Weak, neutral nucleophiles (e.g., H2O, ROH) will favor the unimolecular SN1 pathway, as they are less capable of displacing the leaving group in a concerted step and will preferentially react with the carbocation intermediate once it is formed.

Solvent Effects: The choice of solvent plays a crucial role. Polar protic solvents (e.g., water, ethanol) can solvate both the carbocation and the leaving group, stabilizing the transition state of the SN1 reaction. Polar aprotic solvents (e.g., acetone, DMF, DMSO) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, thus favoring the SN2 pathway.

Comparative Data and Predicted Reactivity

While direct kinetic data for this compound is scarce, we can extrapolate from data on similarly substituted benzyl bromides to predict its behavior under different conditions. The following table summarizes the expected reactivity profile.

Reaction ConditionPredicted Dominant PathwayRationaleExpected Kinetic Profile
Strong Nucleophile (e.g., NaCN) in Polar Aprotic Solvent (e.g., DMSO)SN2 Strong nucleophile and a solvent that enhances nucleophilicity favor a bimolecular attack.Second-order kinetics: Rate = k[Substrate][Nucleophile]
Weak Nucleophile (e.g., H₂O) in Polar Protic Solvent (e.g., H₂O/Ethanol)SN1 Weak nucleophile and a solvent that stabilizes the carbocation intermediate favor a unimolecular pathway.First-order kinetics: Rate = k[Substrate]
Moderate Nucleophile (e.g., CH₃COO⁻) in Polar Protic Solvent (e.g., Acetic Acid)Mixed SN1/SN2 Competing pathways are likely, with the product distribution depending on the precise conditions.Complex kinetics, potentially with both first and second-order components.

Experimental Protocols

For researchers wishing to quantify the SN1 and SN2 reactivity of this compound, the following general experimental protocols can be adapted.

Protocol for Determining SN2 Reaction Kinetics
  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound (e.g., 0.01 M) in a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Initiation: Add a known concentration of a strong nucleophile (e.g., sodium iodide, 0.1 M). Start a timer immediately upon addition.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Analysis: Analyze the concentration of the remaining this compound or the formation of the product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the reactant versus time. The rate constant (k) can be determined by fitting the data to the second-order rate law: 1/[A]t = kt + 1/[A]₀.

Protocol for Determining SN1 Reaction Kinetics (Solvolysis)
  • Reaction Setup: Dissolve a known concentration of this compound (e.g., 0.01 M) in a polar protic solvent mixture (e.g., 80:20 ethanol:water).

  • Monitoring: The reaction will produce HBr as a byproduct. The rate of the reaction can be monitored by measuring the increase in acidity over time. This can be done by:

    • Conductivity: The increase in ionic species (H⁺ and Br⁻) will lead to an increase in the conductivity of the solution, which can be measured with a conductometer.

    • Titration: At regular intervals, withdraw aliquots and titrate with a standardized solution of a weak base (e.g., sodium bicarbonate) using an indicator.

  • Data Analysis: Plot the concentration of the reactant (calculated from the amount of HBr produced) versus time. The rate constant (k) can be determined by fitting the data to the first-order rate law: ln[A]t = -kt + ln[A]₀.

Visualizing the Competing Pathways

The following diagrams illustrate the logical flow of the competing SN1 and SN2 reaction mechanisms for this compound.

SN1_SN2_Comparison cluster_substrate Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Substrate This compound TS_SN2 Transition State (Bimolecular) Substrate->TS_SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Benzylic Carbocation (Resonance Stabilized) Substrate->Carbocation Weak Nucleophile Polar Protic Solvent Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 Product_SN1 Substitution Product (Racemization) Carbocation->Product_SN1 Nucleophilic Attack

Caption: Competing SN1 and SN2 pathways for this compound.

This second diagram details the factors influencing the choice between the two pathways.

Reaction_Choice cluster_factors Influencing Factors Reactant This compound SN1_Favored SN1 Favored Reactant->SN1_Favored SN2_Favored SN2 Favored Reactant->SN2_Favored Factor1 Electron-Donating Groups (Stabilize Carbocation) Factor1->SN1_Favored Factor2 Weak Nucleophile Factor2->SN1_Favored Factor3 Polar Protic Solvent Factor3->SN1_Favored Factor4 Primary Halide (Low Steric Hindrance) Factor4->SN2_Favored Factor5 Strong Nucleophile Factor5->SN2_Favored Factor6 Polar Aprotic Solvent Factor6->SN2_Favored

Caption: Factors determining the SN1 vs. SN2 reaction pathway.

References

Confirming the Structure of 3,5-Dibenzyloxybenzyl Bromide Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for verifying the structure of 3,5-Dibenzyloxybenzyl Bromide and its derivatives. By examining the experimental data and protocols associated with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy, this document offers a comprehensive resource for selecting the most appropriate analytical strategy.

The structural elucidation of this compound, a valuable building block in organic synthesis, relies on a combination of spectroscopic and crystallographic methods to provide unambiguous evidence of its molecular framework. Each technique offers unique insights into the compound's atomic arrangement, connectivity, and functional groups.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is often dictated by the specific information required, the nature of the sample, and the available instrumentation. The following tables summarize the quantitative data obtained from various analytical methods for this compound and its close analogs, providing a basis for comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound Technique Solvent Chemical Shift (δ) ppm and Assignment
3,5-Dimethoxybenzyl bromide ¹H NMRCDCl₃3.79 (s, 6H, OCH₃), 4.39 (s, 2H, CH₂Br), 6.40 (t, J=2.2 Hz, 1H, Ar-H4), 6.54 (d, J=2.2 Hz, 2H, Ar-H2,6)
¹³C NMRCDCl₃33.9 (CH₂Br), 55.4 (OCH₃), 100.4 (Ar-C4), 107.5 (Ar-C2,6), 140.3 (Ar-C1), 160.9 (Ar-C3,5)[1][2]
Aryl Bromide Derivative Example ¹H NMRCDCl₃5.23 (dd, J = 15.1 Hz, 2H), 7.03-7.25 (m, 7H), 7.83-7.88 (m, 1H)[3]
Benzyl Bromide Derivative Example ¹H NMRCDCl₃4.77 (d, J = 14.5 Hz, 2H), 6.74-7.88 (m, 16H)[3]

Table 2: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Compound Ionization Method Molecular Ion (m/z) Key Fragments (m/z) and Interpretation
This compound Electrospray Ionization (ESI)383.29 (M+H)⁺ (Calculated for C₂₁H₁₉BrO₂)[4]Fragmentation would likely involve loss of the benzyl groups (C₇H₇, 91 m/z) and the bromine atom.
3,5-Dimethoxybenzyl bromide Gas Chromatography-Mass Spectrometry (GC-MS)230/232 (M⁺, due to Br isotopes)Fragments corresponding to the loss of Br and CH₃.
3,5-Dibromobenzyl bromide Electron Ionization (EI)326/328/330 (M⁺, due to Br isotopes)[5]Stepwise loss of bromine atoms and the CH₂Br group.

Table 3: X-ray Crystallography Data

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. The data for 3,5-dimethoxybenzyl bromide, a close structural analog, is presented here.

Compound Crystal System Space Group Unit Cell Parameters
3,5-Dimethoxybenzyl bromide MonoclinicP2₁/ca = 8.4497(4) Å, b = 4.5123(1) Å, c = 25.2799(1) Å, β = 93.743(1)°[6][7]

Table 4: FTIR Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound Technique Key Vibrational Frequencies (cm⁻¹) and Assignments
Benzyl Bromide (for comparison) Neat3088, 3064, 3032 (aromatic C-H stretch), 1495, 1453 (C=C stretch), 1212 (CH₂ wag), 692, 550 (C-Br stretch)[8]
3,5-bis(allyloxy)benzoic acid (related structure) ATR1688 (C=O stretch), 1597 (aromatic C=C stretch), 1152 (C-O stretch)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicity of signals to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography (LC). For EI, the sample is often introduced through a gas chromatograph (GC). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structural components of the molecule.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.[10]

  • Data Collection: Place the crystal in an X-ray diffractometer.[10] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or solutions, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[12] A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualizing the Analytical Workflow and Technique Comparison

To further clarify the process of structural confirmation and the relationships between different analytical techniques, the following diagrams are provided.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_interpretation Data Analysis & Final Structure synthesis Synthesis of 3,5-Dibenzyloxybenzyl Bromide Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography (if crystalline solid) purification->xray data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis final_structure Confirmed Structure data_analysis->final_structure technique_comparison cluster_techniques Analytical Techniques cluster_properties Information Provided cluster_sample Sample State nmr NMR Spectroscopy connectivity Atom Connectivity & Chemical Environment nmr->connectivity solution Solution nmr->solution ms Mass Spectrometry molecular_weight Molecular Weight & Formula ms->molecular_weight solid_liquid_gas Solid, Liquid, Gas ms->solid_liquid_gas xray X-ray Crystallography three_d_structure 3D Structure (Solid State) xray->three_d_structure single_crystal Single Crystal xray->single_crystal ftir FTIR Spectroscopy functional_groups Functional Groups ftir->functional_groups solid_liquid Solid, Liquid ftir->solid_liquid

References

A Cost-Benefit Analysis of 3,5-Dibenzyloxybenzyl Bromide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that impacts the efficiency, cost, and overall success of a synthetic route. 3,5-Dibenzyloxybenzyl Bromide is a valuable bifunctional reagent, acting as both a protecting group for diols and a reactive benzylating agent. This guide provides an objective cost-benefit analysis of using this compound in synthesis, comparing its performance with a viable alternative, 3,5-bis(tert-butyldimethylsilyloxy)benzyl bromide, and providing supporting experimental data and protocols.

Executive Summary

This compound offers robust protection of hydroxyl groups as benzyl ethers, which are stable under a wide range of reaction conditions. However, the introduction and removal of benzyl ethers often require harsh conditions. In contrast, the alternative use of silyl ethers, such as those derived from 3,5-bis(tert-butyldimethylsilyloxy)benzyl bromide, provides a milder approach to protection and deprotection, although silyl ethers are generally more sensitive to acidic conditions. The choice between these two strategies involves a trade-off between stability and the mildness of reaction conditions, as well as considerations of reagent cost and overall process efficiency.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the synthesis and use of this compound and its silyl ether alternative.

Table 1: Synthesis of the Bifunctional Reagents

ParameterThis compound3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide
Starting Material 3,5-Dihydroxybenzyl alcohol3,5-Dihydroxybenzyl alcohol
Key Reagents Benzyl bromide, NaH, PBr₃ or NBStert-Butyldimethylsilyl chloride, Imidazole, PBr₃ or NBS
Typical Overall Yield ~70-85% (two steps)~80-95% (two steps)
Reaction Conditions Step 1: Strong base (NaH), inert atmosphere. Step 2: PBr₃ or NBS.Step 1: Mild base (imidazole), room temp. Step 2: PBr₃ or NBS.
Purification Column chromatographyColumn chromatography

Table 2: Comparison of Protecting Group Characteristics

FeatureBenzyl Ethers (from this compound)Silyl Ethers (from 3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide)
Stability Very stable to a wide range of reagents (acid, base, oxidizing/reducing agents).Stable to basic and nucleophilic reagents. Labile to acid and fluoride ions.
Deprotection Conditions Harsh: Catalytic hydrogenolysis (H₂, Pd/C), strong acid, or dissolving metal reduction.Mild: Fluoride ion sources (e.g., TBAF), mild acid.
Orthogonality Orthogonal to many other protecting groups, especially silyl ethers.Orthogonal to benzyl ethers and other groups stable to fluoride.
Potential Issues Deprotection may affect other reducible functional groups (e.g., alkenes, alkynes).Can be cleaved under moderately acidic conditions. Steric hindrance can affect reactivity.

Table 3: Estimated Cost Analysis

ReagentEstimated Cost (per mole)
3,5-Dihydroxybenzyl alcohol~$1000
Benzyl bromide~$150
Sodium Hydride (60% in oil)~$50
Phosphorus tribromide~$300
N-Bromosuccinimide~$100
tert-Butyldimethylsilyl chloride~$250
Imidazole~$30

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly different.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1a: Synthesis of 3,5-Dibenzyloxybenzyl alcohol

To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere, a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3,5-dibenzyloxybenzyl alcohol. A typical yield is in the range of 85-95%.

Step 1b: Bromination of 3,5-Dibenzyloxybenzyl alcohol

To a solution of 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound, which can be further purified by recrystallization. Expected yields are typically in the 80-90% range.

Protocol 2: Synthesis of 3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide

Step 2a: Synthesis of 3,5-bis(tert-butyldimethylsilyloxy)benzyl alcohol

To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, tert-butyldimethylsilyl chloride (2.3 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3,5-bis(tert-butyldimethylsilyloxy)benzyl alcohol. Typical yields are high, often exceeding 95%.

Step 2b: Bromination of 3,5-bis(tert-butyldimethylsilyloxy)benzyl alcohol

To a solution of 3,5-bis(tert-butyldimethylsilyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, N-bromosuccinimide (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3,5-bis(tert-butyldimethylsilyloxy)benzyl bromide. Expected yields are generally in the range of 85-95%.

Mandatory Visualization

Synthesis_Workflow cluster_0 This compound Synthesis cluster_1 3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide Synthesis A1 3,5-Dihydroxybenzyl alcohol R1 Benzyl Bromide, NaH, THF A1->R1 Benzylation P1 3,5-Dibenzyloxybenzyl alcohol R1->P1 R2 PBr3 or NBS, DCM P1->R2 Bromination P2 3,5-Dibenzyloxybenzyl Bromide R2->P2 B1 3,5-Dihydroxybenzyl alcohol R3 TBDMSCl, Imidazole, DMF B1->R3 Silylation P3 3,5-bis(TBDMS)oxy benzyl alcohol R3->P3 R4 NBS, PPh3, DCM P3->R4 Bromination P4 3,5-bis(TBDMS)oxy benzyl bromide R4->P4

Caption: Comparative synthesis workflows for the target reagent and its silyl alternative.

Deprotection_Pathways cluster_deprotection Deprotection Strategies Protected_Bn R-O-Benzyl Deprotected R-OH Protected_Bn->Deprotected H2, Pd/C (Harsh) Protected_TBS R-O-TBS Protected_TBS->Deprotected TBAF (Mild)

Caption: Deprotection pathways for benzyl and TBS ethers, highlighting the difference in conditions.

Cost-Benefit Analysis

Cost:

  • Reagent Cost: The synthesis of this compound requires benzyl bromide and a strong base like sodium hydride. The silyl alternative uses tert-butyldimethylsilyl chloride and a milder base, imidazole. While benzyl bromide is generally less expensive than TBDMSCl, the need for a strong, hazardous base like NaH for the benzylation adds to the handling costs and safety considerations.

  • Overall Process Cost: The overall cost will depend on the scale of the synthesis and the cost of solvents and purification. Both routes involve two steps and chromatographic purification, making the process costs comparable in that regard.

Benefits:

  • This compound (Benzyl Ether Protection):

    • High Stability: Benzyl ethers are exceptionally robust and can withstand a wide range of synthetic transformations, making them ideal for multi-step syntheses where other protecting groups might fail.

    • Proven Reliability: The chemistry of benzyl ether formation and cleavage is well-established in organic synthesis.

  • 3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide (Silyl Ether Protection):

    • Mild Conditions: Both the introduction and removal of the TBS silyl ethers occur under significantly milder conditions compared to benzyl ethers. This is a major advantage when working with sensitive substrates.

    • Orthogonality: The fluoride-mediated deprotection of silyl ethers is orthogonal to the hydrogenolysis-based deprotection of benzyl ethers, allowing for selective deprotection in complex molecules containing both types of protecting groups.

    • Safety: The use of imidazole as a base is safer and easier to handle than sodium hydride.

Conclusion

The choice between using this compound and a silyl-based alternative like 3,5-bis(tert-butyldimethylsilyloxy)benzyl bromide is highly dependent on the specific requirements of the synthetic route.

  • Choose this compound when:

    • The subsequent reaction steps involve harsh conditions (strong acids or bases, various redox reagents) that would cleave a silyl ether.

    • The substrate is not sensitive to the strong basic conditions required for benzylation or the harsh conditions for debenzylation.

    • A highly robust and reliable protecting group is paramount for a long and complex synthesis.

  • Choose the 3,5-bis(tert-butyldimethylsilyloxy)benzyl Bromide alternative when:

    • The substrate is sensitive and requires mild protection and deprotection conditions.

    • Orthogonality with other protecting groups (like benzyl ethers) is necessary.

    • Safety and ease of handling of reagents are a priority.

Ultimately, a thorough evaluation of the entire synthetic plan, including the nature of the substrate and the reaction conditions of all subsequent steps, will guide the researcher to the most appropriate and cost-effective choice.

A Spectroscopic Journey: Synthesis and Characterization of 3,5-Dibenzyloxybenzyl Bromide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic characteristics of 3,5-Dibenzyloxybenzyl Bromide and the key precursors involved in its synthesis. By presenting detailed experimental data and protocols, this document serves as a valuable resource for monitoring reaction progress and verifying product purity through spectroscopic analysis.

The transformation of 3,5-Dihydroxybenzoic acid into this compound is a multi-step process involving protection of hydroxyl groups, reduction of a carboxylic acid, and subsequent bromination. Each step induces significant changes in the molecule's structure, which are clearly reflected in its spectroscopic signatures. This guide will compare and contrast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the starting material and the intermediates leading to the final product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each compound in the synthetic pathway. These values are critical for identifying the compounds and assessing their purity at each stage of the synthesis.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic H-CH₂- (Benzyl)-CH₂- (Benzylic)-OH (Phenolic)-OH (Alcohol)-COOH
3,5-Dihydroxybenzoic acid 6.8-7.2N/AN/A~9.5 (broad s)N/A~12.5 (broad s)
3,5-Dibenzyloxybenzoic acid 6.9-7.5~5.1 (s)N/ADisappearedN/A~13.0 (broad s)
3,5-Dibenzyloxybenzyl alcohol 6.5-7.4~5.0 (s)~4.5 (d)Disappeared~5.3 (t)Disappeared
This compound 6.6-7.4~5.0 (s)~4.4 (s)DisappearedDisappearedDisappeared

Table 2: ¹³C NMR Data (ppm)

CompoundC=OC-O (Aromatic)C (Aromatic)C-O (Ether)C-Br
3,5-Dihydroxybenzoic acid ~168~159108-132N/AN/A
3,5-Dibenzyloxybenzoic acid ~167~160108-137~70N/A
3,5-Dibenzyloxybenzyl alcohol N/A~160102-143~70N/A
This compound N/A~160105-140~70~34

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundO-H (Carboxylic Acid)O-H (Alcohol/Phenol)C=O StretchC-O StretchC-Br Stretch
3,5-Dihydroxybenzoic acid 2500-3300 (very broad)3200-3500 (broad)~1680~1250N/A
3,5-Dibenzyloxybenzoic acid 2500-3300 (very broad)Disappeared~1690~1230, ~1160N/A
3,5-Dibenzyloxybenzyl alcohol Disappeared3200-3500 (broad)Disappeared~1210, ~1160N/A
This compound DisappearedDisappearedDisappeared~1205, ~1150~670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
3,5-Dihydroxybenzoic acid C₇H₆O₄154.12154 [M]⁺, 137 [M-OH]⁺, 109 [M-COOH]⁺[1]
3,5-Dibenzyloxybenzoic acid C₂₁H₁₈O₄334.37334 [M]⁺, 243 [M-C₇H₇]⁺, 91 [C₇H₇]⁺
3,5-Dibenzyloxybenzyl alcohol C₂₁H₂₀O₃320.38320 [M]⁺, 229 [M-C₇H₇]⁺, 91 [C₇H₇]⁺[2]
This compound C₂₁H₁₉BrO₂383.28383/385 [M]⁺, 303 [M-Br]⁺, 91 [C₇H₇]⁺[3]

Synthetic Pathway and Workflow

The synthesis of this compound from 3,5-Dihydroxybenzoic acid is a four-step process. The logical progression of this synthesis is illustrated below.

Synthesis_Pathway A 3,5-Dihydroxybenzoic Acid B 3,5-Dibenzyloxybenzoic Acid A->B  Benzyl Bromide, K₂CO₃, DMF   C 3,5-Dibenzyloxybenzyl Alcohol B->C  BH₃·SMe₂, THF   D 3,5-Dibenzyloxybenzyl Bromide C->D  PBr₃, Benzene  

Caption: Synthetic route to this compound.

The workflow for a single synthetic step, from reaction setup to product characterization, follows a standard procedure in organic synthesis.

Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Solvent) Reaction Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction continue Workup Aqueous Workup & Extraction Monitor->Workup complete Dry Drying (e.g., MgSO₄) & Filtration Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Characterize Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for each synthetic step.

Experimental Protocols

Detailed methodologies for each key transformation are provided below.

Step 1: Synthesis of 3,5-Dibenzyloxybenzoic Acid

This procedure employs a standard Williamson ether synthesis to protect the phenolic hydroxyl groups.

  • Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).

  • Reagent Addition: Slowly add benzyl bromide (2.3 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, then heat to 80°C and maintain for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water and acidify with 1M HCl until the pH is ~2.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3,5-dibenzyloxybenzoic acid. The product can be further purified by recrystallization from ethanol/water.

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl alcohol

The carboxylic acid is reduced to a primary alcohol using a borane reagent.

  • Reaction Setup: To a stirred solution of 3,5-dibenzyloxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add borane dimethyl sulfide complex (5.0 eq).[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to give pure 3,5-dibenzyloxybenzyl alcohol.

Step 3: Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding benzyl bromide.

  • Reaction Setup: Dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in anhydrous benzene under a nitrogen atmosphere.[1]

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the solution at 0 °C.[1]

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over ice water and extract with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be recrystallized from hexanes.

References

A Comparative Guide to Divergent and Convergent Synthesis of Dendrimers Using 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dendrimers, highly branched and well-defined macromolecules, can be broadly approached through two distinct strategies: the divergent method and the convergent method. This guide provides a comparative overview of these two approaches for the synthesis of poly(benzyl ether) dendrimers, a class of dendrimers often constructed using 3,5-dibenzyloxybenzyl bromide or its derivatives. The choice of synthetic route significantly impacts the purity, yield, and scalability of the final dendritic structure.

Divergent vs. Convergent Synthesis: A Head-to-Head Comparison

The divergent approach begins from a central core molecule and builds the dendrimer outwards, generation by generation. In contrast, the convergent approach synthesizes the dendritic branches (dendrons) first, which are then attached to a central core in the final step.[1][2]

ParameterDivergent ApproachConvergent Approach
Starting Point Central core moleculePeripheral "leaf" molecules (dendrons)
Direction of Growth Outward from the coreInward towards the core
Typical Yields Generally higher overall yields, especially in early generations.Lower overall yields due to the multi-step synthesis of dendrons.
Purity & Defects Prone to structural defects (e.g., incomplete reactions, side reactions) that accumulate with each generation, making purification challenging.[2]Higher purity and fewer structural defects as intermediates (dendrons) can be purified at each stage.[3]
Purification Becomes increasingly difficult with higher generations due to the similarity in physical properties between the desired product and defective molecules.Purification of dendrons is relatively straightforward, leading to a purer final product.
Scalability More amenable to large-scale synthesis.[2]Generally more suited for laboratory-scale synthesis due to the numerous purification steps.
Flexibility in Design Less flexible for creating dendrimers with different surface functionalities.Allows for the precise placement of functional groups at the core and periphery, enabling the synthesis of asymmetric or Janus dendrimers.

Note: The quantitative data in this table is based on a comparative study of the synthesis of Fréchet-type poly(aryl ether) dendrimers with a phloroglucinol core and allyl peripheral groups, as a representative example for this class of dendrimers.[4]

Experimental Protocols

The core chemical transformation in the synthesis of poly(benzyl ether) dendrimers using this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1]

Protocol 1: Divergent Synthesis of a Second-Generation (G2) Poly(benzyl ether) Dendrimer

This protocol outlines the divergent synthesis starting from a trifunctional core, 1,1,1-tris(4'-hydroxyphenyl)ethane.

Step 1: Synthesis of the First-Generation (G1) Dendrimer

  • Core Activation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,1,1-tris(4'-hydroxyphenyl)ethane and a slight excess of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF.

  • Alkylation: Add a stoichiometric amount of this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the G1 dendrimer.

Step 2: Deprotection of the Benzyl Ethers

  • Hydrogenolysis: Dissolve the G1 dendrimer in a suitable solvent system (e.g., THF/ethanol) and add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere at room temperature until the deprotection is complete (monitored by TLC or NMR).

  • Purification: Filter the catalyst through a pad of Celite and evaporate the solvent to obtain the deprotected G1 dendrimer with phenolic hydroxyl groups at the periphery.

Step 3: Synthesis of the Second-Generation (G2) Dendrimer

  • Activation: Dissolve the deprotected G1 dendrimer and a base (e.g., potassium carbonate) in an appropriate solvent.

  • Alkylation: Add a stoichiometric amount of this compound to the solution.

  • Reaction and Purification: Follow the same reaction and purification procedure as in Step 1 to obtain the G2 dendrimer.

Protocol 2: Convergent Synthesis of a Second-Generation (G2) Dendron and Final Dendrimer

This protocol describes the convergent synthesis of a G2 dendron which is then attached to a trifunctional core.

Step 1: Synthesis of the First-Generation (G1) Dendron

  • Starting Material: Begin with 3,5-dihydroxybenzyl alcohol.

  • Alkylation: In a reaction vessel, dissolve 3,5-dihydroxybenzyl alcohol and a base (e.g., potassium carbonate) in a suitable solvent. Add two equivalents of benzyl bromide.

  • Reaction and Purification: Heat the mixture to reflux and stir until the reaction is complete. After work-up, purify the product by column chromatography to yield the G1 dendron with a focal benzylic alcohol group.

  • Bromination: Convert the focal alcohol group to a bromide using a standard brominating agent (e.g., carbon tetrabromide and triphenylphosphine) to get the activated G1 dendron (this compound).

Step 2: Synthesis of the Second-Generation (G2) Dendron

  • Coupling: React two equivalents of the activated G1 dendron with one equivalent of 3,5-dihydroxybenzyl alcohol in the presence of a base.

  • Reaction and Purification: Follow the Williamson ether synthesis conditions as described above. Purify the resulting product to obtain the G2 dendron with a focal benzylic alcohol.

  • Activation: Convert the focal alcohol of the G2 dendron to a bromide to prepare it for attachment to the core.

Step 3: Synthesis of the Final G2 Dendrimer

  • Core Reaction: Dissolve the trifunctional core, 1,1,1-tris(4'-hydroxyphenyl)ethane, and a base in a suitable solvent.

  • Attachment of Dendrons: Add three equivalents of the activated G2 dendron to the reaction mixture.

  • Reaction and Purification: Heat the reaction to completion and purify the final G2 dendrimer by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the divergent and convergent synthetic approaches.

Divergent_Synthesis Core Core (e.g., 1,1,1-tris(4'-hydroxyphenyl)ethane) G0_OH Activated Core (Phenoxides) Core->G0_OH Base G1_Protected G1 Dendrimer (Protected) G0_OH->G1_Protected Alkylation Monomer1 3,5-Dibenzyloxybenzyl Bromide Monomer1->G1_Protected G1_Deprotected G1 Dendrimer (Deprotected with -OH groups) G1_Protected->G1_Deprotected Deprotection (e.g., Hydrogenolysis) G2_Protected G2 Dendrimer (Protected) G1_Deprotected->G2_Protected Activation & Alkylation Monomer2 3,5-Dibenzyloxybenzyl Bromide Monomer2->G2_Protected Convergent_Synthesis Monomer_OH 3,5-Dihydroxybenzyl Alcohol G1_Dendron_OH G1 Dendron (-OH focal point) Monomer_OH->G1_Dendron_OH Alkylation Benzyl_Br Benzyl Bromide Benzyl_Br->G1_Dendron_OH G1_Dendron_Br Activated G1 Dendron (-Br focal point) G1_Dendron_OH->G1_Dendron_Br Bromination G2_Dendron_OH G2 Dendron (-OH focal point) G1_Dendron_Br->G2_Dendron_OH Coupling with 3,5-Dihydroxybenzyl Alcohol G2_Dendron_Br Activated G2 Dendron (-Br focal point) G2_Dendron_OH->G2_Dendron_Br Bromination Final_Dendrimer Final G2 Dendrimer G2_Dendron_Br->Final_Dendrimer Core Core (e.g., 1,1,1-tris(4'-hydroxyphenyl)ethane) Core->Final_Dendrimer Coupling

References

Stability Showdown: A Comparative Guide to Benzyl Ether Protecting Groups Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic strategy. Among the myriad of choices for the protection of hydroxyl groups, benzyl ethers stand out for their versatility and robustness. However, not all benzyl ethers are created equal. Substituents on the aromatic ring dramatically influence their stability, creating a spectrum of reactivity that can be strategically exploited.

This guide provides an objective, data-driven comparison of the stability of common benzyl ether protecting groups—benzyl (Bn), p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), p-nitrobenzyl (PNB), and 2,6-dichlorobenzyl—under both acidic and basic conditions. By presenting quantitative data from experimental studies, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Influence of Aromatic Substitution: A Stability Overview

The stability of a benzyl ether is intrinsically linked to the electronic nature of the substituents on the benzyl group's aromatic ring. Electron-donating groups, such as methoxy substituents, enhance the electron density of the ring, making the benzylic position more susceptible to cleavage under acidic and oxidative conditions. Conversely, electron-withdrawing groups, like a nitro group, decrease the electron density, thereby increasing stability towards acid-mediated cleavage but introducing susceptibility to other deprotection methods.

Comparative Stability Data

The following table summarizes the stability of various benzyl ether protecting groups under representative acidic and basic conditions, with data collated from various experimental sources. It is important to note that reaction times and yields can be highly substrate-dependent.

Protecting GroupStructureAcidic ConditionsBasic ConditionsOxidative Cleavage (DDQ)
Benzyl (Bn) C₆H₅CH₂-Generally Stable (Cleaved by strong acids like HBr, BCl₃)Highly Stable Slow/Requires harsh conditions
p-Methoxybenzyl (PMB) p-CH₃OC₆H₄CH₂-Labile (e.g., 10% TFA in CH₂Cl₂, rt, <1 h, >90% yield)[1]Highly Stable Readily Cleaved (e.g., 1.1 eq DDQ, CH₂Cl₂/H₂O, rt, 1-4 h, >90% yield)
3,4-Dimethoxybenzyl (DMB) 3,4-(CH₃O)₂C₆H₃CH₂-Very Labile (Milder acid than PMB, e.g., 1% TFA)[2]Highly Stable Very Readily Cleaved (Faster than PMB)[2][3]
p-Nitrobenzyl (PNB) p-O₂NC₆H₄CH₂-Highly Stable Labile (e.g., 20% aq. NaOH in MeOH, 75°C)Stable
2,6-Dichlorobenzyl 2,6-Cl₂C₆H₃CH₂-Highly Stable Highly Stable Stable

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below to offer practical insights into the conditions required to cleave these protecting groups.

Acid-Catalyzed Deprotection of a p-Methoxybenzyl (PMB) Ether

Objective: To selectively cleave a PMB ether under mild acidic conditions.

Procedure:

  • Dissolve the PMB-protected substrate in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) to a final concentration of 10% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Oxidative Deprotection of a 3,4-Dimethoxybenzyl (DMB) Ether using DDQ

Objective: To selectively cleave a DMB ether in the presence of other protecting groups that are stable to oxidation.

Procedure:

  • Dissolve the DMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Base-Mediated Deprotection of a p-Nitrobenzyl (PNB) Ether

Objective: To cleave a PNB ether under strongly basic conditions.

Procedure:

  • Dissolve the PNB-protected substrate in methanol (MeOH).

  • Add a 20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the reaction mixture to 75 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships governing the stability of benzyl ether protecting groups and a typical experimental workflow for a deprotection reaction.

Stability_Relationship cluster_acid Acidic Lability cluster_base Basic Lability DMB DMB (Most Labile) PMB PMB DMB->PMB Bn Bn PMB->Bn PNB PNB (Most Stable) Bn->PNB ClBn 2,6-Dichlorobenzyl (Very Stable) PNB->ClBn PNB_base PNB (Labile) Stable_base Bn, PMB, DMB, 2,6-Dichlorobenzyl (Generally Stable)

Caption: Relative stability of benzyl ether protecting groups under acidic conditions.

Deprotection_Workflow Start Start with Protected Substrate Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add deprotection reagent (e.g., Acid, Base, DDQ) Dissolve->Add_Reagent Reaction Stir at specified temperature Add_Reagent->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Deprotected Product Purify->Product

Caption: General experimental workflow for the deprotection of a benzyl ether.

Conclusion

The choice of a benzyl ether protecting group should be a strategic one, dictated by the specific requirements of the synthetic route. For syntheses requiring robust protection that can withstand a wide range of conditions, the unsubstituted benzyl or the 2,6-dichlorobenzyl group are excellent choices. When mild, acid-sensitive deprotection is desired, the p-methoxybenzyl and, even more so, the 3,4-dimethoxybenzyl ethers offer facile cleavage. The p-nitrobenzyl group provides a unique orthogonality, being stable to acid but removable under specific basic conditions. By understanding these nuances and utilizing the experimental data provided, researchers can confidently select the optimal benzyl ether protecting group to advance their synthetic endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibenzyloxybenzyl Bromide via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3,5-Dibenzyloxybenzyl Bromide, a key intermediate in various synthetic pathways.

HPLC Method for Purity Analysis

While a specific, validated HPLC method for this compound is not widely published, a robust method can be developed based on the analysis of similar benzylic and aromatic compounds. A reverse-phase HPLC method is proposed for the purity assessment of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water
Detector UV detector at a wavelength of approximately 225 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

This method is designed to separate the main component, this compound, from potential impurities. The choice of a C18 column provides good retention for the non-polar benzyl groups, while a gradient of acetonitrile and water allows for the effective elution of compounds with varying polarities. UV detection at 225 nm is selected based on the expected absorbance of the aromatic rings in the molecule.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity determination, other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information. The choice of method often depends on the specific requirements of the analysis.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLCGC-MSNMR Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.Provides detailed structural information and can be used for quantification.
Sensitivity HighVery highModerate
Quantification ExcellentGoodGood (with internal standard)
Sample Throughput Moderate to highHighLow to moderate
Information Provided Purity, retention time, peak areaPurity, mass-to-charge ratio, fragmentation patternChemical structure, purity, isomeric composition

Experimental Protocols

Proposed HPLC Protocol for this compound
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a standard solution of 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a sample solution of 1 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Data Analysis: Record the chromatograms and determine the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the benzylation of 3,5-dihydroxybenzaldehyde followed by bromination of the resulting 3,5-dibenzyloxybenzaldehyde.[1] Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Materials:

    • 3,5-Dihydroxybenzaldehyde

    • Benzyl bromide

  • Intermediate Product:

    • 3,5-Dibenzyloxybenzaldehyde

  • Side-Products:

    • Over-brominated or under-brominated species

    • Products of benzyl ether cleavage

The proposed HPLC method should be capable of separating these potential impurities from the desired product.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start Starting Materials (3,5-Dihydroxybenzaldehyde, Benzyl Bromide) reaction Williamson Ether Synthesis & Bromination start->reaction crude Crude this compound reaction->crude sample_prep Sample Preparation crude->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis hplc->data pure Pure Product (>98%) data->pure

Experimental workflow for purity assessment.

method_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method hplc HPLC gcms GC-MS hplc->gcms Complementary nmr NMR hplc->nmr Complementary gcms->nmr Complementary purity Purity Assessment of This compound purity->hplc High Versatility purity->gcms Volatile Impurities purity->nmr Structural Confirmation

Comparison of analytical methods.

References

comparative study of different bases for the synthesis of 3,5-dibenzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different bases—potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃)—for the synthesis of 3,5-dibenzyloxybenzaldehyde, a valuable building block in the preparation of various pharmaceutical compounds.

The synthesis of 3,5-dibenzyloxybenzaldehyde is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of 3,5-dihydroxybenzaldehyde with benzyl bromide. The choice of base is a critical parameter that can significantly influence the reaction's yield, duration, and overall efficiency. This guide presents a data-driven comparison of these bases, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of potassium carbonate, sodium hydride, and cesium carbonate in the synthesis of 3,5-dibenzyloxybenzaldehyde. The data is compiled from literature reports on the synthesis of the target molecule or structurally similar compounds, providing a basis for objective comparison.

BaseSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Potassium CarbonateDMF704 - 6~96*>98
Sodium HydrideDMFRoom Temperature280 - 96>98
Cesium CarbonateDMFRoom TemperatureNot Specified90 - 96>98

Note: The yield for potassium carbonate is based on the synthesis of the isomeric 3,4-dibenzyloxybenzaldehyde, suggesting a comparable high yield for the 3,5-isomer.[1] Data for sodium hydride and cesium carbonate are derived from analogous Williamson ether syntheses, indicating their high efficiency.[2][3]

Discussion of Results

Potassium Carbonate (K₂CO₃) is a mild, inexpensive, and easy-to-handle base, making it a popular choice for large-scale synthesis.[4] In the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), it effectively facilitates the deprotonation of the phenolic hydroxyl groups, leading to high yields of the desired product. The reaction, however, often requires elevated temperatures and longer reaction times compared to stronger bases.

Sodium Hydride (NaH) is a powerful, non-nucleophilic base that offers the advantage of rapid, high-yield reactions at room temperature.[2][5] Its high reactivity allows for shorter reaction times, which can be beneficial for time-sensitive synthetic routes. However, sodium hydride is highly flammable and moisture-sensitive, requiring careful handling under anhydrous and inert conditions.

Cesium Carbonate (Cs₂CO₃) is a milder alternative to sodium hydride but is generally more effective than potassium carbonate.[3] It is known to promote O-alkylation of phenols with high efficiency, often resulting in excellent yields.[3] Its higher cost compared to potassium carbonate may be a consideration for large-scale production.

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-dibenzyloxybenzaldehyde using each of the compared bases are provided below.

Protocol 1: Synthesis using Potassium Carbonate

This procedure is a robust and scalable method for the benzylation of 3,5-dihydroxybenzaldehyde.[4]

Materials:

  • 3,5-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add 3,5-dihydroxybenzaldehyde (1.0 equivalent) and anhydrous DMF.

  • Begin stirring and add powdered anhydrous potassium carbonate (2.5 equivalents).

  • Slowly add benzyl bromide (2.2 equivalents) to the suspension over 1-2 hours, ensuring the internal temperature remains below 30°C.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Filter the resulting precipitate and wash thoroughly with deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 3,5-dibenzyloxybenzaldehyde.

Protocol 2: Synthesis using Sodium Hydride

This method utilizes a strong base for a more rapid reaction at ambient temperature.[2][5]

Materials:

  • 3,5-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Cool the suspension in an ice bath and add a solution of 3,5-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture again in an ice bath and add benzyl bromide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis using Cesium Carbonate (General Procedure)

This protocol outlines a general procedure for the efficient O-alkylation of phenols using cesium carbonate.[3]

Materials:

  • 3,5-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Cesium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,5-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (2.2 equivalents) and continue to stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the reaction pathway and a general experimental workflow.

ReactionPathway 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde Reaction 3,5-Dihydroxybenzaldehyde->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Base Base (K₂CO₃, NaH, or Cs₂CO₃) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction 3,5-Dibenzyloxybenzaldehyde 3,5-Dibenzyloxybenzaldehyde Reaction->3,5-Dibenzyloxybenzaldehyde

Caption: Reaction scheme for the synthesis of 3,5-dibenzyloxybenzaldehyde.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 3,5-Dihydroxybenzaldehyde, Base, and Solvent Add_BnBr Add Benzyl Bromide Reactants->Add_BnBr Stir Stir at appropriate temperature Add_BnBr->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify

Caption: General experimental workflow for the synthesis.

Conclusion

The selection of a base for the synthesis of 3,5-dibenzyloxybenzaldehyde is a trade-off between reaction efficiency, cost, and handling safety. For large-scale, cost-effective synthesis, potassium carbonate is a reliable choice, albeit with longer reaction times and the need for heating.[4] For rapid, high-yield synthesis where cost is less of a concern and appropriate safety measures are in place, sodium hydride is an excellent option.[2] Cesium carbonate offers a middle ground, providing high yields under mild conditions, making it suitable for smaller-scale or more sensitive applications where cost is justifiable.[3] Ultimately, the optimal choice will depend on the specific requirements of the research or development project.

References

A Comparative Guide: 3,5-Dibenzyloxybenzyl Bromide vs. Benzyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic selection of reagents is paramount to achieving desired molecular architectures and functionalities. Among the vast arsenal of synthetic tools, benzylating agents play a crucial role in protecting hydroxyl groups and introducing key structural motifs. This guide provides a detailed comparison of two such reagents: the structurally complex 3,5-Dibenzyloxybenzyl Bromide and the more conventional Benzyl Chloride. While both can introduce a benzyl-type moiety, their distinct functionalities dictate their specific advantages and applications.

Core Properties and Applications

Benzyl chloride is a widely utilized reagent for the introduction of the benzyl (Bn) protecting group for alcohols and amines. The benzyl group is prized for its general stability under a wide range of reaction conditions, including acidic and basic environments, and its facile removal by catalytic hydrogenolysis.[1][2][3] This makes benzyl chloride a workhorse for routine protection of hydroxyl groups during multi-step syntheses.

In contrast, this compound serves a more specialized role. Its primary advantage lies not in its utility as a simple protecting group, but as a precursor for introducing a 3,5-dihydroxybenzyl (resorcinol-type) moiety in a protected form. The two benzyloxy groups mask the hydroxyl functionalities, which can be deprotected in a later synthetic step. This strategy is particularly valuable in the synthesis of natural products and complex molecules where a resorcinol unit is a key structural feature.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and Benzyl Chloride.

PropertyThis compoundBenzyl Chloride
Molecular Formula C₂₁H₁₉BrO₂C₇H₇Cl
Molecular Weight 383.29 g/mol 126.58 g/mol
Appearance White to off-white crystalline solidColorless liquid
Melting Point 78-81 °C-39 °C
Boiling Point Not readily available (decomposes)179 °C
Primary Application Introduction of a protected 3,5-dihydroxybenzyl moietyIntroduction of the benzyl (Bn) protecting group
Key Advantage Provides a masked resorcinol functionality for complex synthesesRobust, widely applicable, and economical protecting group

Reaction and Deprotection Schemes

The fundamental difference in their application is best illustrated by their respective reaction and deprotection pathways.

Benzylation with Benzyl Chloride

The protection of an alcohol with benzyl chloride typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile.

Benzylation_with_Benzyl_Chloride cluster_reaction Protection of an Alcohol cluster_deprotection Deprotection ROH R-OH RO_minus R-O⁻ ROH->RO_minus Base (e.g., NaH) ROBn R-OBn RO_minus->ROBn + Benzyl Chloride BnCl Benzyl Chloride ROBn_de R-OBn ROH_de R-OH ROBn_de->ROH_de H₂, Pd/C

Figure 1. General scheme for the protection of an alcohol with benzyl chloride and subsequent deprotection.
Introduction of the 3,5-Dibenzyloxybenzyl Moiety

Similarly, this compound reacts with nucleophiles like alcohols under basic conditions. The key distinction lies in the subsequent deprotection step, which unmasks two hydroxyl groups.

Dibenzyloxybenzylation cluster_reaction Introduction of the 3,5-Dibenzyloxybenzyl Moiety cluster_deprotection Deprotection (Debenzylation) ROH R-OH RO_DBB R-O-(3,5-Dibenzyloxybenzyl) ROH->RO_DBB + this compound Base (e.g., K₂CO₃) DBBBr 3,5-Dibenzyloxybenzyl Bromide RO_DBB_de R-O-(3,5-Dibenzyloxybenzyl) RO_DHB R-O-(3,5-Dihydroxybenzyl) RO_DBB_de->RO_DHB H₂, Pd/C

Figure 2. Introduction of the 3,5-dibenzyloxybenzyl moiety and its deprotection to reveal the dihydroxy functionality.

Experimental Protocols

Protocol 1: General Procedure for the Benzylation of a Primary Alcohol using Benzyl Chloride

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl chloride (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the primary alcohol in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon).

  • Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl chloride is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the benzylated alcohol.

Protocol 2: General Procedure for the Introduction of the 3,5-Dibenzyloxybenzyl Moiety to a Phenol

Materials:

  • Phenol (1.0 equiv)

  • Anhydrous Acetone

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • This compound (1.1 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol in anhydrous acetone are added potassium carbonate and this compound.

  • The reaction mixture is heated to reflux and stirred for 8-12 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the 3,5-dibenzyloxybenzylated phenol.

Comparative Advantages and Disadvantages

Benzyl Chloride:

  • Advantages:

    • Economical and readily available.

    • The resulting benzyl ether is stable to a wide range of reagents.[1]

    • Well-established and reliable protection strategy.

    • Deprotection via catalytic hydrogenolysis is generally high-yielding and clean.[2]

  • Disadvantages:

    • Benzyl chloride is a lachrymator and a potential carcinogen, requiring careful handling.

    • Deprotection conditions (catalytic hydrogenation) may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

This compound:

  • Advantages:

    • Enables the introduction of a masked 3,5-dihydroxybenzyl (resorcinol) unit, which is a common motif in bioactive natural products.

    • The two benzyloxy groups can be removed simultaneously under standard hydrogenolysis conditions, providing a straightforward route to the dihydroxy compound.

    • As a solid, it can be easier to handle and weigh than liquid benzyl chloride.

  • Disadvantages:

    • Significantly more expensive and less readily available than benzyl chloride.

    • Higher molecular weight means a larger mass of reagent is required per mole of substrate.

    • The deprotection liberates two equivalents of toluene, which must be removed from the final product.

Logical Relationship of Reagent Choice to Synthetic Goal

The decision to use this compound over Benzyl Chloride is dictated by the overall synthetic strategy.

Reagent_Choice Start Synthetic Goal ProtectOH Protect a simple hydroxyl group Start->ProtectOH Is the primary goal simple OH protection? IntroResorcinol Introduce a masked resorcinol moiety Start->IntroResorcinol Is the goal to build a resorcinol-containing molecule? UseBnCl Use Benzyl Chloride ProtectOH->UseBnCl Yes UseDBBBr Use 3,5-Dibenzyloxybenzyl Bromide IntroResorcinol->UseDBBBr Yes

Figure 3. Decision-making flowchart for selecting between Benzyl Chloride and this compound.

Conclusion

References

A Comparative Guide to the Validation of Reaction Kinetics for 3,5-Dibenzyloxybenzyl Bromide Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the reaction kinetics of nucleophilic substitution on 3,5-Dibenzyloxybenzyl Bromide. As specific kinetic data for this compound is not extensively available in public literature, this document provides a framework for its validation. By comparing the structural features of this compound with a series of well-studied substituted benzyl bromides, researchers can predict its reactivity and design robust kinetic experiments.

Introduction to Nucleophilic Substitution at the Benzylic Position

Nucleophilic substitution reactions involving benzyl halides are fundamental in organic synthesis. The reactivity of the benzylic carbon is uniquely influenced by the adjacent aromatic ring, which can stabilize the transition states of both bimolecular (S(_N)2) and unimolecular (S(_N)1) pathways.

  • S(_N)2 Mechanism: A one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by primary and less hindered secondary benzylic halides, strong nucleophiles, and polar aprotic solvents.

  • S(_N)1 Mechanism: A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate in the rate-determining step. The rate is dependent only on the substrate concentration. This pathway is favored by tertiary, secondary, and even primary benzylic halides that can form stable carbocations, particularly with weak nucleophiles in polar protic solvents.[1][2]

For this compound, a primary halide, an S(_N)2 mechanism would typically be expected. However, the two bulky benzyloxy substituents at the meta positions may introduce significant steric hindrance, potentially disfavoring the backside attack required for an S(_N)2 reaction. Furthermore, the electronic effects of these groups can influence carbocation stability, making the S(_N)1 pathway a plausible alternative under certain conditions.

Comparative Kinetic Data of Substituted Benzyl Bromides

To understand the potential reactivity of this compound, it is useful to compare it with other benzyl bromides for which kinetic data have been published. The following table summarizes rate constants for various substitution reactions, illustrating the influence of substituents and reaction conditions.

Substrate (R-C₆H₄CH₂Br)Nucleophile/SolventTemp (°C)Rate Constant (k)MechanismReference
H (Benzyl Bromide)Pyridine / Acetone40k(H) (baseline)S(_N)2
p-CH₃ Pyridine / Acetone401.66 x k(H)S(_N)2
p-C₂H₅ Pyridine / Acetone401.40 x k(H)S(_N)2
p-OCH₃ Pyridines / Acetonitrile25k₁ = 2.45 x 10⁻³ s⁻¹S(_N)1 / S(_N)2[3]
H (Benzyl Bromide)Benzylamine / Methanol25k₂ = 4.35 x 10⁻³ M⁻¹s⁻¹S(_N)2[4]
m-CH₃ Benzylamine / Methanol25k₂ = 5.02 x 10⁻³ M⁻¹s⁻¹S(_N)2[4]
p-Cl Benzylamine / Methanol25k₂ = 3.15 x 10⁻³ M⁻¹s⁻¹S(_N)2[4]
m-NO₂ Benzylamine / Methanol25k₂ = 1.31 x 10⁻³ M⁻¹s⁻¹S(_N)2[4]
Various Solvolysis / 80% Ethanol25VariesS(_N)1 & S(_N)2[5][6]

Analysis:

  • Electron-Donating Groups (EDGs): Substituents like methyl (p-CH₃) and methoxy (p-OCH₃) increase the reaction rate. In S(N)2 reactions, EDGs can stabilize the electron-deficient transition state. In S(_N)1 reactions, they strongly stabilize the benzylic carbocation intermediate, significantly accelerating the rate.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (p-Cl) and nitro (m-NO₂) decrease the rate of S(_N)2 reactions by destabilizing the transition state.[4]

  • 3,5-Dibenzyloxy Substituents: The benzyloxy groups are electron-withdrawing via the inductive effect but their meta-position minimizes resonance donation to the benzylic carbon. Their primary influence is likely to be steric, which would be expected to decrease the rate of an S(_N)2 reaction compared to unsubstituted benzyl bromide.

Key Mechanistic Pathways and Experimental Workflow

The validation of reaction kinetics requires a clear understanding of the possible mechanistic pathways and a systematic experimental approach.

SN1_vs_SN2_Paths Reactant R-C₆H₄CH₂-Br + Nu⁻ SN2_TS Sₙ2 Transition State [Nu---CH₂(R)C₆H₄---Br]⁻ Reactant->SN2_TS k₂ [Nu⁻] Strong Nu⁻ Polar Aprotic Solvent SN1_Int Sₙ1 Intermediate R-C₆H₄CH₂⁺ + Br⁻ Reactant->SN1_Int k₁ (slow) Weak Nu⁻ Polar Protic Solvent Product R-C₆H₄CH₂-Nu + Br⁻ SN2_TS->Product Concerted SN1_Int->Product + Nu⁻ (fast)

Caption: Competing S(_N)1 and S(_N)2 pathways for benzylic bromide substitution.

Kinetic_Workflow A 1. Reagent Preparation - Substrate Solution (e.g., in Methanol) - Nucleophile Solution B 2. Temperature Equilibration - Place solutions in a thermostatted bath (e.g., 25.0 °C) A->B C 3. Initiate Reaction - Mix reactant solutions - Start timer (t=0) B->C D 4. Monitor Reaction Progress - Measure conductivity/absorbance or take aliquots for HPLC/NMR at timed intervals C->D E 5. Data Acquisition - Record data vs. time until reaction completion (~3 half-lives) D->E F 6. Kinetic Analysis - Plot ln(C₀/Cₜ) vs. time (1st order) or 1/Cₜ vs. time (2nd order) E->F G 7. Determine Rate Constant - Calculate k from the slope of the linear plot F->G

Caption: General experimental workflow for a kinetic study of a substitution reaction.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable kinetic data. The following protocol outlines the conductometric method, which is highly effective for reactions that produce ions.[4][7]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with an amine nucleophile (e.g., benzylamine) in methanol.

Materials and Reagents:

  • This compound

  • Benzylamine (or other suitable nucleophile)

  • Anhydrous Methanol (solvent)

  • Conductometer with a thermostatted cell

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and syringes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous methanol (e.g., 0.02 M).

    • Prepare a stock solution of the nucleophile (e.g., benzylamine) in anhydrous methanol at a significantly higher concentration (e.g., 0.2 M) to ensure pseudo-first-order conditions.

  • Temperature Control:

    • Set the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place the reactant solutions and the conductometer cell in the bath and allow them to equilibrate for at least 30 minutes.

  • Kinetic Measurement:

    • Pipette a known volume of the nucleophile solution into the thermostatted conductivity cell.

    • To initiate the reaction, rapidly inject a small, known volume of the equilibrated this compound stock solution into the cell and start the stopwatch simultaneously. The final concentration of the bromide should be much lower than the nucleophile.

    • Record the conductivity of the solution at regular time intervals. The conductivity will increase as the reaction proceeds, forming ionic bromide as a product.

    • Continue recording until the conductivity reading becomes stable, indicating the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k(obs)) can be determined by plotting ln[(G(∞) - G(t))/(G(∞) - G(0))] against time (t), where G(_0), G(_t), and G(∞) are the conductivities at time zero, time t, and infinite time, respectively.

    • The slope of this linear plot is equal to -k(_obs).

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k(_obs) / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.

    • The experiment should be repeated with different concentrations of the nucleophile to confirm the second-order nature of the reaction.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibenzyloxybenzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 3,5-Dibenzyloxybenzyl Bromide (CAS RN: 24131-32-6).

This compound is a hazardous chemical that requires careful management throughout its lifecycle, from handling to final disposal. Exposure can cause severe skin burns and eye damage.[1][2][3] Adherence to strict safety protocols is crucial to mitigate risks.

Key Safety and Disposal Information

The following table summarizes the critical data for this compound, compiled from safety data sheets and chemical suppliers.

ParameterInformationSource
Chemical Name This compoundTCI America[1][2][4]
CAS Number 24131-32-6TCI America[1][2][4]
Molecular Formula C21H19BrO2TCI America[1]
Molecular Weight 383.29 g/mol TCI America[1]
Primary Hazards Causes severe skin burns and eye damage.TCI America[1][2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.TCI America[1][2][3]
Primary Disposal Method Chemical incineration with an afterburner and scrubber.TCI America[1]
Alternative Disposal Consideration Neutralization (for similar benzyl bromides).Santa Cruz Biotechnology[5]
Environmental Precautions Do not allow product to enter drains, waterways, or soil.TCI America[1]

Experimental Protocols for Disposal

Disposal of this compound must be conducted by licensed professionals and in accordance with all applicable local, regional, and national regulations.[1] The primary recommended method is incineration. An alternative method, chemical neutralization, is based on procedures for similar brominated organic compounds and should only be considered after a thorough risk assessment and consultation with safety professionals.

Method 1: Chemical Incineration (Primary Recommended Method)

This procedure should only be carried out by a licensed waste disposal company with appropriate facilities.

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials.

  • Solvent Dilution (by disposal facility):

    • The waste material may be dissolved or mixed with a combustible solvent to facilitate complete combustion.[1]

  • Incineration:

    • The solution is then burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize acidic byproducts such as hydrogen bromide.[1]

Method 2: Chemical Neutralization (Alternative Consideration)

This method is adapted from procedures for benzyl bromide and should be performed with extreme caution in a controlled laboratory setting, preferably within a fume hood.

  • Preparation:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Prepare a neutralizing solution of 5% aqueous sodium hydroxide or soda ash.

  • Neutralization Procedure:

    • Slowly and carefully add the this compound waste to the neutralizing solution with constant stirring. The reaction may be exothermic, so cooling may be necessary.

    • Monitor the pH of the solution to ensure it is neutral or slightly basic.

  • Disposal of Neutralized Waste:

    • Once neutralized, the resulting mixture should be collected and disposed of as hazardous waste through a licensed disposal facility. Do not dispose of it down the drain unless permitted by local regulations and after appropriate treatment.

  • Decontamination:

    • Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[5] Collect all rinsates for proper disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Step 1: Segregate and Label Waste in a Designated Container A->B C Step 2: Store in a Cool, Dry, Ventilated Area B->C D Step 3: Consult Institutional Safety Officer and Local Regulations C->D E Decision: Is On-site Neutralization Permitted and Feasible? D->E F Option A: On-site Neutralization (Expert Supervision Required) E->F Yes K Option B: Off-site Incineration (Preferred Method) E->K No G Prepare Neutralizing Agent (e.g., 5% Soda Ash Solution) F->G H Slowly Add Waste to Neutralizing Agent with Stirring and Cooling G->H I Verify Neutralization (pH check) H->I J Collect Neutralized Waste for Licensed Disposal I->J N End: Waste Properly Disposed J->N L Arrange for Pickup by a Licensed Chemical Waste Disposal Company K->L M Provide Safety Data Sheet (SDS) to Disposal Company L->M M->N

References

Personal protective equipment for handling 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dibenzyloxybenzyl Bromide. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical Resistant GlovesNitrile or Neoprene gloves. Check manufacturer's compatibility chart. Discard after use.
Eye Protection Safety GogglesChemical splash goggles are required.[1][2]
Face ShieldWear in addition to goggles when there is a splash hazard.[2][3]
Body Protection Laboratory CoatStandard laboratory coat.
Chemical Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood.[2]
RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be required for spills or if work cannot be conducted in a fume hood.[3]

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to use.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep the container tightly closed.[4][5]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • Clean any spills immediately with an appropriate absorbent material.

  • Reaction Setup:

    • Conduct all reactions involving this compound within a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clear and organized workspace.

  • Post-Reaction:

    • Quench the reaction carefully according to the specific experimental protocol.

    • Clean all glassware and equipment thoroughly in the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • This compound is a halogenated organic compound.[6]

    • All solid waste (e.g., contaminated gloves, weighing paper, absorbent material) should be placed in a designated, labeled hazardous waste container for halogenated organic solids.

    • All liquid waste (e.g., reaction mixtures, solvents used for cleaning) should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[6][7][8]

    • Do not mix halogenated waste with non-halogenated waste streams.[8]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Corrosive," "Lachrymator").

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Keep waste containers securely closed except when adding waste.

  • Disposal Request:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Set up Reaction C->D E Quench Reaction D->E F Clean Equipment E->F G Segregate Waste F->G H Label Waste Container G->H I Request Disposal H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.